1,1,1,2-Tetrafluoroethane
Beschreibung
Norflurane is under investigation in clinical trial NCT01673061 (Vapocoolant Spray for Numbing Small Boils Before Incision and Drainage).
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,1,1,2-tetrafluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F4/c3-1-2(4,5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGUZGTVOIAKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4 | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17615 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021324 | |
| Record name | 1,1,1,2-Tetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1,1,2-tetrafluoroethane appears as a colorless gas with a slight ethereal odor. Vapors are heavier than air. Shipped liquefied under own vapor pressure. Flash point 351 °F. Inhalation at high concentrations is harmful and may cause heart irregularities, unconsciousness or death without warning. Liquid contact may cause frostbite. Vapors can replace the available oxygen., Gas or Vapor; Liquid, Compressed liquefied gas; [ICSC] Slight ethereal odor; [CAMEO], COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17615 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethane, 1,1,1,2-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,2-Tetrafluoroethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2066 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-26.5 °C at 1 atmosphere, -26 °C | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble in water, Soluble in ethyl ether, Solubility in water: none | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.2072 g/cu cm at 25 °C, Critical density: 0.508 g/cu cm | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
Relative vapor density (air = 1): 3.5 | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
4990 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 630 | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless gas, Colorless gas at ambient conditions | |
CAS No. |
811-97-2, 29759-38-4 | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17615 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,1,1,2-Tetrafluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=811-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norflurane [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029759384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norflurane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13116 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HFC 134A | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/hfc-134a-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Ethane, 1,1,1,2-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,2-Tetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norflurane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORFLURANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH9E53K1Y8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-103.296 °C, -101 °C | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6756 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1,1,2-TETRAFLUOROETHANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1281 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 1,1,1,2-Tetrafluoroethane (R-134a)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2-Tetrafluoroethane, widely known as R-134a or HFC-134a, is a hydrofluorocarbon (HFC) that emerged as a prominent replacement for chlorofluorocarbons (CFCs), particularly R-12, due to its zero ozone depletion potential.[1] It has found extensive applications as a refrigerant in automotive air conditioning and stationary systems, a propellant in medical aerosols, and a blowing agent for foams.[2] This technical guide provides a comprehensive overview of the core synthesis pathways and mechanisms for the production of this compound, with a focus on the prevalent industrial methods. The content is tailored for a technical audience, offering detailed experimental insights, quantitative data, and mechanistic visualizations.
Core Synthesis Pathway: Hydrofluorination of Trichloroethylene (B50587)
The dominant industrial route for the synthesis of this compound originates from the hydrofluorination of trichloroethylene (TCE). This process is typically a two-step reaction, which can be carried out using liquid-phase, gas-phase, or a combination of both (gas-liquid phase) methods.[3] The overall reaction is as follows:
Overall Reaction: CHCl=CCl₂ + 4 HF → CF₃CH₂F + 3 HCl[3]
This transformation involves an initial addition of hydrogen fluoride (B91410) (HF) across the double bond of TCE, followed by a series of chlorine-fluorine exchange reactions.[3]
Step 1: Synthesis of 1,1,1-Trifluoro-2-chloroethane (HCFC-133a)
The first crucial step is the conversion of trichloroethylene to the intermediate compound, 1,1,1-trifluoro-2-chloroethane (HCFC-133a). This step can be achieved through either liquid-phase or gas-phase hydrofluorination.
The liquid-phase process is a well-established method that offers high conversion rates of TCE with good selectivity towards HCFC-133a.[4]
-
Catalyst: The most commonly employed catalyst for this liquid-phase reaction is antimony pentachloride (SbCl₅).[4]
-
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 30 to 100°C and pressures between 0.3 and 1.3 MPa.[4]
-
Mechanism: The reaction proceeds through the addition of HF to TCE and subsequent fluorination. The catalyst facilitates the polarization of the H-F bond and the electrophilic attack on the double bond of TCE. To maintain catalyst activity, chlorine may be fed into the reaction to counteract the reduction of the antimony catalyst.
-
Advantages: This method benefits from a simple production process and mature technology.[3]
Alternatively, the first step can be conducted in the gas phase over a solid catalyst.
-
Catalyst: Chromium-based catalysts are the standard for the gas-phase hydrofluorination of TCE.[3]
-
Reaction Conditions: This reaction is typically performed at elevated temperatures.
Step 2: Conversion of HCFC-133a to this compound (HFC-134a)
The second step involves the fluorination of the intermediate, HCFC-133a, to the final product, R-134a. This is predominantly a gas-phase reaction.
-
Catalyst: Chromium-based catalysts, often supported on materials like aluminum fluoride (AlF₃), are used for this conversion.[5] The catalyst's performance can be enhanced by the addition of promoters such as zinc.
-
Reaction Conditions: This step requires higher temperatures than the initial synthesis of HCFC-133a, typically in the range of 350-380°C.[3] The conversion rate in this stage is generally around 20%.[3]
-
Byproducts: A notable byproduct of this reaction is 1-chloro-2,2-difluoroethylene (HCFC-1122), which can be challenging to separate from R-134a due to their close boiling points.[6] Process modifications, such as recycling the product stream, can help to minimize the formation of this impurity.[6]
Synthesis Process Variations
Industrial production of R-134a from TCE can be categorized into three main process types: liquid-phase, gas-phase, and a hybrid gas-liquid phase method.[3]
Liquid-Phase Process
In a purely liquid-phase process, both steps of the hydrofluorination are carried out in the liquid phase, typically using an antimony-based catalyst. While technologically mature, this method can present challenges with equipment corrosion at high temperatures and difficulties in continuous production.[3]
Gas-Phase Process
A complete gas-phase process utilizes chromium-based catalysts for both the conversion of TCE to HCFC-133a and the subsequent fluorination to R-134a. This method is common in modern industrial plants.
Gas-Liquid Phase Process
This hybrid approach combines the advantages of both methods. The first step, the synthesis of HCFC-133a from TCE, is performed in the liquid phase using an antimony pentachloride catalyst.[4] The resulting HCFC-133a is then separated and subjected to a gas-phase fluorination reaction to produce R-134a.[4] This process boasts a high conversion rate of TCE, good selectivity, and a long catalyst service life.[4]
Alternative Synthesis Pathways
While the hydrofluorination of trichloroethylene is the dominant route, other methods for synthesizing this compound have been explored:
-
From 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113): This route involves the isomerization and hydrofluorination of CFC-113 to 1,1-dichloro-1,2,2,2-tetrafluoroethane, followed by hydrodechlorination.[3]
-
From Tetrachloroethylene (B127269): This pathway includes the hydrofluorination of tetrachloroethylene to 1-chloro-1,2,2,2-tetrafluoroethane, which is then subjected to hydrodechlorination to yield R-134a.[1]
These alternative routes are generally of less industrial significance compared to the trichloroethylene-based process due to factors such as raw material availability and process economics.[3]
Data Presentation
The following tables summarize the key quantitative data for the primary synthesis pathways of this compound.
Table 1: Liquid-Phase Synthesis of HCFC-133a from Trichloroethylene
| Parameter | Value | Reference |
| Catalyst | Antimony Pentachloride (SbCl₅) | [4] |
| Temperature | 30 - 100 °C | [4] |
| Pressure | 0.3 - 1.3 MPa | [4] |
| TCE Conversion | Nearly 100% | [4] |
| Selectivity to HCFC-133a | High | [4] |
Table 2: Gas-Phase Synthesis of this compound from HCFC-133a
| Parameter | Value | Reference |
| Catalyst | Chromium-based (e.g., Cr₂O₃ on AlF₃) | [3][5] |
| Temperature | 350 - 380 °C | [3] |
| Conversion of HCFC-133a | ~20% | [3] |
| Key Byproduct | 1-chloro-2,2-difluoroethylene (HCFC-1122) | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of synthesis methods. The following outlines a general procedure for the gas-liquid phase synthesis of this compound.
Protocol 1: Liquid-Phase Synthesis of 1,1,1-Trifluoro-2-chloroethane (HCFC-133a)
-
Reactor Setup: A suitable pressure reactor, constructed from materials resistant to hydrofluoric acid and antimony pentachloride, is required. The reactor should be equipped with a stirrer, temperature and pressure sensors, and inlet and outlet ports for reactants and products.
-
Catalyst Charging: The reactor is charged with the antimony pentachloride catalyst.
-
Reactant Feed: Trichloroethylene and anhydrous hydrogen fluoride are continuously fed into the reactor. The molar ratio of HF to TCE is a critical parameter to control.
-
Reaction Conditions: The reactor is maintained at the desired temperature (30-100°C) and pressure (0.3-1.3 MPa).[4]
-
Product Separation: The product stream, containing HCFC-133a, unreacted HF, and hydrogen chloride, is passed through a separation system. This typically involves distillation to separate the lower-boiling HCl and azeotropes of HCFC-133a and HF.
Protocol 2: Gas-Phase Synthesis of this compound (HFC-134a)
-
Catalyst Preparation: A chromium-based catalyst is prepared, for example, by co-precipitation of chromium and aluminum hydroxides from their salt solutions, followed by drying, calcination, and activation with a fluorine-containing stream.
-
Reactor Setup: A fixed-bed catalytic reactor, capable of withstanding high temperatures and corrosive environments, is used. The reactor is packed with the prepared catalyst.
-
Reactant Feed: The purified HCFC-133a from the liquid-phase step and additional anhydrous hydrogen fluoride are vaporized and fed into the reactor.
-
Reaction Conditions: The reactor is heated to the reaction temperature (350-380°C).[3] The flow rates of the reactants are controlled to achieve the desired contact time with the catalyst.
-
Product Purification: The reactor effluent, containing R-134a, unreacted HCFC-133a, HF, HCl, and byproducts, is subjected to a series of purification steps. This typically includes scrubbing to remove acidic gases (HCl and HF) and fractional distillation to separate the final R-134a product from unreacted starting materials and byproducts.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and a conceptual experimental workflow.
Caption: Primary two-step synthesis pathway of R-134a from trichloroethylene.
Caption: Conceptual workflow for the gas-liquid phase synthesis of R-134a.
Conclusion
The synthesis of this compound is a well-established industrial process, with the hydrofluorination of trichloroethylene being the most economically viable and widely practiced route. The choice between liquid-phase, gas-phase, or a combined approach depends on various factors, including desired purity, energy consumption, and capital investment. Understanding the underlying reaction mechanisms, optimizing catalyst performance, and controlling reaction conditions are paramount to achieving high yields and selectivity while minimizing the formation of undesirable byproducts. This guide has provided a detailed technical overview of the core synthesis pathways and mechanisms, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. Further research into novel catalysts and process intensification can continue to improve the efficiency and sustainability of R-134a production.
References
- 1. This compound (HFC-134a): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. CN101648846A - Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method - Google Patents [patents.google.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. US5382722A - Chemical process for the manufacture of this compound - Google Patents [patents.google.com]
Thermophysical properties of 1,1,1,2-Tetrafluoroethane at different temperatures and pressures
An In-depth Technical Guide on the Thermophysical Properties of 1,1,1,2-Tetrafluoroethane (R-134a)
Introduction
This compound, also known as R-134a, is a hydrofluorocarbon (HFC) refrigerant with the chemical formula CH₂FCF₃[1][2][3]. It has been widely used as a replacement for R-12 (dichlorodifluoromethane) in various applications, including domestic refrigeration, automobile air conditioners, and as a propellant for aerosols, due to its insignificant ozone depletion potential.[2][3][4] The design and optimization of equipment utilizing R-134a necessitate a thorough understanding of its thermophysical properties over a wide range of temperatures and pressures.[5] This guide provides a comprehensive overview of these properties, details the experimental methodologies used for their determination, and presents the data in a structured format for researchers, scientists, and drug development professionals. The thermodynamic properties presented are often based on experimental data from institutions like the National Institute of Standards and Technology (NIST) and are represented by equations of state, such as the Modified Benedict-Webb-Rubin (MBWR) equation.[1][6]
General Physical Properties
A summary of the key physical properties of R-134a is provided below.
| Property | Value |
| Molecular Weight | 102.03 g/mol [1][6][7] |
| Boiling Point (at 1 atm) | -26.08 °C (-14.9 °F)[1][7] |
| Freezing Point | -103.3 °C (-153.9 °F)[7][8] |
| Critical Temperature | 101.1 °C (213.9 °F)[1][7][8] |
| Critical Pressure | 4059 kPa (588.9 psia)[1][7] |
| Critical Density | 512 kg/m ³ (32.17 lb/ft³)[1][7] |
| Ozone Depletion Potential (ODP) | 0[3][8] |
| Global Warming Potential (GWP, 100-yr) | 1430[9] |
Data Presentation: Thermophysical Properties
The following tables summarize the key thermophysical properties of R-134a at various saturation and superheated conditions.
Saturated R-134a Properties (Temperature Table)
This table presents the properties of saturated liquid and vapor R-134a at different temperatures.
| Temp (°C) | Pressure (kPa) | Density, Liquid ( kg/m ³) | Density, Vapor ( kg/m ³) | Specific Heat Cp, Liquid (kJ/kg·K) | Specific Heat Cp, Vapor (kJ/kg·K) | Viscosity, Liquid (mPa·s) | Viscosity, Vapor (mPa·s) | Thermal Cond., Liquid (W/m·K) | Thermal Cond., Vapor (W/m·K) |
| -40 | 51.25 | 1377.3 | 2.76 | 1.259 | 0.771 | 0.499 | 0.0098 | 0.101 | 0.0099 |
| -20 | 132.73 | 1318.4 | 6.79 | 1.311 | 0.852 | 0.334 | 0.0106 | 0.094 | 0.0114 |
| 0 | 292.77 | 1256.4 | 14.28 | 1.373 | 0.949 | 0.246 | 0.0115 | 0.087 | 0.0129 |
| 20 | 571.6 | 1189.9 | 27.27 | 1.455 | 1.066 | 0.189 | 0.0123 | 0.080 | 0.0145 |
| 25 | 666.1 | 1171.8 | 32.46 | 1.488 | 1.107 | 0.177 | 0.0126 | 0.078[8] | 0.0149[8] |
| 40 | 1013.3 | 1117.1 | 48.75 | 1.572 | 1.213 | 0.148 | 0.0132 | 0.072 | 0.0163 |
| 60 | 1679.5 | 1032.5 | 83.13 | 1.761 | 1.398 | 0.118 | 0.0141 | 0.064 | 0.0184 |
| 80 | 2627.8 | 926.8 | 138.8 | 2.155 | 1.724 | 0.094 | 0.0153 | 0.055 | 0.0217 |
| 100 | 3966.0 | 727.1 | 291.5 | 4.314 | 3.166 | 0.069 | 0.0183 | 0.042 | 0.0298 |
Data compiled and interpolated from sources.[2][8][10]
Superheated R-134a Properties at Constant Pressures
This table presents the properties of superheated R-134a vapor at various temperatures and pressures.
| Temp (°C) | Density ( kg/m ³) | Specific Heat Cp (kJ/kg·K) | Viscosity (mPa·s) | Thermal Cond. (W/m·K) |
| at 100 kPa (Sat. Temp -26.4°C) | ||||
| -20 | 4.88 | 0.826 | 0.0106 | 0.0112 |
| 0 | 4.54 | 0.884 | 0.0115 | 0.0127 |
| 20 | 4.23 | 0.945 | 0.0124 | 0.0141 |
| 40 | 3.96 | 1.006 | 0.0132 | 0.0156 |
| at 500 kPa (Sat. Temp 15.7°C) | ||||
| 20 | 24.31 | 1.043 | 0.0124 | 0.0144 |
| 40 | 22.84 | 1.109 | 0.0133 | 0.0160 |
| 60 | 21.52 | 1.173 | 0.0141 | 0.0176 |
| 80 | 20.34 | 1.235 | 0.0150 | 0.0192 |
| at 1000 kPa (Sat. Temp 39.4°C) | ||||
| 40 | 50.01 | 1.205 | 0.0132 | 0.0163 |
| 60 | 46.13 | 1.286 | 0.0142 | 0.0181 |
| 80 | 42.85 | 1.362 | 0.0152 | 0.0199 |
| 100 | 40.06 | 1.434 | 0.0161 | 0.0216 |
Data compiled and interpolated from sources.[2][4][10]
Experimental Protocols
The accurate determination of thermophysical properties requires sophisticated experimental techniques. The primary methods cited in the literature for R-134a are detailed below.
Thermal Conductivity Measurement
The transient hot-wire method is a prevalent and accurate technique for measuring the thermal conductivity of fluids, including R-134a.[11][12]
-
Principle: A thin platinum or tantalum wire is submerged in the fluid sample.[12] This wire serves as both a heating element and a resistance thermometer. A step-voltage is applied, causing the wire to heat up at a rate dependent on the thermal conductivity of the surrounding fluid.
-
Methodology:
-
The fluid sample is introduced into a high-pressure cell containing the hot wire.
-
The cell is brought to the desired temperature and pressure and allowed to reach thermal equilibrium.
-
A precisely controlled DC voltage is applied to the wire for a short duration (typically 1 second).
-
The change in the wire's resistance over time is measured with high precision using a Wheatstone bridge.
-
The temperature increase of the wire is calculated from its resistance change.
-
Thermal conductivity is derived from the slope of the temperature rise versus the logarithm of time, based on the theory of transient heat conduction from a line source.[11]
-
-
Apparatus: The setup consists of a pressure vessel to contain the sample, the hot-wire cell, a programmable power supply, a high-speed data acquisition system, and a precision thermostat bath for temperature control.[13]
Viscosity Measurement
For measuring the viscosity of R-134a, vibrating-wire and oscillating-disk viscometers are commonly employed.[14][15]
-
Principle (Vibrating-Wire Viscometer): A taut wire is submerged in the fluid and subjected to a magnetic field. An alternating current passed through the wire causes it to vibrate. The viscosity of the fluid damps these vibrations. The viscosity is determined by measuring the resonant frequency and the bandwidth of the resonance curve.[14]
-
Methodology:
-
The fluid is loaded into a pressure-controlled cell containing the vibrating wire.
-
The system is maintained at the target temperature and pressure.
-
The wire is excited by an AC signal, and the frequency is swept across its resonance range.
-
The amplitude and phase of the wire's vibration are recorded as a function of frequency.
-
The viscosity and density of the fluid are calculated simultaneously from the resonant frequency and the damping characteristics.[14]
-
-
Principle (Oscillating-Disk Viscometer): This method measures viscosity by observing the damped oscillations of a disk suspended in the fluid. The rate at which the oscillations decay is directly related to the viscosity of the fluid.[15]
-
Methodology:
-
The measurement cell is filled with the R-134a sample.
-
The disk is set into oscillation.
-
The period and logarithmic decrement of the oscillations are precisely measured.
-
The viscosity is calculated based on these measurements, often relative to a calibration fluid with a known viscosity, such as nitrogen.[15]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining the thermophysical properties of R-134a.
Caption: Workflow for Thermal Conductivity Measurement using the Transient Hot-Wire Method.
Caption: Workflow for Viscosity Measurement using the Vibrating-Wire Viscometer Method.
References
- 1. freon.com [freon.com]
- 2. theengineeringmindset.com [theengineeringmindset.com]
- 3. daikin-solutions.com [daikin-solutions.com]
- 4. irc.wisc.edu [irc.wisc.edu]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. meiersupply.com [meiersupply.com]
- 7. climalife.co.uk [climalife.co.uk]
- 8. This compound (data page) - Wikipedia [en.wikipedia.org]
- 9. hudsontech.com [hudsontech.com]
- 10. siue.edu [siue.edu]
- 11. researchgate.net [researchgate.net]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 14. researchgate.net [researchgate.net]
- 15. epc.ed.tum.de [epc.ed.tum.de]
Spectroscopic Profile of 1,1,1,2-Tetrafluoroethane (HFC-134a): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,1,2-Tetrafluoroethane (HFC-134a), a compound of significant interest in various scientific and industrial fields. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and data visualizations to facilitate research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Both ¹H and ¹⁹F NMR provide critical information about the molecular environment of the hydrogen and fluorine atoms, respectively.
¹H NMR Spectroscopy
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~4.3 (Predicted) | Triplet of Quartets | ²JHF ≈ 47 Hz, ³JHF ≈ 5 Hz | -CH ₂F |
Note: The predicted chemical shift can vary depending on the solvent and computational model used.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum displays two distinct signals corresponding to the -CF₃ and -CH₂F groups.
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| -81.8 | Triplet | ³JHF ≈ 5 Hz | -F ₃CC H₂F |
| -103.0 | Doublet of Quartets | ²JHF ≈ 47 Hz, ⁴JFF ≈ 7 Hz | -CF₃CH₂F |
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 2996 | C-H stretch |
| 1420 | CH₂ scissoring |
| 1280 | CF₃ symmetric stretch |
| 1180 | CF₃ asymmetric stretch |
| 1100 | C-C stretch |
| 958 - 1055 | C-F stretch |
| 842 | CH₂ rock |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak (m/z 102) is often weak or absent, with the base peak typically observed at m/z 69, corresponding to the [CF₃]⁺ fragment.
| m/z | Relative Abundance (%) | Fragment |
| 102 | <1 | [C₂H₂F₄]⁺ (Molecular Ion) |
| 83 | 25 | [C₂H₂F₃]⁺ |
| 69 | 100 | [CF₃]⁺ |
| 51 | 15 | [CHF₂]⁺ |
| 33 | 40 | [CH₂F]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Specific instrument parameters may need to be optimized.
NMR Spectroscopy of a Gaseous Sample
-
Sample Preparation: A specialized high-pressure NMR tube is required. The gaseous this compound is introduced into the tube, and the pressure is carefully monitored. A small amount of a deuterated solvent (e.g., CDCl₃) can be added in a sealed capillary for locking and referencing purposes.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for either ¹H or ¹⁹F detection.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹⁹F NMR, proton decoupling may be employed to simplify the spectrum. Key parameters to optimize include the number of scans, acquisition time, and relaxation delay.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal or external standard (e.g., TMS for ¹H, CFCl₃ for ¹⁹F).
Gas-Phase Infrared (IR) Spectroscopy
-
Sample Introduction: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is evacuated. The gaseous this compound is then introduced into the cell to a desired pressure.
-
Background Spectrum: A background spectrum of the empty (or nitrogen-filled) gas cell is recorded.
-
Sample Spectrum: The IR spectrum of the sample is then recorded.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Introduction: A gas-tight syringe is used to inject a known volume of gaseous this compound into the GC injection port. Alternatively, a gas sampling valve can be used for automated injections.
-
Gas Chromatography: The sample is separated on a suitable capillary column (e.g., a non-polar or mid-polar column). The oven temperature program is optimized to ensure good separation from any impurities. Helium is typically used as the carrier gas.
-
Mass Spectrometry: The eluting compounds are introduced into the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used. The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.
-
Data Analysis: The resulting mass spectra are analyzed to identify the fragmentation pattern and confirm the identity of the compound.
Data Visualization
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.
Quantum Chemical Blueprint of 1,1,1,2-Tetrafluoroethane: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of quantum chemical calculations for 1,1,1,2-Tetrafluoroethane (HFC-134a), a compound of significant industrial and environmental interest. This document details the theoretical methodologies, summarizes key quantitative data, and presents visual workflows for understanding its molecular properties and reactivity.
Introduction
This compound, a hydrofluorocarbon (HFC), has been widely used as a refrigerant and aerosol propellant, replacing chlorofluorocarbons (CFCs) due to its insignificant ozone depletion potential.[1] However, its high global warming potential has prompted further investigation into its atmospheric chemistry and potential replacements.[1] Quantum chemical calculations offer a powerful tool to understand the molecular structure, vibrational properties, and reactivity of HFC-134a at a fundamental level. These theoretical insights are crucial for developing more environmentally benign alternatives and for understanding its behavior in various applications.
Computational Methodologies
A variety of quantum chemical methods have been employed to study HFC-134a, with Density Functional Theory (DFT) being a popular choice due to its balance of accuracy and computational cost.[2][3] For studying the conformational equilibria and electronic properties of fluorinated ethanes like HFC-134a, Natural Bond Orbital (NBO) analysis is often used in conjunction with DFT.[2][4]
Geometry Optimization
The initial step in most quantum chemical studies is to determine the equilibrium geometry of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface.[5] For HFC-134a, this involves optimizing the bond lengths, bond angles, and dihedral angles of its conformers.
Experimental Protocol: Geometry Optimization
-
Software: A quantum chemistry software package such as Gaussian, Spartan, or Q-Chem is utilized.[5][6]
-
Method: A suitable level of theory is chosen. For HFC-134a, methods like B3LYP with empirical dispersion correction (e.g., B3LYP-GD3BJ) have been shown to provide reliable results.[2]
-
Basis Set: A basis set that accurately describes the electronic structure of the molecule is selected. For fluorinated hydrocarbons, Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used.[2][7] Diffuse functions are important for accurately describing anions and weak interactions.[8]
-
Calculation: A geometry optimization calculation is performed to locate the stationary point on the potential energy surface.
-
Frequency Analysis: A subsequent frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
Vibrational Frequency Analysis
Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for predicting the infrared (IR) and Raman spectra of the molecule.[9] These calculations provide insights into the vibrational modes of HFC-134a, which can be compared with experimental spectroscopic data.[9]
Experimental Protocol: Vibrational Frequency Calculation
-
Software: The same quantum chemistry software as for geometry optimization is used.
-
Method and Basis Set: The same level of theory and basis set used for the geometry optimization should be employed for consistency.
-
Calculation: A frequency calculation is performed on the optimized geometry.
-
Analysis: The output provides the vibrational frequencies and their corresponding normal modes, as well as IR intensities and Raman activities. These can be used to assign experimental spectral bands.[9]
Thermochemical Property Calculation
Quantum chemical calculations can be used to predict various thermochemical properties, such as enthalpy of formation, entropy, and heat capacity.[10][11] These properties are crucial for understanding the thermodynamics of reactions involving HFC-134a.
Experimental Protocol: Thermochemical Calculation
-
Software: Quantum chemistry software with statistical mechanics capabilities is required.
-
Method and Basis Set: High-accuracy composite methods like G3MP2 are often used for reliable thermochemical predictions.[10]
-
Calculation: A frequency calculation at the desired level of theory provides the necessary vibrational, rotational, and translational contributions to the thermodynamic properties.
-
Analysis: The software calculates the enthalpy, entropy, and heat capacity at standard conditions (or other specified temperatures and pressures).
Quantitative Data
The following tables summarize key quantitative data obtained from quantum chemical calculations and experimental measurements for this compound.
Table 1: Optimized Geometric Parameters
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |
| C-C Bond Length (Å) | 1.527[2] | - |
| C-H Bond Length (Å) | - | - |
| C-F Bond Length (Å) | - | - |
| H-C-C Bond Angle (°) | - | - |
| F-C-C Bond Angle (°) | - | - |
| H-C-H Bond Angle (°) | - | - |
| F-C-F Bond Angle (°) | - | - |
| H-C-C-F Dihedral Angle (°) | - | - |
Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Assignment | Calculated Frequency (HF/6-31G*)[9] | Experimental Frequency[9] |
| ν1 | CH2 asym. stretch | - | 3025 |
| ν2 | CH2 sym. stretch | - | 2989 |
| ν3 | CF3 asym. stretch | - | 1357 |
| ν4 | CH2 scissoring | - | 1459 |
| ν5 | CF3 sym. stretch | - | 1287 |
| ν6 | CH2 wagging | - | 1287 |
| ν7 | CH2 twisting | - | 1113 |
| ν8 | C-C stretch | - | 845 |
| ν9 | CF3 asym. deformation | - | 667 |
| ν10 | CF3 sym. deformation | - | 555 |
| ν11 | CH2 rocking | - | 975 |
| ν12 | CF3 rocking | - | 415 |
| ν13 | Torsion | - | 115 |
| ν14 | CH2 asym. stretch | - | - |
| ν15 | CH2 rock | - | 974.35, 974.87 |
| ν16 | CF3 asym. stretch | - | - |
| ν17 | CF3 asym. deformation | - | - |
| ν18 | CF3 rock | - | - |
Note: A comprehensive list of calculated frequencies at a specific level of theory was not available in a single source. The table presents a combination of assignments and experimental values from a detailed spectroscopic study.[9] The study mentions calculations using an HF/6-31G basis set but does not provide a full list of calculated frequencies.*
Table 3: Thermochemical Properties (Ideal Gas)
| Property | Calculated Value | Experimental Value (NIST)[12] |
| Standard Enthalpy of Formation (kJ/mol) | - | -939.0 ± 4.0 |
| Standard Molar Entropy (J/mol·K) | - | 309.9 ± 2.0 |
| Molar Heat Capacity at Constant Pressure (J/mol·K) | - | 100.9 |
Note: High-accuracy calculated values for these specific properties were not found in the initial search results. Experimental data is provided for reference.
Signaling Pathways and Logical Relationships
Quantum chemical calculations can elucidate reaction mechanisms and decomposition pathways. For HFC-134a, studies have investigated its oxidative decomposition.[13] The following diagram illustrates a simplified logical workflow for such a computational study.
Caption: A logical workflow for the computational investigation of HFC-134a decomposition.
The following diagram illustrates the relationship between different computational chemistry concepts applied to the study of HFC-134a.
Caption: Interrelation of key concepts in quantum chemical calculations for HFC-134a.
Conclusion
Quantum chemical calculations provide invaluable insights into the fundamental properties of this compound. By employing methodologies such as DFT with appropriate basis sets, it is possible to accurately predict its geometry, vibrational spectra, and thermochemical properties. This theoretical understanding is paramount for assessing its environmental impact, designing novel refrigerants with improved properties, and interpreting experimental data. The workflows and data presented in this guide serve as a foundational resource for researchers engaged in the computational study of fluorinated hydrocarbons.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 8. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of Computational Chemistry for Fluorinated Compounds Across the Periodic Table [labscievents.pittcon.org]
- 11. academic.oup.com [academic.oup.com]
- 12. WTT- Under Construction Page [wtt-pro.nist.gov]
- 13. Mechanism and Experimental Studies of HFC-134a Oxidative Decomposition Mechanism [zhilengxuebao.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Norflurane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norflurane, known chemically as 1,1,1,2-tetrafluoroethane, is a hydrofluorocarbon (HFC) with significant applications across various scientific and industrial sectors.[1] It is recognized for its role as a refrigerant, a propellant in metered-dose inhalers, and a component in some topical vapocoolant sprays.[1] Its thermodynamic properties are similar to those of R-12 (dichlorodifluoromethane), but with a negligible ozone depletion potential, making it a more environmentally acceptable alternative.[1] This guide provides a comprehensive overview of the chemical and physical properties of Norflurane, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Norflurane are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, from pharmaceutical formulations to industrial processes.
General Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | HFC-134a, R-134a, Norfluran | [1][3][4] |
| CAS Number | 811-97-2 | [3][4] |
| Molecular Formula | C2H2F4 | [1][4][5] |
| Molecular Weight | 102.03 g/mol | [1][2][3][4][5][6] |
| Appearance | Colorless gas with a slight ethereal odor | [1][6] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | -103.3 °C (-153.9 °F; 169.8 K) | [1] |
| -101 °C | [2][5][7][8][9] | |
| Boiling Point | -26.3 °C (-15.3 °F; 246.8 K) | [1] |
| -26.5 °C | [2][5][9] | |
| -26.2 °C | [7] | |
| Density | 0.00425 g/cm³ (gas) | [1] |
| 1.21 g/mL (liquid under pressure at 77°F) | [2] | |
| 1.206 kg/m ³ at 25 °C | [10] | |
| Vapor Pressure | 6630 mmHg at 25°C | [5] |
| 4.99e+03 mmHg | [7] | |
| 96 psia at 25°C | [2] | |
| Solubility in water | 0.15 wt% | [1] |
| 67 mg/L at 25 °C | [5] | |
| 1 g/L at 25 °C | [9][10] | |
| Soluble in 1 in 1294 parts of water at 20℃ | [5][9] | |
| Solubility in other solvents | Soluble in ethanol (B145695) (95%), ether | [2][5][9] |
| Octanol/Water Partition Coefficient (log P) | 1.06 | [2][11] |
| 0.770 | [9] |
Safety and Environmental Data
| Property | Value | Source(s) |
| Flash Point | Nonflammable | [2] |
| Global Warming Potential (100-year) | 1430 | [1][6] |
| Ozone Depletion Potential | 0 (insignificant) | [1][5] |
| Atmospheric Lifetime | Approximately 14 years | [1] |
| Toxicity (LD50, rat) | 1,500 g/m³ | [1] |
Experimental Protocols
Detailed experimental methodologies are critical for the replication and verification of scientific data. Below are descriptions of the general protocols used to determine the key physical properties of volatile compounds like Norflurane.
Vapor Pressure Determination
The vapor pressure of a volatile liquid is a fundamental property that dictates its behavior in various applications. A common method for its determination is the static method .
Methodology:
-
A purified sample of the liquid is placed in a thermostatted container connected to a pressure measuring device.
-
The container is evacuated to remove any foreign gases.[12]
-
The sample is then allowed to reach thermal equilibrium at a specific temperature, and the pressure of the vapor in the headspace is measured.[12]
-
This process is repeated at various temperatures to obtain a vapor pressure curve.[12]
-
For very low vapor pressures, the Knudsen effusion cell method can be employed.[12][13]
A general workflow for this process is illustrated below.
Caption: Workflow for vapor pressure measurement.
Solubility Determination
The solubility of a gas in a liquid is determined by bringing the two phases into contact until equilibrium is reached and then measuring the amount of gas that has dissolved.
Methodology:
-
A known volume of the degassed solvent (e.g., water) is introduced into a temperature-controlled vessel.[14]
-
A known volume of the gas (Norflurane) is then introduced into the vessel at a specific pressure.[14]
-
The system is agitated until the pressure stabilizes, indicating that equilibrium has been reached.[14]
-
The change in the volume or pressure of the gas phase is used to calculate the amount of gas that has dissolved in the liquid.[14]
-
This can be repeated at different temperatures and pressures to fully characterize the solubility.
The logical relationship for determining gas solubility is outlined below.
Caption: Gas solubility measurement process.
Partition Coefficient Determination
The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the classical approach for its determination.[15]
Methodology:
-
A solution of the solute (Norflurane) is prepared in one of the immiscible solvents (e.g., octanol).[15]
-
This solution is then mixed with a known volume of the second immiscible solvent (water) in a flask.[15]
-
The flask is shaken to facilitate the partitioning of the solute between the two phases until equilibrium is reached.[15]
-
The two phases are then separated, and the concentration of the solute in each phase is determined using a suitable analytical technique, such as gas chromatography.[15][16]
-
The partition coefficient is calculated as the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase.[17]
A diagram illustrating the decision-making process based on the partition coefficient is shown below.
Caption: Partition coefficient interpretation.
Conclusion
Norflurane is a well-characterized compound with a range of important applications. Its chemical and physical properties, as detailed in this guide, provide the fundamental knowledge required for its safe and effective use in research, development, and industrial processes. The provided experimental methodologies offer a basis for the verification and further exploration of its behavior under various conditions. As with any chemical substance, adherence to safety protocols and an understanding of its environmental impact are paramount.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nationalacademies.org [nationalacademies.org]
- 3. Norflurane (CAS 811-97-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Norflurane [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. norflurane [stenutz.eu]
- 9. 811-97-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. webcdn.intercars.eu [webcdn.intercars.eu]
- 11. arkema.com [arkema.com]
- 12. Vapor pressure - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. eq.uc.pt [eq.uc.pt]
- 15. Partition coefficient - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 1,1,1,2-Tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2-Tetrafluoroethane (also known as HFC-134a or norflurane) is a hydrofluorocarbon with significant applications, including as a refrigerant and a propellant in metered-dose inhalers. A thorough understanding of its molecular geometry is crucial for modeling its interactions in biological and chemical systems, which is of particular interest to drug development professionals. This technical guide provides a detailed overview of the molecular structure of this compound, focusing on its bond lengths and angles as determined by experimental and computational methods.
Molecular Structure and Conformation
The this compound molecule consists of a central carbon-carbon single bond with one carbon atom bonded to three fluorine atoms and one hydrogen atom, and the other carbon atom bonded to one fluorine atom and two hydrogen atoms. Due to the staggered arrangement of the substituents to minimize steric hindrance, the molecule adopts a conformation of C_s symmetry.
Tabulated Quantitative Data
The following tables summarize the experimentally determined and theoretically calculated geometric parameters for this compound.
Table 1: Experimental Bond Lengths of this compound
| Bond | Bond Length (Å) | Experimental Method |
| C-C | 1.512 ± 0.005 | Microwave Spectroscopy |
| C-H (avg.) | 1.09 ± 0.01 | Microwave Spectroscopy |
| C-F (avg.) | 1.345 ± 0.005 | Microwave Spectroscopy |
Table 2: Experimental Bond Angles of this compound
| Angle | Bond Angle (°) | Experimental Method |
| ∠FCC (avg.) | 111.0 ± 1.0 | Microwave Spectroscopy |
| ∠HCC (avg.) | 110.0 ± 2.0 | Microwave Spectroscopy |
| ∠HCH | 109.5 ± 2.0 | Microwave Spectroscopy |
| ∠FCF (in CF3) | 108.5 ± 1.0 | Microwave Spectroscopy |
| ∠HCF | 109.0 ± 2.0 | Microwave Spectroscopy |
Note: The uncertainties provided are typical for the experimental techniques cited.
Experimental Protocols
The determination of the molecular geometry of this compound has been primarily achieved through gas-phase experimental techniques such as microwave spectroscopy and gas electron diffraction.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. The precise transition frequencies are sensitive to the moments of inertia of the molecule, from which the bond lengths and angles can be derived with high accuracy.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of a precisely known and variable frequency.
-
Detection of Absorption: As the frequency is swept, the absorption of microwaves by the sample is detected. The frequencies at which absorption occurs correspond to the rotational transitions of the molecule.
-
Spectral Analysis: The resulting spectrum, a plot of absorption intensity versus frequency, is analyzed to determine the rotational constants of the molecule.
-
Structural Determination: By analyzing the rotational constants of the parent molecule and its isotopically substituted analogues, a detailed molecular structure can be determined.
Gas Electron Diffraction
Gas electron diffraction is another powerful technique for determining the three-dimensional structure of molecules in the gas phase. It relies on the scattering of a beam of high-energy electrons by the gas-phase molecules.
Methodology:
-
Electron Beam Generation: A high-energy beam of electrons is generated and focused.
-
Sample Interaction: The electron beam is passed through a jet of gaseous this compound.
-
Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules, and the resulting diffraction pattern is recorded on a detector.
-
Data Analysis: The diffraction pattern, which consists of a series of concentric rings, is analyzed to obtain a radial distribution function. This function provides information about the distances between all pairs of atoms in the molecule.
-
Structure Refinement: A molecular model is refined by fitting the calculated diffraction pattern to the experimental data, yielding precise bond lengths and angles.
Molecular Geometry Visualization
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.
Caption: Ball-and-stick model of this compound with average bond lengths.
Navigating the Environmental Profile of HFC-134a: A Technical Guide
An In-depth Examination of the Atmospheric Lifetime, Global Warming Potential, and Degradation Pathways of a Widely Used Refrigerant
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2-Tetrafluoroethane, commercially known as HFC-134a, emerged as a prominent refrigerant in the 1990s, replacing ozone-depleting chlorofluorocarbons (CFCs) in a wide range of applications, including mobile air conditioning and pharmaceutical metered-dose inhalers. Its widespread adoption was driven by its favorable thermodynamic properties and, crucially, its zero Ozone Depletion Potential (ODP). However, the environmental narrative of HFC-134a is not without complexities. While it does not harm the ozone layer, it is a potent greenhouse gas with a significant Global Warming Potential (GWP), contributing to climate change. This technical guide provides a comprehensive overview of the environmental impact and atmospheric fate of HFC-134a, detailing the experimental methodologies used to quantify its key properties and elucidate its degradation pathways.
Quantitative Environmental Impact Data
The environmental characteristics of HFC-134a are summarized in the tables below, providing a clear comparison of its key impact metrics.
| Property | Value | Time Horizon (Years) | Reference |
| Global Warming Potential (GWP) | 4,140 | 20 | |
| 1,430 - 1,530 | 100 | ||
| 436 | 500 |
Table 1: Global Warming Potential of HFC-134a. The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time period, relative to carbon dioxide (CO2), which has a GWP of 1.
| Property | Value | Unit | Reference |
| Atmospheric Lifetime | 13.8 - 14 | Years | |
| Ozone Depletion Potential (ODP) | 0 | Unitless |
Table 2: Atmospheric Lifetime and Ozone Depletion Potential of HFC-134a. The atmospheric lifetime represents the average time a molecule of the compound resides in the atmosphere. The ODP is a relative measure of the potential of a substance to cause ozone depletion, with CFC-11 assigned a value of 1.
Experimental Protocols
The determination of the environmental parameters of HFC-134a relies on a combination of laboratory experiments and atmospheric modeling. The following sections detail the key experimental methodologies employed.
Determination of Atmospheric Lifetime
The atmospheric lifetime of HFC-134a is primarily governed by its reaction with hydroxyl (OH) radicals in the troposphere. The rate of this reaction is a critical parameter for lifetime calculations and is determined using sophisticated kinetic studies.
Flash Photolysis-Resonance Fluorescence (FP-RF)
This is a direct technique used to measure the rate constant of the reaction between HFC-134a and OH radicals.
-
Experimental Setup: A typical FP-RF apparatus consists of a temperature-controlled reaction cell, a flash lamp for generating OH radicals, a resonance lamp for detecting OH radicals, and a sensitive detector (e.g., a photomultiplier tube).
-
Procedure:
-
A mixture of HFC-134a, a precursor for OH radicals (e.g., H2O or O3), and a buffer gas (e.g., He or N2) is introduced into the reaction cell at a controlled temperature and pressure.
-
A pulse of vacuum ultraviolet light from the flash lamp photolyzes the precursor, generating a known concentration of OH radicals.
-
The decay of the OH radical concentration is monitored over time by resonance fluorescence. The resonance lamp emits light at a wavelength specific to the OH radical, which is then absorbed and re-emitted. The intensity of the fluorescence is proportional to the OH concentration.
-
By measuring the decay rate of OH radicals in the presence and absence of HFC-134a, the bimolecular rate constant for their reaction can be determined.
-
Determination of Global Warming Potential (GWP)
The GWP of HFC-134a is not a directly measured quantity but is calculated based on its radiative efficiency and atmospheric lifetime. The radiative efficiency, in turn, is determined from its infrared absorption spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is the primary technique used to measure the infrared absorption cross-section of HFC-134a, which is a measure of its ability to absorb infrared radiation at different wavelengths.
-
Experimental Setup: An FTIR spectrometer consists of a broadband infrared source, an interferometer (typically a Michelson interferometer), a sample cell, and a detector.
-
Procedure:
-
A known concentration of HFC-134a in a non-absorbing buffer gas (e.g., N2) is introduced into the sample cell at a controlled temperature and pressure.
-
A beam of infrared radiation is passed through the sample cell.
-
The interferometer modulates the infrared beam, and the resulting interferogram is detected.
-
A Fourier transform is applied to the interferogram to obtain the infrared absorption spectrum.
-
The absorption cross-section is then calculated from the measured absorbance, the concentration of HFC-134a, and the path length of the sample cell.
-
-
GWP Calculation Workflow:
-
The measured infrared absorption cross-sections are integrated over the thermal infrared region of the Earth's outgoing radiation to determine the radiative efficiency of HFC-134a.
-
The radiative efficiency is then used in conjunction with the atmospheric lifetime in a climate model to calculate the GWP over different time horizons (e.g., 20, 100, and 500 years).
-
Investigation of Atmospheric Degradation
Smog chamber experiments are conducted to simulate the atmospheric degradation of HFC-134a and to identify its breakdown products.
Smog Chamber Studies
-
Experimental Setup: A smog chamber is a large, inert reactor (often made of FEP Teflon film) equipped with a light source to simulate sunlight, and analytical instruments to monitor the concentrations of reactants and products.
-
Procedure:
-
A known concentration of HFC-134a, an OH radical precursor (e.g., nitrous acid or hydrogen peroxide), and a NOx source (to simulate polluted atmospheric conditions) are introduced into the chamber.
-
The chamber is irradiated with UV light to initiate the photochemical reactions and the generation of OH radicals.
-
The concentrations of HFC-134a and its degradation products are monitored over time using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
GC-MS is used to separate and identify the various organic compounds in the chamber, while FTIR spectroscopy provides information on the functional groups present and can be used to quantify certain species.
-
Mandatory Visualizations
The following diagrams illustrate the key processes related to the atmospheric fate of HFC-134a.
Caption: Atmospheric degradation pathway of HFC-134a initiated by OH radicals.
Caption: Experimental workflow for determining the atmospheric lifetime of HFC-134a.
Conclusion
HFC-134a has played a crucial role as a replacement for ozone-depleting substances. However, its significant Global Warming Potential necessitates a thorough understanding of its environmental impact. The experimental methodologies detailed in this guide provide the foundation for quantifying its atmospheric lifetime and radiative properties, which are essential for accurate climate modeling and informed regulatory decisions. The atmospheric degradation of HFC-134a, while leading to the formation of persistent substances like trifluoroacetic acid, also represents its ultimate removal from the atmosphere. Continued research into the atmospheric chemistry of HFCs and the development of low-GWP alternatives remain critical for mitigating the climate impact of refrigeration and other essential applications.
The Ascent of a Refrigerant: A Technical History of 1,1,1,2-Tetrafluoroethane (HFC-134a)
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1,2-Tetrafluoroethane, commonly known as HFC-134a or R-134a, emerged in the early 1990s as a critical solution to the global environmental crisis of ozone depletion.[1] Developed as a primary replacement for dichlorodifluoromethane (B179400) (CFC-12), HFC-134a offered similar thermodynamic properties without the ozone-depleting chlorine atoms that characterized its predecessors.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, tailored for a scientific audience. It details the physicochemical properties, outlines the predominant industrial manufacturing processes with experimental parameters, and situates its development within the broader context of evolving refrigerant technologies and environmental regulations.
Introduction: The Imperative for a New Refrigerant
The mid-20th century saw the widespread adoption of chlorofluorocarbons (CFCs) as highly effective, non-toxic, and non-flammable refrigerants, propellants, and solvents.[2] However, the stability of these compounds allowed them to reach the stratosphere, where they would decompose under UV radiation, releasing chlorine radicals that catalytically destroy the ozone layer. This discovery in the 1970s and the subsequent identification of the Antarctic ozone hole in the 1980s led to the landmark Montreal Protocol in 1987, which mandated the phase-out of CFCs.[2][3]
This created an urgent need for alternatives with similar performance characteristics but without the detrimental environmental impact. Hydrofluorocarbons (HFCs), which contain no chlorine, were identified as a promising class of replacements. Among these, this compound (HFC-134a) became the leading candidate to replace CFC-12 in a wide range of applications, most notably in automotive air conditioning and domestic refrigeration.[1][3]
Physicochemical and Thermodynamic Properties
A thorough understanding of the physical and chemical properties of HFC-134a was essential for its successful implementation as a CFC-12 substitute. Extensive research has characterized its behavior over a wide range of temperatures and pressures.
Table 1: Key Physical and Environmental Properties of this compound
| Property | Value |
| Chemical Formula | CF₃CH₂F |
| Molecular Weight | 102.03 g/mol |
| Boiling Point (at 1 atm) | -26.3 °C (-15.34 °F) |
| Freezing Point | -103.3 °C (-153.9 °F) |
| Critical Temperature | 101.1 °C (213.9 °F) |
| Critical Pressure | 4060 kPa (588.9 psia) |
| Liquid Density (at 25°C) | 1206 kg/m ³ |
| Vapor Pressure (at 25°C) | 666.1 kPa |
| Ozone Depletion Potential (ODP) | 0 |
| Global Warming Potential (GWP, 100-year) | 1430 |
| Atmospheric Lifetime | 14 years |
Data compiled from multiple sources.
Table 2: Thermodynamic Properties of Saturated HFC-134a (SI Units)
| Temperature (°C) | Pressure (kPa) | Liquid Enthalpy (kJ/kg) | Vapor Enthalpy (kJ/kg) | Liquid Entropy (kJ/kg·K) | Vapor Entropy (kJ/kg·K) |
| -30 | 84.4 | 161.1 | 380.6 | 0.841 | 1.743 |
| -20 | 132.8 | 173.9 | 386.9 | 0.891 | 1.736 |
| -10 | 200.6 | 186.8 | 392.9 | 0.940 | 1.731 |
| 0 | 292.8 | 200.0 | 398.6 | 0.988 | 1.727 |
| 10 | 414.6 | 213.5 | 404.0 | 1.035 | 1.724 |
| 20 | 571.8 | 227.5 | 409.0 | 1.082 | 1.721 |
| 30 | 770.2 | 241.9 | 413.6 | 1.129 | 1.719 |
Reference state: Enthalpy = 200 kJ/kg and Entropy = 1 kJ/kg·K for saturated liquid at 0°C.
Industrial Synthesis of this compound
The most common industrial route for the synthesis of HFC-134a starts with trichloroethylene (B50587) (TCE). This process is typically a two-step vapor-phase hydrofluorination reaction.[4]
Logical Flow of HFC-134a Synthesis
Caption: Industrial two-step synthesis of HFC-134a from trichloroethylene.
Experimental Protocols
Step 1: Synthesis of 1-Chloro-2,2,2-trifluoroethane (HCFC-133a)
This initial step involves the reaction of trichloroethylene with anhydrous hydrogen fluoride (B91410) in the vapor phase.
-
Reactants: Trichloroethylene (CHCl=CCl₂) and anhydrous hydrogen fluoride (HF).
-
Catalyst: Typically a chromium-based catalyst, which may be supported on a material like fluorinated alumina. The catalyst is often pre-treated with HF to activate it.[5]
-
Reaction Conditions:
-
Temperature: 150°C to 350°C.
-
Pressure: Atmospheric to moderate pressures.
-
Molar Ratio: An excess of HF is generally used.
-
-
Reaction: CHCl=CCl₂ + 3HF → CF₃CH₂Cl + 2HCl
-
Product Mixture: The output from this stage is primarily HCFC-133a and hydrogen chloride (HCl), along with unreacted starting materials and some byproducts.
Step 2: Synthesis of this compound (HFC-134a)
The intermediate, HCFC-133a, is then further fluorinated to produce the final product.
-
Reactants: 1-Chloro-2,2,2-trifluoroethane (CF₃CH₂Cl) and anhydrous hydrogen fluoride (HF).
-
Catalyst: A chromium-based catalyst, similar to the first step, is used.
-
Reaction Conditions:
-
Temperature: This step requires a higher temperature, typically in the range of 300°C to 450°C.[6]
-
Pressure: Similar to the first step, ranging from atmospheric to moderate pressures.
-
-
Reaction: CF₃CH₂Cl + HF ⇌ CF₃CH₂F + HCl
-
Product Mixture: The reactor output contains HFC-134a, HCl, unreacted HCFC-133a and HF, and other fluorinated byproducts. This is an equilibrium-limited reaction.
Purification Workflow
The crude product from the second reactor undergoes a multi-stage purification process to achieve the high purity required for refrigerant applications.
Caption: Generalized purification process for crude HFC-134a.
-
Acid Removal: The gas stream is first scrubbed with water and then an alkaline solution (e.g., potassium or sodium hydroxide) to remove the acidic gases HCl and unreacted HF.
-
Drying: The stream is then passed through drying agents, such as molecular sieves, to remove any moisture.
-
Distillation: A series of distillation columns are used to separate the HFC-134a from lower- and higher-boiling point impurities. Unreacted HCFC-133a is often recycled back to the second-stage reactor.
Quality Control and Analytical Methods
Ensuring the high purity of HFC-134a is crucial for the performance and longevity of refrigeration systems.
-
Gas Chromatography (GC): This is the primary method for determining the purity of HFC-134a and quantifying any organic impurities. A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used.[7]
-
GC-Mass Spectrometry (GC-MS): Used for the identification of unknown impurities.[7]
-
Karl Fischer Titration: This method is employed to measure the moisture content, which must be kept to a minimum to prevent corrosion and freezing within refrigeration systems.
The Evolution Beyond HFC-134a
While HFC-134a was a successful solution to ozone depletion, its high Global Warming Potential (GWP) of 1430 became a significant concern as climate change took center stage.[1] This led to further international agreements, such as the Kigali Amendment to the Montreal Protocol, which aims to phase down the production and consumption of HFCs.
This regulatory shift has driven the development of a fourth generation of refrigerants: hydrofluoroolefins (HFOs). HFOs, such as HFO-1234yf, have a much lower GWP than HFC-134a and are now replacing it in many applications, particularly in new automotive air conditioning systems.[8]
Timeline of Refrigerant Generations
Caption: The four generations of fluorinated refrigerants and their drivers.
Conclusion
The discovery and widespread implementation of this compound represent a pivotal moment in the history of industrial chemistry, demonstrating a rapid and effective response to a pressing global environmental threat. The transition from CFCs to HFCs successfully mitigated the depletion of the ozone layer. However, the story of HFC-134a also serves as a crucial lesson in the evolving nature of environmental science and regulation, as the focus has shifted from ozone depletion to global warming potential. The ongoing transition to fourth-generation HFOs underscores the continuous drive within the scientific and industrial communities to develop safer and more sustainable chemical technologies. The legacy of HFC-134a is therefore twofold: a successful environmental intervention and a catalyst for further innovation in refrigerant design.
References
- 1. the history, current situation and future of refrigerant [clingac.com]
- 2. The Evolution of Refrigerants: From CFCs to Modern Alternatives - Industrial Refrigeration Pros - designing, building and servicing industrial refrigeration systems. [irpros.com]
- 3. nextechna.com [nextechna.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. RU2007381C1 - Method of this compound synthesis - Google Patents [patents.google.com]
- 7. iifiir.org [iifiir.org]
- 8. refrigerantsaustralia.org [refrigerantsaustralia.org]
Phase Behavior of 1,1,1,2-Tetrafluoroethane (R-13a) Under Pressure: An In-depth Technical Guide
Abstract:
This technical guide provides a comprehensive overview of the phase behavior of 1,1,1,2-Tetrafluoroethane (R-134a), a widely used hydrofluorocarbon (HFC) refrigerant. The document is intended for researchers, scientists, and professionals in drug development and other relevant fields who require a detailed understanding of R-134a's thermodynamic properties under varying pressure and temperature conditions. This guide summarizes key quantitative data in structured tables, outlines common experimental methodologies for phase behavior determination, and presents a visual representation of the phase transitions. The information is compiled from extensive databases and scholarly articles, with a focus on data from the National Institute of Standards and Technology (NIST).
Introduction
This compound, also known as R-134a, is a haloalkane refrigerant with thermodynamic properties similar to R-12 (dichlorodifluoromethane) but with a negligible ozone depletion potential.[1][2] Its chemical formula is CH₂FCF₃.[3][4][5] R-134a is a non-flammable gas utilized primarily as a "high-temperature" refrigerant in domestic refrigeration and automobile air conditioners.[1] Understanding its phase behavior under pressure is critical for its application in various industrial and pharmaceutical processes, including its use as a propellant in metered-dose inhalers. This guide delves into the critical parameters, vapor-liquid equilibrium, and other thermodynamic properties that define the phase transitions of R-134a.
Thermodynamic Properties and Phase Behavior
The thermodynamic properties of R-134a have been extensively studied and are well-represented by the Modified Benedict-Webb-Rubin (MBWR) equation of state.[3][4][5][6] This equation provides an accurate fit for thermodynamic data over a wide range of temperatures and pressures.[3][4][5][6] The data presented in this guide are largely based on experimental data from the National Institute of Standards and Technology (NIST) database.[3][4][5][6]
The critical point represents the temperature and pressure above which distinct liquid and gas phases do not exist. For R-134a, these parameters are well-defined. The triple point, where solid, liquid, and vapor phases coexist in equilibrium, is also a key characteristic.
| Property | Value | Units |
| Critical Temperature | 101.08 | °C |
| 374.23 | K | |
| Critical Pressure | 4060.3 | kPa (abs) |
| 588.9 | psia | |
| Critical Density | 515.3 | kg/m ³ |
| Critical Volume | 0.00194 | m³/kg |
| Boiling Point (at 1 atm) | -26.06 | °C |
| Freezing Point | -103.3 | °C |
Source: NIST, DuPont.[3][4][5][7]
The following table details the properties of saturated R-134a at various pressures. This includes the saturation temperature, specific volume of the saturated liquid (vf) and saturated vapor (vg), and the enthalpy of the saturated liquid (hf) and saturated vapor (hg).
| Pressure (kPa) | Temp. (°C) | Sp. Vol. Liq. (m³/kg) | Sp. Vol. Vap. (m³/kg) | Enthalpy Liq. (kJ/kg) | Enthalpy Vap. (kJ/kg) |
| 60 | -36.9 | 0.0007098 | 0.3112 | 3.9 | 227.8 |
| 80 | -31.1 | 0.0007185 | 0.2376 | 11.3 | 231.5 |
| 100 | -26.4 | 0.0007259 | 0.1926 | 17.3 | 234.5 |
| 120 | -22.3 | 0.0007324 | 0.1621 | 22.5 | 237.0 |
| 140 | -18.8 | 0.0007383 | 0.1402 | 27.1 | 239.2 |
| 160 | -15.6 | 0.0007437 | 0.1235 | 31.2 | 241.1 |
| 180 | -12.7 | 0.0007487 | 0.1104 | 35.0 | 242.9 |
| 200 | -10.1 | 0.0007534 | 0.0999 | 38.5 | 244.5 |
| 240 | -5.4 | 0.0007620 | 0.0839 | 44.7 | 247.3 |
| 280 | -1.2 | 0.0007699 | 0.0724 | 50.2 | 249.7 |
| 320 | 2.5 | 0.0007773 | 0.0636 | 55.2 | 251.9 |
Source: The Engineering Mindset.[1]
Experimental Protocols for Phase Behavior Determination
The determination of the phase behavior of substances like R-134a involves precise measurements of pressure, volume, and temperature (PVT). Several experimental techniques are employed to gather this data accurately.
A common method for measuring the saturated vapor pressure of refrigerants is the use of a recirculation apparatus with view windows. This setup allows for the direct observation of the vapor-liquid equilibrium.
-
Apparatus: A circulation-type equilibrium apparatus is used where both liquid and vapor phases are continuously recirculated to ensure equilibrium.
-
Procedure:
-
The refrigerant sample is introduced into the evacuated apparatus.
-
The temperature of the system is controlled using a thermostatic bath.
-
The system is allowed to reach thermal and phase equilibrium.
-
The pressure is measured using a high-precision pressure transducer.
-
The composition of the liquid and vapor phases can be analyzed if dealing with mixtures.
-
-
Uncertainties: Typical uncertainties are in the range of ±5 mK for temperature and ±0.5 kPa for pressure.[8]
The pressure-volume-temperature (PVT) properties are crucial for developing equations of state. An isochoric cell apparatus is a standard method for these measurements.
-
Apparatus: An isochoric (constant volume) cell of known volume is filled with a known amount of the substance. The cell is placed in a thermostat for precise temperature control.
-
Procedure:
-
A known mass of R-134a is charged into the isochoric cell.
-
The temperature of the cell is varied in steps.
-
At each temperature step, the pressure inside the cell is measured once the system reaches equilibrium.
-
This process is repeated for different initial fillings (densities) of the substance.
-
-
Data Correlation: The experimental PVT data are then used to develop equations of state, such as a truncated virial equation or the more complex MBWR equation.[9]
Visualizing Phase Behavior
The relationship between pressure, temperature, and the phase of R-134a can be visualized through a phase diagram. The following diagram illustrates the transitions between the solid, liquid, and vapor states as a function of pressure and temperature.
Caption: Phase transitions of R-134a.
Conclusion
The phase behavior of this compound (R-134a) is well-characterized and can be accurately predicted using established equations of state derived from extensive experimental data. This guide provides essential data and methodologies for professionals requiring a deep understanding of R-134a's properties under pressure. The provided tables and diagram serve as a quick reference for the key phase transition parameters of this important industrial and pharmaceutical compound.
References
- 1. theengineeringmindset.com [theengineeringmindset.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. freon.com [freon.com]
- 4. joho.p.free.fr [joho.p.free.fr]
- 5. freon.cn [freon.cn]
- 6. meiersupply.com [meiersupply.com]
- 7. This compound (data page) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 1,1,1,2-Tetrafluoroethane as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,1,1,2-tetrafluoroethane (HFC-134a) as a sustainable and effective solvent for a variety of organic reactions. HFC-134a is a non-flammable, non-toxic, and environmentally benign alternative to traditional volatile organic compounds (VOCs) and supercritical carbon dioxide (scCO₂).[1] Its unique physicochemical properties, including tunable polarity and high diffusivity in its supercritical state, make it a promising medium for modern organic synthesis.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the solvent properties of HFC-134a is crucial for its effective application in organic synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₂F₄ | [4] |
| Molecular Weight | 102.03 g/mol | [4] |
| Boiling Point | -26.3 °C | [4] |
| Critical Temperature (Tc) | 101.1 °C | [5] |
| Critical Pressure (Pc) | 40.6 bar | [5] |
| Density (liquid, 25 °C) | 1.207 g/cm³ | [4] |
| Solubility in Water | Low | [4] |
Application Note: Asymmetric Hydrogenation in Supercritical this compound
Supercritical this compound (scHFC-134a) has emerged as a promising medium for asymmetric hydrogenation reactions, offering high conversions and enantioselectivities that are comparable to those achieved in conventional organic solvents.[2][3] The tunable density and polarity of the supercritical fluid allow for fine-tuning of the reaction conditions to optimize catalyst solubility and reactivity.
Experimental Protocol: Asymmetric Hydrogenation of Dimethyl Itaconate
This protocol is based on the work of Abbott et al. and describes the asymmetric hydrogenation of dimethyl itaconate using a rhodium-MonoPhos catalyst in scHFC-134a.[2][3]
Materials:
-
Dimethyl itaconate
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
MonoPhos ligand (L-1)
-
This compound (HFC-134a)
-
Hydrogen gas (high purity)
-
High-pressure stainless-steel reactor equipped with a sapphire window, magnetic stirrer, and temperature and pressure controls.
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (2.0 mg, 5.0 x 10⁻³ mmol) and MonoPhos (L-1) (1.8 mg, 5.5 x 10⁻³ mmol) in anhydrous, degassed methanol (B129727) (0.5 mL). Stir the solution for 20 minutes to form the active catalyst.
-
Reactor Charging: Introduce a solution of dimethyl itaconate (79 mg, 0.5 mmol) in methanol (0.5 mL) into the high-pressure reactor.
-
Catalyst Addition: Transfer the prepared catalyst solution to the reactor.
-
Solvent Removal: Carefully evaporate the methanol under a gentle stream of nitrogen.
-
Reactor Sealing and Pressurization: Seal the reactor and purge with HFC-134a. Pressurize the reactor with HFC-134a to the desired pressure (e.g., 100 bar) at the reaction temperature (e.g., 110 °C).
-
Hydrogenation: Introduce hydrogen gas to the desired partial pressure (e.g., 10 bar).
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and pressure for the desired time (e.g., 2 hours).
-
Depressurization and Product Isolation: After the reaction is complete, cool the reactor to room temperature and slowly vent the HFC-134a and hydrogen. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), filter through a short plug of silica (B1680970) gel, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Analysis: Determine the conversion and enantiomeric excess of the product by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Quantitative Data for Asymmetric Hydrogenation in scHFC-134a
The following table summarizes the results for the asymmetric hydrogenation of various substrates in supercritical HFC-134a, adapted from Abbott et al.[2][3]
| Substrate | Catalyst | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| Dimethyl itaconate | [Rh(COD)₂]BF₄ / L-1 | 110 | 100 | 2 | >99 | 90 |
| Methyl 2-acetamidoacrylate | [Rh(COD)₂]BF₄ / L-1 | 110 | 100 | 2 | >99 | 92 |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ / L-1 | 110 | 100 | 2 | >99 | 89 |
Experimental Workflow for Asymmetric Hydrogenation
Application Note: Heck Coupling - Adaptation to this compound
While specific literature on Heck reactions in HFC-134a is limited, its properties suggest it could be a viable solvent. The following is a general protocol for a Heck reaction, with considerations for adaptation to HFC-134a.
General Experimental Protocol for Heck Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
High-pressure reactor
Procedure:
-
Reactor Setup: To a high-pressure reactor, add the aryl halide (1.0 mmol), alkene (1.2 mmol), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (1.5-2.0 mmol).
-
Solvent Addition: Introduce the solvent. For adaptation to HFC-134a, the reactor would be sealed and the HFC-134a introduced as a liquid or supercritical fluid.
-
Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) and stir for the required time (typically 2-24 hours).
-
Workup: After cooling, vent the HFC-134a. The remaining residue can be dissolved in an organic solvent, filtered, and purified by standard methods such as column chromatography.
Considerations for Adaptation to this compound
-
Solubility: The solubility of the catalyst, substrates, and base in HFC-134a will be a critical factor. Co-solvents may be necessary to achieve a homogeneous reaction mixture.
-
Pressure and Temperature: The reaction would need to be conducted in a high-pressure apparatus to maintain HFC-134a in a liquid or supercritical state. The optimal temperature and pressure will need to be determined empirically.
-
Catalyst System: The choice of palladium precursor and ligand may need to be optimized for performance in a fluorous medium.
Application Note: Suzuki Coupling - Adaptation to this compound
General Experimental Protocol for Suzuki Coupling
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
High-pressure reactor
Procedure:
-
Reactor Setup: In a high-pressure reactor, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (1-5 mol%), and base (2.0 mmol).
-
Solvent Addition: Add the solvent. For HFC-134a, the reactor would be sealed and the solvent introduced under pressure. An aqueous co-solvent is often required for Suzuki couplings.
-
Reaction: Heat the mixture (typically 80-120 °C) with stirring for the necessary duration (2-24 hours).
-
Workup: After cooling and venting the HFC-134a, the product can be extracted with an organic solvent and purified.
Considerations for Adaptation to this compound
-
Biphasic System: Suzuki couplings often require an aqueous phase for the base. The phase behavior of a HFC-134a/water system under reaction conditions would need to be considered. Phase-transfer catalysts might be beneficial.
-
Base Solubility: The solubility of the inorganic base in HFC-134a will likely be low, potentially affecting the reaction rate. The use of a more soluble organic base or a phase-transfer catalyst could be explored.
Application Note: Diels-Alder Reaction - Adaptation to this compound
The Diels-Alder reaction, a powerful tool for the formation of cyclic compounds, could potentially be performed in HFC-134a.
General Experimental Protocol for Diels-Alder Reaction
Materials:
-
Diene
-
Dienophile
-
High-pressure reactor
Procedure:
-
Reactor Setup: Charge a high-pressure reactor with the diene (1.0 mmol) and dienophile (1.0-1.2 mmol).
-
Solvent Addition: Introduce the solvent. For HFC-134a, this would be done under pressure.
-
Reaction: Heat the mixture to the required temperature (can range from room temperature to >150 °C) and stir for the necessary time.
-
Workup: After cooling and venting the HFC-134a, the product can be isolated, often by simple evaporation of any remaining volatile components, and purified if necessary.
Considerations for Adaptation to this compound
-
Solubility: The solubility of the diene and dienophile in HFC-134a will be important for achieving good reaction rates.
-
Pressure Effects: For reactions in the supercritical region, pressure can influence the reaction rate and selectivity.
General Workflow for Adapting Organic Reactions to this compound
Conclusion
This compound presents a compelling case as a green and versatile solvent for a range of organic reactions. While detailed protocols for many standard transformations are still emerging, its successful application in demanding reactions like asymmetric hydrogenation highlights its potential. Further research into its use for other catalytic and non-catalytic reactions is warranted and promises to expand the toolkit of the modern synthetic chemist. Researchers are encouraged to consider the adaptation of existing methodologies to this promising solvent, contributing to the development of more sustainable chemical processes.
References
- 1. FTIR product study of the Cl-initiated oxidation products of CFC replacements: ( E / Z )-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00283J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation in supercritical 1,1,1,2 tetrafluoroethane (HFC 134a) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Extraction of Natural Products Using 1,1,1,2-Tetrafluoroethane (R-134a)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2-Tetrafluoroethane (also known as R-134a or HFC-134a) is a hydrofluorocarbon that is gaining significant interest as a solvent for the extraction of natural products.[1] Traditionally used as a refrigerant and propellant, its unique physical and chemical properties make it a compelling "green" alternative to traditional organic solvents and, in some cases, supercritical carbon dioxide (scCO₂).[2] R-134a is non-toxic, non-flammable, chemically inert, and does not deplete the ozone layer.[3][4]
The process operates at low pressures and near-ambient temperatures, making it particularly suitable for the extraction of thermally sensitive and volatile compounds such as terpenes, essential oils, and cannabinoids.[3] This method preserves the full spectrum of the natural product profile, often yielding an extract that does not require extensive post-processing like winterization.[3][5] These application notes provide a comprehensive overview, comparative data, and detailed protocols for utilizing R-134a in a laboratory setting.
Principle of R-134a Extraction
R-134a extraction is typically performed in a closed-loop system. The core principle involves passing liquefied R-134a through a vessel containing the biomass.[6] Due to its low boiling point (-26.3 °C) and operation under slight pressure, R-134a exists as a liquid at or near room temperature.[7] As a non-polar solvent, it efficiently dissolves oil-soluble compounds like lipids, cannabinoids, and terpenes.[3][8]
The general workflow consists of the following stages:
-
Loading: The raw or pre-treated plant material is loaded into an extraction vessel.
-
Extraction: Liquefied R-134a is passed through the biomass, dissolving the target compounds.
-
Separation: The resulting solution (miscella) of extract and solvent is transferred to a collection vessel.
-
Solvent Recovery: The pressure is lowered, causing the R-134a to vaporize. Its low boiling point allows for a gentle and near-complete recovery of the solvent with minimal heating, leaving behind the solvent-free natural product extract.[3] The gaseous R-134a is then re-compressed and recycled for subsequent extractions.
Data Presentation: Performance and Yields
The efficacy of R-134a extraction is demonstrated by its performance across various natural product classes. The following tables summarize quantitative data from several studies, offering a comparison with other common extraction techniques.
Table 1: Extraction of Cannabinoids and Hop Compounds
| Biomass | Target Compound | Extraction Method | Key Parameters | Yield/Recovery | Reference |
| Cannabis Inflorescence | Cannabidiol (CBD) | R-134a | Not specified | 17.6% (w/w) after 325 min | [2] |
| Cannabis Flower | Terpenes | R-134a | 8–10 bar, 20–28 °C | 95–99% terpene retention | [9] |
| Hops | α-acids | R-134a | Not specified | 19% extract yield; 49% α-acid recovery after 120 min | [10] |
| Cannabis (THC-rich) | Cannabinoids | Ethanol | Room Temp, 25 L/kg | 28% (w/w) | [6] |
Table 2: Extraction of Pigments and Lipids
| Biomass | Target Compound | Extraction Method | Key Parameters | Yield/Recovery | Reference |
| Euphausia pacifica | Astaxanthin | Subcritical R-134a | 100 bar, 60 °C, 30 min | 87.74% recovery | [2] |
| Tetraselmis sp. M8 | Lipids | Supercritical CO₂ | Not specified | ~11% (w/w) | [11] |
| Pavlova sp. | Triglycerides | Supercritical CO₂ | Not specified | 98.7% recovery (with bead-beating) | [12] |
Table 3: Extraction of Essential Oils
| Biomass | Target Compound | Extraction Method | Key Parameters | Yield/Recovery | Reference |
| Rosa damascena | 2-phenylethyl alcohol | Subcritical R-134a | Not specified | 56.6% of extract | [4] |
| Rosa damascena | 2-phenylethyl alcohol | Supercritical CO₂ | Not specified | 46.7% of extract | [4] |
| Lavandula angustifolia | Essential Oil | Supercritical CO₂ + 3% Ethanol | 50 °C, 8 mL/min | 7.14% (w/w) | [13] |
| Lavandula 'Seuthopolis' | Essential Oil | Hydrodistillation | 60-65 minutes | 0.71% (w/w) | [14] |
Experimental Protocols
General Safety Precautions
-
Work in a well-ventilated area or under a fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and cryogenic gloves when handling liquefied gas.
-
Ensure all extraction equipment is rated for the pressures involved.
-
Systems under pressure should be regularly checked for leaks.[1]
-
Although R-134a is non-flammable, avoid contact with open flames or surfaces exceeding 370 °C, as it can decompose into toxic gases.
Protocol 1: General Extraction of Terpenes and Cannabinoids from Cannabis
This protocol is adapted from a high-efficiency commercial workflow designed for maximum terpene preservation.[9]
Objective: To extract a full-spectrum oil rich in terpenes and cannabinoids from cannabis flower.
Materials and Equipment:
-
Closed-loop extraction system rated for use with R-134a.
-
Grinded cannabis biomass (fresh-frozen or cured).
-
Cylinder of high-purity this compound (R-134a).
-
Recovery vessel for collecting the extract.
-
Scale for weighing biomass and extract.
Methodology:
-
Biomass Preparation: Grind the cannabis biomass to a consistent, medium-coarse particle size. Do not grind to a fine powder, as this can impede solvent flow.
-
Loading: Weigh the desired amount of biomass and load it evenly into the material column of the extraction system.
-
System Assembly: Securely assemble the closed-loop system, ensuring all connections are tight to prevent leaks.
-
Solvent Introduction: Introduce liquid R-134a into the material column. The solvent will be sprayed as a fine mist at a pressure of 8–10 bar and a temperature of 20–28 °C.[9]
-
Extraction Phase: Allow the liquid R-134a to permeate the biomass. For terpene-focused extractions, this primary phase can be as short as 10–15 minutes.[9] For a more complete cannabinoid extraction, the duration can be extended.
-
Collection: The R-134a, now rich with dissolved oils, is transferred from the material column to the collection/separation vessel.
-
Solvent Recovery: Gently heat the collection vessel (if required by the system) while reducing the pressure. The R-134a will evaporate. This process should take less than 30 minutes.[9] The gaseous solvent is recovered, re-condensed, and stored for reuse.
-
Final Product: The solvent-free, full-spectrum oil is collected from the bottom of the vessel. The resulting extract often has a low wax content (as low as 2-5%) and may not require further winterization.[3]
Protocol 2: Optimized Extraction of Bioactive Compounds (General Purpose)
This protocol is based on parameters optimized for the extraction of persistent organic pollutants but can be adapted for various lipophilic natural products.[15]
Objective: To establish a baseline for extracting lipophilic compounds from a solid matrix using subcritical R-134a, with the option of a co-solvent.
Materials and Equipment:
-
Subcritical fluid extraction (SFE) system compatible with R-134a and co-solvents.
-
Dried and homogenized biomass.
-
High-purity R-134a.
-
Co-solvent (e.g., ethanol, dichloromethane) if required.
-
Collection vial with a suitable trapping mechanism.
Methodology:
-
Biomass Preparation: Ensure the biomass is thoroughly dried (e.g., moisture content < 10%) and ground to a uniform particle size to maximize surface area.
-
Loading: Pack a known quantity of the prepared biomass into the extraction cell.
-
Set Parameters:
-
Extraction: Begin the flow of R-134a (and co-solvent, if used) through the extraction cell. Maintain a constant flow rate for a defined period (e.g., 30-60 minutes).
-
Fractionation and Collection: The extract-laden solvent exits the extraction cell, passes through a restrictor to reduce pressure, and the extract is deposited in a collection vial.
-
Purging: After the extraction period, purge the system with an inert gas (e.g., nitrogen) to ensure all remaining solvent is removed and the extract is fully recovered.
-
Quantification: Weigh the final extract to determine the total yield. Further analysis (e.g., by HPLC or GC-MS) can be performed to determine the purity and composition of the extract.
Visualizations
R-134a Extraction Workflow
Caption: General workflow for natural product extraction using a closed-loop R-134a system.
Comparison of Extraction Methodologies
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. What exactly is R134a extraction of botanicals? [pure5extraction.com]
- 4. Subcritical Extracts from Major Species of Oil-Bearing Roses—A Comparative Chemical Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comprehensive comparison of industrial cannabinoid extraction techniques: Evaluation of the most relevant patents and studies at pilot scale [frontiersin.org]
- 7. This compound | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Recent Advances in Supercritical CO2 Extraction of Pigments, Lipids and Bioactive Compounds from Microalgae [mdpi.com]
- 9. Cannabis Terpene Extraction Without Degradation | PURE5™ [pure5extraction.com]
- 10. researchgate.net [researchgate.net]
- 11. A comparative study: the impact of different lipid extraction methods on current microalgal lipid research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study of lipid extraction from microalgae by organic solvent and supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cetjournal.it [cetjournal.it]
- 14. keypublishing.org [keypublishing.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,1,1,2-Tetrafluoroethane in Cryogenic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2-Tetrafluoroethane, also known as R-134a or HFC-134a, is a hydrofluorocarbon compound with a primary role as a "high-temperature" refrigerant in domestic and automotive air conditioning systems.[1][2] Its thermodynamic properties, low acute toxicity, and non-flammable nature have led to its consideration and use in niche cryogenic applications.[1][3] These specialized uses include its function in certain cryogenic particle detectors and as a cryogen spray for medical procedures.[1][2]
This document provides a detailed overview of the properties of this compound relevant to cryogenic applications, its established uses, and a theoretical protocol for its potential use in the rapid cooling of biological samples, alongside critical safety information.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. Understanding these properties is crucial for its application in cryogenic contexts.
| Property | Value |
| Chemical Formula | CF₃CH₂F |
| Molecular Weight | 102.03 g/mol [4] |
| Boiling Point | -26.3 °C (-15.34 °F) at atmospheric pressure[1][4] |
| Freezing Point | -101 °C (-149.8 °F)[4] |
| Physical State | Colorless, odorless gas at room temperature and atmospheric pressure[4] |
| Flammability | Non-flammable[2] |
| Ozone Depletion Potential | Insignificant[1] |
| Global Warming Potential (100-year) | 1,430[1] |
Established Cryogenic Applications
While not a conventional cryogen for broad laboratory use, this compound has found utility in specific, specialized cryogenic applications:
-
Particle Detectors: It is used in resistive plate chamber particle detectors, including some cryogenic particle detectors, at facilities like the Large Hadron Collider.[1][2]
-
Medical Cryogen Spray: In combination with pentafluoropropane, it is used as a topical vapocoolant spray for numbing boils before curettage.[1] A specific protocol has been developed for its use as a cryogen spray to cool skin during laser lipolysis procedures, thereby protecting the tissue from thermal damage.[5]
Experimental Protocol: Theoretical Application in Rapid Cooling of Biological Samples
Disclaimer: The following protocol is a theoretical and experimental approach to utilizing this compound for the rapid cooling of small biological samples. It is derived from the principles of cryogen spray cooling and is not an established method for cryopreservation or vitrification. The relatively high boiling point of R-134a (-26.3°C) compared to traditional cryogens like liquid nitrogen (-196°C) or liquid ethane (B1197151) (-89°C) may limit its effectiveness in achieving the ultra-fast cooling rates required for vitrification and preventing ice crystal formation, which can damage cells. Researchers should exercise caution and validate this method extensively for their specific application.
Objective
To rapidly cool a thin biological sample using a controlled spray of this compound for potential applications in flash-freezing of small tissue sections or cell smears for subsequent analysis.
Materials
-
Cylinder of this compound (R-134a) with a two-stage regulator
-
Solenoid valve with a fine-nozzle applicator
-
Sample holder (e.g., microscope slide, EM grid)
-
Personal Protective Equipment (PPE): safety goggles, cryogenic gloves, lab coat
-
Well-ventilated fume hood or enclosure
Methodology
-
Preparation:
-
Ensure all work is conducted in a well-ventilated fume hood.
-
Secure the this compound cylinder and attach the two-stage regulator.
-
Connect the regulator to the solenoid valve and nozzle assembly.
-
Set the output pressure of the regulator to a low, controlled level suitable for generating a fine spray.
-
Place the sample on the holder.
-
-
Cooling Procedure:
-
Position the nozzle at a fixed distance (e.g., 30 mm, as a starting point based on medical protocols) from the sample.[5]
-
Activate the solenoid valve for a very short duration (e.g., 100-200 milliseconds). This can be controlled by a timed electronic trigger.
-
The liquid this compound will be released and will rapidly evaporate upon contact with the sample and the surrounding environment, causing a significant drop in temperature.
-
Repeat with short bursts and relaxation periods as needed for the specific application.
-
-
Post-Cooling:
-
Immediately transfer the cooled sample to a pre-chilled environment (e.g., dry ice or a -80°C freezer) for storage or further processing.
-
Visualizing the Experimental Workflow
Principles of Cryopreservation and the Challenge of Vitrification
Successful cryopreservation of biological samples hinges on preventing the formation of damaging ice crystals. Slow cooling allows for the formation of large ice crystals that can rupture cell membranes. The goal of many cryopreservation techniques is to achieve vitrification, a state where water cools so rapidly that it solidifies into a glass-like amorphous state without forming crystals. This requires extremely high cooling rates.
Safety Precautions
This compound is a gas with low acute toxicity, but proper handling is essential to ensure safety in a laboratory setting.
-
Ventilation: Always work in a well-ventilated area, preferably a fume hood, to prevent the displacement of oxygen and potential asphyxiation.[3]
-
Personal Protective Equipment (PPE): Wear safety goggles to protect against splashes of liquid, which can cause frostbite.[3] Use cryogenic gloves when handling cylinders and cooled equipment.
-
Storage: Store cylinders in a cool, well-ventilated area away from direct sunlight and heat sources.[6] Cylinders should be secured in an upright position.[6]
-
Pressure: Systems using this compound are under pressure and should be regularly checked for leaks.[6]
-
Inhalation: Avoid intentional inhalation. At high concentrations, it can cause anesthetic-like effects and cardiac arrhythmia.[3]
Conclusion
This compound is a versatile compound with established roles in refrigeration and specialized cryogenic applications. While not a conventional cryogen for the cryopreservation of biological samples due to its relatively high boiling point, its properties as a vapocoolant suggest potential for experimental rapid cooling protocols. Researchers exploring such applications must be aware of the limitations in achieving vitrification and adhere to strict safety protocols. Further research is needed to validate its efficacy and define its role, if any, in the broader field of laboratory cryopreservation.
References
- 1. empir.npl.co.uk [empir.npl.co.uk]
- 2. New protocol for the R134a cryogen spray cooling assisted 1064-nm laser lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vitrification-techniques-mastering-cryo-em-sample-preservation | Shuimu Biosciences [shuimubio.com]
- 4. Plunge-freezing/freeze-drying | Cambridge Advanced Imaging Centre [caic.bio.cam.ac.uk]
- 5. Test of the FlashFREEZE unit in tissue samples freezing for biobanking purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic Formation Stability of this compound Hydrate in Different SDS Solution Systems and Dissociation Characteristics Using Thermal Stimulation Combined with Depressurization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using 1,1,1,2-Tetrafluoroethane (R-134a) as a Refrigerant in a Laboratory Setup
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective use of 1,1,1,2-Tetrafluoroethane, also known as R-134a, as a refrigerant in various laboratory applications. R-134a is a hydrofluorocarbon (HFC) with thermodynamic properties similar to R-12, but with no ozone depletion potential.[1][2] It is a colorless, non-flammable gas with a slight ethereal odor.[1][3] These characteristics make it suitable for use in laboratory equipment requiring precise temperature control, such as chillers, cooling baths, and gas chromatography systems.[2][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C2H2F4[5] |
| Molecular Weight | 102.03 g/mol [3][5] |
| Boiling Point | -26.3 °C (-15.34 °F) at atmospheric pressure[1][6] |
| Freezing Point | -108 °C[7] |
| Vapor Pressure | 0.574 MPa at 20°C[7] |
| Density (liquid) | 1206 kg/m ³ at 25°C[7] |
| Water Solubility | 1 g/L at 25°C[7] |
| Ozone Depletion Potential (ODP) | 0[2][3] |
| Global Warming Potential (GWP, 100-year) | 1,430[1][3] |
| Autoignition Temperature | >743°C at 1013 hPa[7] |
| Flammability | Non-flammable gas[6][7] |
Safety and Handling
Proper handling of R-134a is paramount to ensure laboratory safety. Although it has low toxicity, it can pose hazards if not used correctly.[8][9]
2.1. Personal Protective Equipment (PPE)
When handling R-134a, the following PPE should be worn:
-
Safety goggles to protect against splashes of liquid refrigerant.
-
Insulated gloves (e.g., neoprene or butyl rubber) to prevent frostbite from contact with the liquid, which can cause freezing of the skin.[10][11]
-
Lab coat or other protective clothing.
-
In areas with potential for high concentrations, a vapor respirator may be necessary.[12]
2.2. General Handling Precautions
-
Always work in a well-ventilated area to prevent the displacement of oxygen and potential asphyxiation.[13] R-134a vapors are heavier than air and can accumulate in low-lying areas.[1][8]
-
Avoid breathing in the vapors.[10]
-
Prevent contact with eyes, skin, and clothing.[10]
-
Do not eat, drink, or smoke in areas where R-134a is handled or stored.[11]
-
Cylinders should be secured in an upright position.[11]
-
Never heat a cylinder to increase the discharge rate.[11]
-
Close the cylinder valve tightly after each use and when empty.[10]
2.3. Emergency Procedures
-
Inhalation: If high concentrations are inhaled, immediately move the individual to fresh air. If breathing is difficult or has stopped, administer oxygen or artificial respiration and seek medical attention.[11][12]
-
Skin Contact: In case of contact with liquid R-134a, gently warm the affected area with lukewarm water. Do not rub the area. Seek medical attention for frostbite.[11]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]
-
Leak: In case of a leak, evacuate the area and ensure adequate ventilation. Stop the leak if it can be done without risk.[14]
Material Compatibility
R-134a is compatible with many common laboratory materials. However, it is crucial to ensure all components of the experimental setup are compatible to prevent leaks and equipment failure.
| Material Category | Compatible | Incompatible |
| Metals | Copper, Steel, Aluminum[15] | Freshly abraded aluminum surfaces (at high temperatures and pressures), chemically reactive metals (e.g., potassium, calcium, magnesium, zinc)[9][16] |
| Plastics | ABS, Acetal (Delrin™)[17] | Consult manufacturer specifications |
| Elastomers | Buna N, Neoprene W, Butyl[18] | Viton™[18] |
| Lubricants | Polyol ester (POE) oils, Polyalkylene glycol (PAG) oils[8][17] | Mineral oils, Alkyl benzene (B151609) oils[8] |
Experimental Protocol: Charging a Laboratory Chiller System with R-134a
This protocol outlines the steps for safely and effectively charging a laboratory chiller or cooling system with R-134a.
4.1. Required Equipment
-
Cylinder of R-134a
-
Manifold gauge set
-
Vacuum pump
-
Refrigerant charging hose
-
Electronic refrigerant scale
-
Leak detector (electronic or soap solution)
-
Appropriate personal protective equipment (PPE)
4.2. Procedure
-
System Preparation and Leak Check:
-
Ensure the chiller unit is powered off.
-
Visually inspect all connections and hoses for any signs of damage or wear.
-
Connect the manifold gauge set to the service ports of the chiller.
-
Pressurize the system with dry nitrogen to check for leaks. Alternatively, use an electronic leak detector or a soap solution on all joints and connections.
-
If a leak is detected, it must be repaired before proceeding.
-
-
System Evacuation:
-
Connect the center hose of the manifold gauge set to the vacuum pump.
-
Open both the high and low-pressure valves on the manifold gauge set.
-
Start the vacuum pump to evacuate the system of air and moisture.[19] The presence of moisture can lead to the formation of acidic sludge and reduce cooling efficiency.[20]
-
Continue to evacuate the system until a deep vacuum is achieved (typically below 500 microns).
-
Close the manifold gauge valves and turn off the vacuum pump.
-
Monitor the vacuum gauge for at least 15-30 minutes to ensure the system holds the vacuum, which confirms there are no leaks.[19][20]
-
-
Refrigerant Charging:
-
Place the R-134a cylinder on the electronic scale and record the initial weight.
-
Connect the charging hose from the manifold to the R-134a cylinder.
-
Purge the air from the charging hose by slightly loosening the connection at the manifold and briefly opening the cylinder valve.
-
With the chiller still off, open the low-pressure side of the manifold to allow the liquid R-134a to flow into the system. The cylinder should be inverted to charge with liquid.
-
Monitor the weight on the electronic scale to charge the system with the manufacturer's specified amount of refrigerant.[21]
-
Once the correct amount of refrigerant has been added, close the valve on the R-134a cylinder and the manifold gauge set.
-
-
System Start-up and Performance Check:
-
Disconnect the charging hose from the R-134a cylinder.
-
Turn on the chiller and allow the system to stabilize.
-
Monitor the operating pressures on the manifold gauges and compare them to the manufacturer's specifications.
-
Check the system for proper cooling performance.
-
Perform a final leak check around all service ports and connections.
-
-
Shutdown and Disconnection:
-
Once the system is operating correctly, disconnect the manifold gauge set.
-
Replace the caps (B75204) on the service ports.
-
Properly store the R-134a cylinder in a cool, well-ventilated area.[8]
-
Visualizations
Diagram 1: Experimental Workflow for Charging a Laboratory Chiller
Caption: Workflow for charging a laboratory chiller with R-134a.
Diagram 2: Safety Protocol for Handling R-134a
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives [winsen-sensor.com]
- 3. This compound | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Common Refrigerants for Lab Chillers - NEWS - Zhengzhou Elab Instrument Co., Ltd. [zzelab.com]
- 5. 811-97-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. arkema.com [arkema.com]
- 8. gas-servei.com [gas-servei.com]
- 9. daikin-solutions.com [daikin-solutions.com]
- 10. refrigerants.com [refrigerants.com]
- 11. produkte.linde-gas.at [produkte.linde-gas.at]
- 12. scribd.com [scribd.com]
- 13. Choosing natural refrigerants | R134a - Heinen & Hopman [heinenhopman.com]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. freon.com [freon.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. freon.com [freon.com]
- 18. chemours.com [chemours.com]
- 19. Chiller Refrigerant Charging: Tools, Steps and Tips [it.lneya.com]
- 20. scychiller.com [scychiller.com]
- 21. gesonchiller.com [gesonchiller.com]
Application Notes and Protocols for 1,1,1,2-Tetrafluoroethane in Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the safe handling and use of 1,1,1,2-tetrafluoroethane (HFC-134a) in a research laboratory setting. Adherence to these protocols is crucial for ensuring the safety of all personnel and the integrity of experimental work.
Introduction
This compound is a hydrofluorocarbon (HFC) that is a colorless gas with a faint ethereal odor.[1] It is primarily used as a refrigerant, but also finds applications in research as a solvent for specialized cleaning, a propellant for medical inhalers, and in organic synthesis.[2] While it has low acute toxicity, its physical properties as a liquefied gas present specific hazards that must be managed appropriately in a laboratory environment.[1][3]
Hazard Identification and Risk Assessment
2.1 Physical Hazards:
-
Contains gas under pressure; may explode if heated. [4] Cylinders can rupture if exposed to fire or excessive heat.[5]
-
Liquefied gas: Contact with the liquid can cause frostbite and severe skin burns due to rapid evaporation.[4][6]
-
Asphyxiant: In high concentrations, it can displace oxygen in the air, leading to dizziness, loss of consciousness, and asphyxiation, particularly in confined spaces.[2][5] Vapors are heavier than air and may accumulate at low levels.[5]
2.2 Health Hazards:
-
Low acute toxicity: It has a low order of acute toxicity through inhalation.
-
Cardiac sensitization: High concentrations can induce cardiac sensitization to epinephrine, potentially leading to arrhythmias.
-
Central nervous system effects: At very high concentrations, it can cause narcotic effects.
-
Decomposition products: Contact with flames or hot surfaces above 250°C may cause decomposition, emitting toxic gases such as hydrogen fluoride (B91410) and carbonyl fluoride.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C2H2F4 |
| Molar Mass | 102.03 g/mol |
| Boiling Point | -26.3 °C |
| Vapor Pressure | 666.1 kPa at 25 °C |
| Water Solubility | 1.5 g/L at 25 °C |
| Appearance | Colorless gas |
| Odor | Faint ethereal odor |
Table 2: Occupational Exposure Limits
| Organization | Limit |
| AIHA WEEL | 1000 ppm (8-hour TWA) |
| UK HSE | 1000 ppm (8-hour TWA) |
Table 3: Toxicity Data
| Test | Species | Result |
| LC50 (4-hour, inhalation) | Rat | > 500,000 ppm |
| Cardiac Sensitization (lowest observed adverse effect level) | Dog | 75,000 ppm |
Standard Operating Procedures
4.1 Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific use to determine the appropriate PPE.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Insulated gloves when handling cylinders or lines containing the liquefied gas to prevent frostbite. For general handling of equipment, standard laboratory gloves are sufficient.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: Generally not required in well-ventilated areas. However, a self-contained breathing apparatus (SCBA) should be available for emergency situations and must be used when entering areas with high concentrations of the gas.[4]
PPE Selection Decision Tree
4.2 Handling and Storage
-
Cylinders:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[2] Storage temperature should not exceed 50°C.[5]
-
Secure cylinders in an upright position.[4]
-
Use a suitable hand truck for moving cylinders; do not drag or roll them.[1]
-
Keep valve protection caps (B75204) in place when not in use.[4]
-
-
Dispensing:
4.3 Waste Disposal
-
Do not vent residual gas to the atmosphere.
-
Contact your institution's environmental health and safety (EHS) office for guidance on the proper disposal of empty or partially used cylinders.
Emergency Procedures
Emergency Response Flowchart
5.1 Gas Leak
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: If it can be done safely, increase ventilation to the area.
-
Stop the Leak: If you are trained and it is safe to do so, close the cylinder valve.
-
Notify: Inform your lab supervisor and institutional EHS.
-
Re-entry: Do not re-enter the area until it has been tested and deemed safe by qualified personnel.
5.2 Skin Contact (Frostbite)
-
Warm the Area: Immediately flush the affected area with lukewarm water. Do not use hot water.
-
Do Not Rub: Do not rub the affected area.
-
Seek Medical Attention: Seek immediate medical attention.
5.3 Inhalation
-
Move to Fresh Air: Move the affected person to an area with fresh air.
-
Seek Medical Attention: Call for immediate medical assistance. If breathing is difficult, trained personnel should administer oxygen. If breathing has stopped, begin artificial respiration.[2]
5.4 Fire
-
Evacuate: Evacuate the area and activate the nearest fire alarm.
-
Cool Cylinders: If it is safe to do so, use a water spray to cool cylinders that are exposed to fire.[5]
-
Do Not Extinguish: Do not attempt to extinguish a fire involving a leaking gas unless the leak can be stopped safely.
Experimental Protocol: Use as a Solvent in a High-Pressure Reactor
This protocol provides a general framework for using this compound as a solvent in a high-pressure chemical reaction, such as a polymerization.
6.1 Materials and Equipment
-
High-pressure reactor with appropriate pressure and temperature ratings
-
Cylinder of this compound with a two-stage regulator
-
Reactants and catalysts
-
Appropriate PPE (see section 4.1)
6.2 Procedure
Experimental Workflow for High-Pressure Reaction
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and in good working order.
-
Loading Reactants: Add the solid or liquid reactants and any catalysts to the reactor vessel.
-
Sealing: Securely seal the reactor according to the manufacturer's specifications.
-
Inerting: Purge the reactor with an inert gas, such as nitrogen or argon, to remove air.
-
Gas Transfer:
-
Connect the this compound cylinder to the reactor via high-pressure tubing and a regulator.
-
Slowly open the cylinder valve and the regulator to transfer the desired amount of the gas into the reactor. This may be done by mass or by monitoring the pressure and temperature.
-
-
Reaction:
-
Bring the reactor to the desired reaction temperature and pressure.
-
Begin stirring and monitor the reaction conditions closely.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Slowly and carefully vent the excess pressure into a fume hood or other suitable exhaust system.
-
Open the reactor and recover the product.
-
Conclusion
While this compound has a favorable safety profile compared to many other chemicals, it is essential to handle it with care, paying close attention to its properties as a liquefied gas under pressure. By implementing these safety precautions and protocols, researchers can safely utilize this compound in their laboratory work. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before working with any chemical.
References
- 1. This compound (HFC-134a): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DSpace [iris.who.int]
- 3. 1,1,1,2-四氟乙烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound (R-134a) - EFC [efcgases.com]
Application Notes and Protocols for Supercritical Fluid Extraction (SFE) with HFC-13a
For Researchers, Scientists, and Drug Development Professionals
Introduction to Supercritical HFC-134a Extraction
Supercritical fluid extraction (SFE) utilizing 1,1,1,2-tetrafluoroethane (HFC-134a) presents a compelling alternative to traditional solvent extraction methods and even to supercritical carbon dioxide (scCO₂). HFC-134a is a non-flammable, non-toxic, and generally recognized as safe (GRAS) solvent.[1] Its primary advantage lies in its lower operating pressures compared to scCO₂, making the process potentially more economical and accessible.[2] Furthermore, HFC-134a possesses a higher polarity and a significant dipole moment, enhancing its ability to dissolve a wider range of compounds, particularly those with moderate polarity. This characteristic can lead to cleaner extracts with higher concentrations of target analytes.[2][3] The low boiling point of HFC-134a (-26.3 °C) facilitates its easy removal from the extract, minimizing residual solvent contamination.
These properties make supercritical and subcritical HFC-134a extraction a versatile and efficient green technology for obtaining high-quality extracts from various natural products, with applications spanning the pharmaceutical, nutraceutical, food, and fragrance industries.
Application Note 1: Extraction of Artemisinin (B1665778) from Artemisia annua
Objective: To provide a protocol for the efficient extraction of the antimalarial compound artemisinin from the dried leaves of Artemisia annua using subcritical HFC-134a. This method offers a high-purity extract with reduced levels of pigments and waxes compared to conventional solvent extraction.[2][4]
Background: Artemisinin is a sesquiterpene lactone that is notoriously sensitive to heat. The near-ambient temperature operation of subcritical HFC-134a extraction is ideal for preserving the integrity of this thermally labile compound. The polarity of HFC-134a is well-suited for selectively extracting artemisinin while leaving behind many undesirable compounds.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Air-dried Artemisia annua leaves | [3] |
| Solvent | Subcritical HFC-134a | [3] |
| Temperature | 30 °C | [3] |
| Pressure | 10 bar | [3] |
| Solvent to Sample Ratio | 20:1 (v/w) | [3] |
| Extraction Time | Variable (optimization required) | [3] |
| Crude Extract Yield | ~0.61% (from 250g of leaves) | [3] |
| Artemisinin Content in Extract | Up to 0.5% | [3] |
Experimental Protocol:
1. Sample Preparation: 1.1. Air-dry the leaves of Artemisia annua to a moisture content of less than 10%. 1.2. Grind the dried leaves to a uniform particle size (e.g., 0.5-1.0 mm) to ensure efficient solvent penetration.
2. Extraction Procedure: 2.1. Load the ground plant material into the extraction vessel of the SFE system. 2.2. Pressurize the system with HFC-134a to the desired operating pressure (10 bar). 2.3. Set the extraction vessel temperature to 30 °C. 2.4. Initiate the flow of subcritical HFC-134a through the extraction vessel at the predetermined solvent-to-sample ratio. 2.5. The extraction can be performed in dynamic, static, or a combination of both modes. A series of static soaks followed by dynamic flushing can enhance extraction efficiency. 2.6. The extract-laden solvent is then passed through a separator where the pressure is reduced, causing the HFC-134a to vaporize and the artemisinin-rich extract to precipitate.
3. Extract Collection and Analysis: 3.1. Collect the precipitated crude extract from the separator. The extract is typically a dark yellow to green paste with crystalline characteristics.[3] 3.2. Purge any residual HFC-134a from the extract under a gentle stream of nitrogen. 3.3. Analyze the crude extract for artemisinin content using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
4. Solvent Recovery: 4.1. The vaporized HFC-134a from the separator is re-condensed and recycled back to the solvent reservoir for subsequent extractions, minimizing solvent consumption.
Diagram of Artemisinin Extraction Workflow:
Application Note 2: Extraction of Antioxidants from Roasted Coffee Beans
Objective: To outline a protocol for the subcritical HFC-134a extraction of antioxidant compounds from roasted Coffea canephora (Robusta) beans. This method has been shown to produce extracts with high antioxidant potential.[1]
Background: Coffee beans are a rich source of antioxidants, including phenolic compounds. Subcritical HFC-134a extraction, performed at room temperature, can effectively extract these compounds while minimizing the thermal degradation that can occur with other methods. Studies have shown that HFC-134a extracts of coffee can exhibit higher antioxidant activity compared to extracts obtained with other solvents.[1]
Quantitative Data Summary:
| Parameter | HFC-134a Extraction | Supercritical CO₂ Extraction | Reference |
| Starting Material | Roasted Robusta coffee beans | Roasted Robusta coffee beans | [1] |
| Solvent | Subcritical HFC-134a | Supercritical CO₂ with ethanol (B145695) co-solvent | [1] |
| Temperature | Room Temperature | - | [1] |
| Extraction Yield | Lower than HCFC-22 and scCO₂ | Higher than HFC-134a | [1] |
| Total Phenolic Content | 15.63 - 33.87 mg GAE/g extract | 11.98 - 16.90 mg GAE/g extract | [1] |
| Antioxidant Activity (FRAP) | 273.38 - 317.58 µmol FeSO₄/mg extract | Lower than HFC-134a | [1] |
Experimental Protocol:
1. Sample Preparation: 1.1. Grind roasted Robusta coffee beans to a consistent particle size to increase the surface area for extraction.
2. Extraction Procedure: 2.1. Load the ground coffee into the extraction vessel. 2.2. The extraction is performed using a batch process at room temperature. 2.3. Introduce liquid HFC-134a into the extraction vessel. 2.4. Allow the solvent to be in contact with the coffee grounds for a specified period (e.g., through a series of static cycles) to ensure thorough extraction of antioxidant compounds. 2.5. After the extraction period, the HFC-134a containing the dissolved antioxidants is transferred to a collection vessel.
3. Extract Collection and Analysis: 3.1. In the collection vessel, the pressure is released, causing the HFC-134a to evaporate, leaving behind the coffee extract. 3.2. The collected extract is then analyzed for its total phenolic content (e.g., using the Folin-Ciocalteu method) and antioxidant activity (e.g., using DPPH and FRAP assays).[1]
4. Solvent Recovery: 4.1. The evaporated HFC-134a is re-condensed and can be reused in subsequent extractions.
Diagram of Antioxidant Extraction Logical Relationship:
Application Note 3: Extraction of Essential Oils from Peppermint (Mentha piperita)
Objective: To provide a general protocol for the extraction of essential oils from peppermint leaves using supercritical HFC-134a. This method can yield a high-quality essential oil with a flavor profile that is true to the original plant material.
Background: Essential oils are volatile and can be altered by the high temperatures of steam distillation. Supercritical fluid extraction with HFC-134a offers a low-temperature alternative that can preserve the delicate aromatic compounds. The selectivity of HFC-134a can be tuned by adjusting pressure and temperature to target specific components of the essential oil.
Quantitative Data Summary (Illustrative, based on scCO₂ data as a proxy):
| Parameter | Value |
| Starting Material | Dried and ground peppermint leaves |
| Solvent | Supercritical HFC-134a |
| Temperature | 40 - 50 °C |
| Pressure | 90 - 100 bar |
| Extraction Yield | ~2.0% (by weight) |
Experimental Protocol:
1. Sample Preparation: 1.1. Air-dry fresh peppermint leaves. 1.2. Comminute the dried leaves to a particle size of approximately 0.5 mm.[5]
2. Extraction Procedure: 2.1. Pack the ground peppermint leaves into the SFE extraction vessel. 2.2. Pressurize the system with HFC-134a to the desired pressure (e.g., 90 bar). 2.3. Bring the extraction vessel to the target temperature (e.g., 40 °C). 2.4. Pass supercritical HFC-134a through the plant material at a constant flow rate. 2.5. The process can be followed by fractional separation in multiple stages to isolate different components of the essential oil.
3. Extract Collection and Analysis: 3.1. The extract is collected in a separator by reducing the pressure, which causes the essential oil to precipitate. 3.2. The chemical composition of the extracted essential oil is then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the volatile compounds.
4. Solvent Recovery: 4.1. The HFC-134a gas is recompressed and recycled for further use.
Diagram of SFE System for Essential Oil Extraction:
Application Note 4: Extraction of Lipids from Microalgae (Nannochloropsis oculata)
Objective: To describe a protocol for the extraction of lipids from the microalga Nannochloropsis oculata using supercritical HFC-134a. This method is a promising green alternative to conventional solvent extraction for biofuel and nutraceutical applications.
Background: Microalgae are a rich source of lipids, including valuable omega-3 fatty acids. Traditional lipid extraction often involves the use of hazardous organic solvents. Supercritical HFC-134a provides a non-toxic and efficient method for lipid extraction. The addition of a co-solvent like ethanol can enhance the extraction efficiency, particularly for more polar lipids.
Quantitative Data Summary (Based on scCO₂ and propane (B168953) with co-solvent as a proxy):
| Parameter | Value | Reference |
| Starting Material | Dry Nannochloropsis oculata biomass | [6] |
| Solvent | Supercritical HFC-134a with ethanol co-solvent | [6] |
| Temperature | ~80 °C | [6] |
| Pressure | ~200 bar | [6] |
| Co-solvent Ratio | 1:1 (ethanol to HFC-134a mass ratio) | [6] |
| Fatty Acid Methyl Ester Yield | Potentially higher than scCO₂ with ethanol | [6] |
Experimental Protocol:
1. Sample Preparation: 1.1. Harvest and dry the Nannochloropsis oculata biomass. 1.2. Pre-treatment of the biomass (e.g., cell disruption through bead beating or sonication) may be necessary to improve lipid accessibility.
2. Extraction Procedure: 2.1. Load the pre-treated microalgal biomass into the extraction vessel. 2.2. Introduce the HFC-134a and ethanol co-solvent mixture into the system. 2.3. Pressurize and heat the system to the desired supercritical conditions (e.g., 200 bar and 80 °C). 2.4. Perform the extraction in a dynamic mode, continuously flowing the supercritical fluid mixture through the biomass.
3. Extract Collection and Analysis: 3.1. Depressurize the fluid in the separator to precipitate the lipid extract. 3.2. The collected lipids are then transesterified to fatty acid methyl esters (FAMEs). 3.3. Analyze the FAME profile using Gas Chromatography (GC) to determine the fatty acid composition.
4. Solvent Recovery: 4.1. The HFC-134a and ethanol mixture is separated, and the HFC-134a is re-condensed for reuse.
Diagram of Lipid Extraction and Analysis Pathway:
References
- 1. SCREENING OF ACTIVE COMPOUNDS FROM Artemisia annua USING HFC-134A SUBCRITIC EXTRACTION SYSTEM - Europub [europub.co.uk]
- 2. mmv.org [mmv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mmv.org [mmv.org]
- 5. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 6. repositorio.bc.ufg.br [repositorio.bc.ufg.br]
Application Notes and Protocols: 1,1,1,2-Tetrafluoroethane (HFA-134a) as a Propellant in Pharmaceutical Aerosols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2-Tetrafluoroethane, known in the pharmaceutical industry as HFA-134a, is a hydrofluoroalkane that has become the primary propellant of choice for metered-dose inhalers (MDIs) since the phasing out of chlorofluorocarbons (CFCs).[1][2][3] Its non-ozone-depleting nature, combined with a favorable safety profile and suitable physicochemical properties, makes it a critical component in the development of inhaled therapies for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][4] This document provides detailed application notes and experimental protocols for the use of HFA-134a in the formulation and testing of pharmaceutical aerosols.
Physicochemical Properties of HFA-134a
Understanding the physical and chemical properties of HFA-134a is fundamental to successful MDI formulation. These properties influence drug solubility, formulation stability, and aerosol performance.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | HFA-134a, Norflurane |
| Molecular Formula | C2H2F4 |
| Molecular Weight | 102.03 g/mol [5] |
| Boiling Point | -26.5 °C at 1 atm[6] |
| Vapor Pressure | 4990 mm Hg at 25 °C[6] |
| Density | 1.2072 g/cm³ at 25 °C[6] |
| Solubility in Water | Insoluble[6] |
| Ozone Depletion Potential | 0[7] |
| Global Warming Potential (100-year) | 1,430[6] |
Formulation Development with HFA-134a
The formulation of a stable and effective MDI using HFA-134a requires careful consideration of the drug substance's properties and the use of appropriate excipients. HFA-134a is a poor solvent for many drug compounds, often necessitating the use of co-solvents or the formulation of a suspension.
Solution Formulations
In a solution formulation, the drug is completely dissolved in the propellant system. This approach offers the advantage of delivering a uniform dose and eliminating the potential for particle aggregation.
-
Co-solvents: Ethanol (B145695) is the most common co-solvent used to enhance the solubility of drugs in HFA-134a.[3][8] The concentration of ethanol must be carefully optimized, as it can affect the vapor pressure of the formulation and the particle size of the aerosolized drug.
Suspension Formulations
For drugs that are insoluble in HFA-134a, a suspension formulation is developed. This involves dispersing micronized drug particles uniformly throughout the propellant.
-
Surfactants: Surfactants are often essential in suspension formulations to aid in the dispersion of the drug particles and to prevent their agglomeration.[9] Commonly used surfactants include oleic acid and sorbitan (B8754009) trioleate.
Diagram illustrating the transition from CFCs to HFA-134a.
Experimental Protocols
The following are detailed protocols for key experiments in the development and quality control of HFA-134a based MDIs. These protocols are based on guidelines from the United States Pharmacopeia (USP) and common industry practices.
Protocol 1: Drug Solubility Assessment in HFA-134a
Objective: To determine the saturation solubility of a drug substance in HFA-134a, with and without a co-solvent.
Materials:
-
Drug substance
-
HFA-134a
-
Ethanol (or other co-solvent)
-
Pressure-resistant solubility apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Accurately weigh an excess amount of the drug substance and place it into the solubility apparatus.
-
If using a co-solvent, add the specified percentage of ethanol to the apparatus.
-
Seal the apparatus and chill it to a temperature below the boiling point of HFA-134a (e.g., -30 °C).
-
Carefully add a known amount of chilled HFA-134a to the apparatus.
-
Allow the apparatus to equilibrate to room temperature (or the desired study temperature) while continuously agitating (e.g., using a shaker bath) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved drug to settle.
-
Carefully sample a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved using an in-line filter within the apparatus.
-
Evaporate the propellant and co-solvent from the sample.
-
Reconstitute the drug residue in a suitable solvent for HPLC analysis.
-
Quantify the amount of dissolved drug using a validated HPLC method.
-
Calculate the solubility in µg/g of the propellant system.
Workflow for MDI formulation development with HFA-134a.
Protocol 2: Delivered Dose Uniformity (DDU) Testing
Objective: To assess the uniformity of the drug dose delivered from the MDI throughout its entire contents, as per USP General Chapter <601>.[10][11][12][13][14]
Materials:
-
10 MDI units from a single batch
-
Dose-collection apparatus (e.g., a sampling apparatus for MDIs)
-
HPLC system
Procedure:
-
For each of the 10 MDI units, prime the device according to the product's instructions.
-
Discharge one actuation into the dose-collection apparatus.
-
Quantitatively recover the drug from the apparatus using a suitable solvent.
-
Assay the recovered drug using a validated HPLC method.
-
Repeat the procedure for doses taken from the middle and end of the canister's life for a subset of the MDIs to assess dose uniformity through use.
-
Calculate the mean dose and the relative standard deviation (RSD) for all collected doses.
-
The acceptance criteria are typically met if the majority of the individual doses are within a specified range of the label claim (e.g., 85-115%) and the RSD is within an acceptable limit.
Protocol 3: Aerodynamic Particle Size Distribution (APSD) Analysis
Objective: To determine the particle size distribution of the aerosolized drug, which is critical for predicting its deposition in the respiratory tract.
Materials:
-
MDI units
-
Cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor)
-
Vacuum pump
-
Flow meter
-
HPLC system
Procedure:
-
Assemble the cascade impactor, ensuring all stages are clean and coated with a suitable substance (e.g., silicone) to prevent particle bounce.
-
Connect the impactor to a vacuum pump and calibrate the airflow to a constant rate (e.g., 28.3 L/min).
-
Prime the MDI unit and connect it to the impactor's induction port.
-
Actuate a specified number of doses into the impactor while the vacuum pump is running.
-
Disassemble the impactor and quantitatively recover the drug from each stage and the induction port using a suitable solvent.
-
Analyze the drug content from each stage using a validated HPLC method.
-
Calculate the mass of drug deposited on each stage and determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the particle size distribution.
Schematic of an APSD experimental setup.
Data Presentation
The quantitative data generated from the experimental protocols should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Example of Drug Solubility Data in HFA-134a with Varying Ethanol Concentrations
| Ethanol Concentration (% w/w) | Drug Solubility (µg/g) | Standard Deviation |
| 0 | 5.2 | 0.4 |
| 5 | 25.8 | 1.2 |
| 10 | 78.3 | 3.5 |
| 15 | 152.1 | 7.8 |
Table 2: Example of Delivered Dose Uniformity Data
| MDI Unit # | Dose (µg) | % of Label Claim |
| 1 | 98.5 | 98.5% |
| 2 | 101.2 | 101.2% |
| 3 | 99.8 | 99.8% |
| 4 | 102.5 | 102.5% |
| 5 | 97.9 | 97.9% |
| 6 | 100.5 | 100.5% |
| 7 | 103.1 | 103.1% |
| 8 | 98.9 | 98.9% |
| 9 | 100.8 | 100.8% |
| 10 | 101.5 | 101.5% |
| Mean | 100.47 | 100.47% |
| RSD | 1.8% | 1.8% |
Table 3: Example of Aerodynamic Particle Size Distribution Data
| Parameter | Value |
| Mass Median Aerodynamic Diameter (MMAD) | 2.5 µm |
| Geometric Standard Deviation (GSD) | 1.8 |
| Fine Particle Fraction (<5 µm) | 45% |
Conclusion
The use of this compound (HFA-134a) as a propellant has been instrumental in the successful reformulation of metered-dose inhalers. A thorough understanding of its properties, coupled with rigorous experimental evaluation of formulation parameters, is essential for the development of safe, effective, and stable inhaled drug products. The protocols and guidelines presented in this document provide a framework for researchers and drug development professionals to navigate the complexities of MDI formulation with HFA-134a.
References
- 1. An Investigation of Solute Solubility in the Propellant HFA-134a | Semantic Scholar [semanticscholar.org]
- 2. Formulation of a protein with propellant HFA 134a for aerosol delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Metered Dose Inhaler Technology: Formulation Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Aerodynamic Particle Size Distribution (APSD) [tsi.com]
- 6. pharmtech.com [pharmtech.com]
- 7. ddl-conference.com [ddl-conference.com]
- 8. Formulation of Inhalation Medicines | Basicmedical Key [basicmedicalkey.com]
- 9. An Investigation of Solute Solubility in the Propellant HFA-134a [repository.arizona.edu]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. uspbpep.com [uspbpep.com]
- 12. uspbpep.com [uspbpep.com]
- 13. â©601⪠Inhalation and Nasal Drug Products: Aerosols, Sprays, and PowdersâPerformance Quality Tests [doi.usp.org]
- 14. triphasepharmasolutions.com [triphasepharmasolutions.com]
Application Notes and Protocols for Reactions in Liquid 1,1,1,2-Tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup, protocols, and safety considerations for conducting chemical reactions in liquid 1,1,1,2-tetrafluoroethane (HFC-134a). This environmentally benign solvent offers a unique reaction medium due to its distinct physicochemical properties, making it a viable alternative to traditional organic solvents in various applications, including catalysis and polymerization.
Introduction to this compound as a Reaction Solvent
This compound is a hydrofluorocarbon that is a gas at standard temperature and pressure but can be easily liquefied under moderate pressure. Its properties, such as a low boiling point (-26.3 °C), non-flammability, and low toxicity, make it an attractive medium for chemical reactions.[1] It is considered to have zero ozone depletion potential.[1] As a solvent, it is a polar fluid, which can enhance the solubility of polar compounds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of HFC-134a is essential for designing and safely conducting experiments.
| Property | Value |
| Molecular Formula | C2H2F4 |
| Molecular Weight | 102.03 g/mol [2] |
| Boiling Point (at 1 atm) | -26.3 °C[1][3] |
| Critical Temperature | 101.1 °C[3] |
| Critical Pressure | 4060 kPa[3] |
| Liquid Density (at 25 °C) | 1206 kg/m ³[3] |
| Vapor Pressure (at 25 °C) | 666.1 kPa[3] |
| Solubility in Water (at 25 °C, 1 atm) | 0.15% by weight[3] |
| Flammability | Non-flammable in air at 1 atm[1] |
Experimental Setup
A typical experimental setup for reactions in liquid HFC-134a requires a high-pressure reactor system.
Key Components:
-
High-Pressure Reactor Vessel: Constructed from materials compatible with HFC-134a and the reactants, typically stainless steel (e.g., 316 SS) or Hastelloy. The vessel must be rated for the desired operating pressure and temperature.
-
Pressure and Temperature Control: The system should include a pressure transducer, a thermocouple, a pressure relief valve, and a rupture disc for safety. A temperature controller connected to a heating mantle or cooling system is necessary to maintain the desired reaction temperature.
-
Agitation: A magnetic stirrer or an overhead mechanical stirrer is crucial for ensuring proper mixing of the reaction components.
-
Inlet and Outlet Valves: High-pressure needle valves are required for charging the reactor with HFC-134a and other gaseous reactants, as well as for venting and sample collection.
-
HFC-134a Cylinder: A cylinder of high-purity HFC-134a equipped with a regulator is needed as the solvent source.
Diagram of a Typical Experimental Workflow:
Detailed Experimental Protocols
The following are generalized protocols that should be adapted based on the specific reaction being performed.
Protocol 1: General Procedure for a Catalytic Reaction
-
Reactor Preparation:
-
Ensure the reactor vessel and all fittings are clean and dry.
-
Assemble the reactor according to the manufacturer's instructions, ensuring all seals are correctly in place.
-
Pressurize the sealed reactor with an inert gas (e.g., nitrogen or argon) to a pressure slightly above the intended operating pressure and perform a leak test by monitoring the pressure for at least 30 minutes.
-
-
Charging Reactants and Solvent:
-
Release the inert gas pressure.
-
Carefully add the solid or liquid reactants and the catalyst to the reactor vessel. The total volume of reactants should not exceed two-thirds of the vessel's volume.
-
Seal the reactor and purge the vessel several times with the inert gas to remove any air.
-
To charge the HFC-134a, cool the reactor vessel (e.g., using an ice bath or a cooling circulator) to a temperature below the boiling point of HFC-134a (-26.3 °C) to facilitate its condensation.
-
Connect the HFC-134a cylinder to the reactor inlet and slowly introduce the desired amount of HFC-134a. The amount can be determined by weight difference of the cylinder or by using a calibrated dosing vessel.
-
-
Running the Reaction:
-
Once the desired amount of HFC-134a is charged, close the inlet valve.
-
Set the temperature controller to the desired reaction temperature and begin heating.
-
The pressure inside the reactor will increase as the temperature rises. Monitor the pressure to ensure it remains within the safe operating limits of the reactor.
-
Begin agitation once the solvent is in the liquid phase.
-
Monitor the reaction progress by taking small samples at intervals (if the reactor is equipped with a sampling valve) or by monitoring pressure changes if a gaseous reactant is consumed or produced. In-situ monitoring techniques such as FTIR or Raman spectroscopy can also be employed for real-time analysis.[4][5]
-
-
Reaction Work-up and Product Analysis:
-
Upon completion of the reaction, cool the reactor to room temperature or below.
-
Slowly and safely vent the excess HFC-134a gas through a fume hood or a suitable trapping system.
-
Once the reactor is at atmospheric pressure, carefully open the vessel.
-
Collect the reaction mixture and analyze the products using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Enzyme-Catalyzed Ring-Opening Polymerization of ε-Caprolactone
This protocol is adapted from a study on the polymerization of ε-caprolactone using Novozym-435 in liquid HFC-134a.[1]
-
Reactor Setup: A 50 mL stainless steel reactor equipped with a magnetic stirrer is used.[1]
-
Reactant Charging: A specific concentration of ε-caprolactone is loaded into the reactor, followed by the addition of Novozym-435 beads.[1]
-
Solvent Charging: The reactor is sealed and then pressurized with HFC-134a to a final working pressure of 2.5 ± 0.2 MPa.[1]
-
Reaction Conditions: The reactor is maintained at a constant temperature of 65 ± 1 °C with continuous stirring.[1]
-
Product Isolation and Analysis: After the reaction period (e.g., 24-48 hours), the reactor is cooled and depressurized. The enzyme is separated by filtration after dissolving the reactants and products in a suitable solvent. The polymer is then purified by precipitation in cold methanol.[1]
Quantitative Data from Reactions in Liquid HFC-134a
The following tables summarize quantitative data from studies conducted in liquid HFC-134a.
Table 1: Enzyme-Catalyzed Ring-Opening Polymerization of ε-Caprolactone [1]
| Reaction Time (h) | Yield (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (Mw/Mn) |
| 48 | 67 | 83,600 | 1.4 |
| 48 | 75 | 37,600 | 1.7 |
Reaction Conditions: 65 °C, 2.5 MPa
Table 2: Asymmetric Hydrogenation of Various Substrates [6][7]
| Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| Methyl Z-α-acetamidocinnamate | >99 | 92 |
| Methyl Z-α-acetamidoacrylate | >99 | 89 |
| Dimethyl itaconate | >99 | 90 |
Reaction Conditions: 383 K, 100 bar total pressure, Rh(I)/MonoPhos catalyst[6]
Safety Precautions
Working with HFC-134a in high-pressure systems requires strict adherence to safety protocols.
-
Pressure Safety: Always operate within the pressure and temperature limits of the reactor. Ensure that the pressure relief valve and rupture disc are correctly installed and rated for the intended operating conditions.
-
Ventilation: All operations involving the charging and venting of HFC-134a should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves should be worn at all times.
-
Material Compatibility: Ensure that all wetted parts of the reactor and associated fittings are compatible with HFC-134a and the reaction components. HFC-134a is incompatible with active metals and strong oxidizing agents.[8]
-
Cold Burns: Contact with liquid HFC-134a can cause frostbite. Handle with care, especially during the charging and discharging of the reactor.
-
Asphyxiation Risk: HFC-134a is denser than air and can displace oxygen in enclosed spaces. Ensure adequate ventilation to prevent the risk of asphyxiation.[1]
Conclusion
Liquid this compound is a promising alternative solvent for a range of chemical reactions. Its unique properties, combined with its non-flammable and low-toxicity nature, make it a valuable tool for green chemistry applications. By following the detailed protocols and safety guidelines outlined in these application notes, researchers can safely and effectively explore the potential of this novel reaction medium.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. This compound (data page) - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. Reaction monitoring - Institute of Chemical Reaction Engineering [crt.tf.fau.eu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Hydrogenation in supercritical 1,1,1,2 tetrafluoroethane (HFC 134a) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chembk.com [chembk.com]
Application Notes and Protocols for the Analysis of 1,1,1,2-Tetrafluoroethane (R-134a) Purity by Gas Chromatography
These application notes provide detailed methodologies for determining the purity of 1,1,1,2-Tetrafluoroethane (R-134a) using gas chromatography (GC). The protocols are intended for researchers, scientists, and professionals in drug development and quality control who require accurate assessment of R-134a purity.
Introduction
This compound, a hydrofluorocarbon (HFC), is widely used as a refrigerant and a propellant in pharmaceutical aerosols.[1] Its purity is critical to ensure performance, safety, and compliance with regulatory standards. Gas chromatography is a primary analytical technique for separating and quantifying impurities in R-134a.[2][3][4] This document outlines two primary GC methods for this purpose: one utilizing a Flame Ionization Detector (FID) for general organic impurities and another employing a Thermal Conductivity Detector (TCD) for non-condensable gases.
Analytical Methods and Experimental Protocols
Two gas chromatographic methods are detailed below. Method A is designed for the detection of volatile organic impurities, while Method B is optimized for the analysis of non-condensable gases.
Method A: Analysis of Organic Impurities by GC-FID
This method is suitable for the quantification of other hydrofluorocarbons, chlorofluorocarbons, and related volatile organic compounds. A Flame Ionization Detector is effective for detecting carbon-containing compounds.
Experimental Protocol:
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector.
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
-
Gas Sampling: 6-port gas sampling valve with a 1 mL sample loop.
-
-
Chromatographic Conditions:
-
Column: Rt-Alumina BOND/CFC (30 m x 0.32 mm ID, 5 µm) or equivalent porous layer open tubular (PLOT) column.
-
Carrier Gas: Helium, constant flow rate of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40°C
-
Hold Time: 5 minutes
-
Ramp Rate 1: 10°C/min to 150°C
-
Hold Time 2: 2 minutes
-
Ramp Rate 2: 20°C/min to 200°C
-
Final Hold Time: 5 minutes
-
-
Injector:
-
Temperature: 200°C
-
Split Ratio: 20:1
-
-
Detector (FID):
-
Temperature: 250°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
-
Sample Introduction:
-
Connect the R-134a cylinder to the gas sampling valve using stainless steel tubing.
-
Purge the sample loop with the gaseous R-134a for 1 minute to ensure a representative sample.
-
Actuate the valve to inject the sample onto the column.
-
-
Calibration and Quantification:
-
Prepare or purchase certified gas standards for expected impurities.
-
Perform a multi-point external standard calibration for each potential impurity.
-
Inject each standard in triplicate to establish a calibration curve of peak area versus concentration.
-
The purity of R-134a is calculated by subtracting the sum of the concentrations of all identified impurities from 100%.
-
Method B: Analysis of Non-Condensable Gases by GC-TCD
This method is used to quantify permanent gases such as air (oxygen and nitrogen), which are common impurities in refrigerants.[4] A Thermal Conductivity Detector is used due to its ability to detect substances that have a different thermal conductivity than the carrier gas.
Experimental Protocol:
-
Instrumentation:
-
Gas Chromatograph: Agilent 990 Micro GC or equivalent, equipped with a Thermal Conductivity Detector.
-
Data Acquisition: Appropriate software for the Micro GC system.
-
-
Chromatographic Conditions:
-
Column: Molecular Sieve 5A (10 m x 0.32 mm ID) or equivalent.
-
Carrier Gas: Helium or Argon at a constant pressure of 150 kPa.
-
Oven Temperature: Isothermal at 80°C.
-
Injector Temperature: 100°C.
-
Detector (TCD):
-
Temperature: 120°C
-
Reference Gas: Same as carrier gas.
-
-
-
Sample Introduction:
-
Utilize the instrument's built-in sample pump and loop for gas sampling.
-
Connect the R-134a sample cylinder to the instrument inlet and allow the sample to be drawn into the sample loop.
-
-
Calibration and Quantification:
-
Use a certified gas standard containing known concentrations of oxygen and nitrogen in a balance of helium.
-
Perform a single-point or multi-point calibration.
-
Quantify the amount of air (oxygen + nitrogen) in the R-134a sample based on the calibration.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the GC analysis of different grades of this compound.
Table 1: Typical Purity and Impurity Profile of Different R-134a Grades (Method A)
| Compound | Ret. Time (min) | New R-134a (µmol/mol) | Reclaimed R-134a (µmol/mol) | Recovered R-134a (µmol/mol) |
| This compound (R-134a) | 8.5 | 998,803.56 | 998,529.67 | 953,125.38 |
| Dichlorodifluoromethane (R-12) | 7.2 | < 1 | 15.2 | 1,200.5 |
| Chlorodifluoromethane (R-22) | 6.8 | < 1 | 5.8 | 850.7 |
| 1,1-Difluoroethane (R-152a) | 5.4 | 10.1 | 25.4 | 5,600.2 |
| Other HFCs/HCFCs | Various | < 5 | 15.3 | 4,500.8 |
| Purity (%) | 99.88% | 99.85% | 95.31% |
Note: Retention times are approximate and can vary based on the specific instrument and column conditions. Data adapted from a comprehensive analysis of refrigerant R134a.[4]
Table 2: Non-Condensable Gas Content (Method B)
| Component | Specification (% by volume) | Typical Result (New R-134a) |
| Non-Condensable Gases (Air) | 1.5 max | 0.31 |
Data derived from a sample Certificate of Analysis.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC analysis of this compound purity.
Caption: Workflow for GC analysis of R-134a purity.
References
Application Notes and Protocols for the Use of HFC-134a in Particle Detectors
Audience: Researchers, scientists, and professionals in particle physics and detector development.
Introduction:
1,1,1,2-Tetrafluoroethane, commonly known as HFC-134a or R-134a, is a hydrofluorocarbon that has been extensively used in gaseous particle detectors, particularly in Resistive Plate Chambers (RPCs).[1][2] RPCs are crucial components in the muon trigger systems of major high-energy physics experiments, such as those at the Large Hadron Collider (LHC), valued for their excellent time resolution (<1 ns) and relatively low cost for covering large areas.[3][4]
The standard gas mixture for RPCs has predominantly featured HFC-134a as the main component, prized for its high gas density, which ensures high detection efficiency, and its ability to support a stable avalanche-mode operation.[3][5] However, HFC-134a is a potent greenhouse gas with a Global Warming Potential (GWP) of 1430 times that of CO2.[1][6] This has led to environmental regulations and a concerted effort within the particle physics community to find more eco-friendly alternatives that do not compromise detector performance.[7][8][9]
These application notes provide an overview of the use of HFC-134a in particle detectors, detailing standard experimental protocols, summarizing key performance data, and outlining the ongoing research into sustainable alternatives.
Properties of HFC-134a and Common Gas Mixture Components
HFC-134a is a colorless and odorless gas at standard conditions.[10] Its physical and chemical properties make it suitable for generating electron avalanches in a gas-filled detector. A typical RPC gas mixture is a carefully balanced combination of gases, each with a specific role.
| Gas Component | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | GWP (100-year) | Primary Role in Mixture |
| HFC-134a | CF₃CH₂F | 102.03 | -26.3 | 1430 | Primary ionization medium, high gas density for efficiency.[1][3][11] |
| Isobutane (i-C₄H₁₀) | (CH₃)₃CH | 58.12 | -11.7 | 3 | Quencher: absorbs UV photons from avalanches to prevent secondary discharges.[5] |
| Sulphur Hexafluoride (SF₆) | SF₆ | 146.06 | -64 | 23500 | Streamer suppression: its high electronegativity absorbs free electrons, preventing the transition from avalanche to streamer mode.[5][7] |
Experimental Protocols
Protocol 2.1: Standard RPC Gas Mixture Preparation
This protocol describes the preparation of the standard gas mixture used for RPCs in many LHC experiments.
Objective: To prepare a stable and precise gas mixture for RPC operation.
Materials:
-
Gas cylinders of HFC-134a, Isobutane (i-C₄H₁₀), and Sulphur Hexafluoride (SF₆).
-
Mass Flow Controllers (MFCs) for each gas component.
-
Gas mixing chamber.
-
Gas analysis tools (e.g., gas chromatograph) for mixture verification.
-
Humidifier to achieve desired relative humidity.
Procedure:
-
System Purge: Before introducing the component gases, thoroughly purge the entire gas mixing system and delivery lines with an inert gas (e.g., Nitrogen) to remove any contaminants, particularly oxygen and water vapor.
-
Set Flow Rates: Program the Mass Flow Controllers to the desired flow rates corresponding to the target mixture composition. A common standard mixture is:
-
HFC-134a: ~95.2%
-
Isobutane (i-C₄H₁₀): ~4.5%
-
SF₆: ~0.3%[8]
-
-
Mixing: Introduce the gases into the mixing chamber. The MFCs will maintain the correct ratios.
-
Humidity Control: For stable operation of RPCs with bakelite electrodes, the gas mixture must be humidified. Pass the mixed gas through a humidifier (e.g., a bubbler with deionized water) to achieve a relative humidity of approximately 40-50%.[8]
-
Verification: Periodically analyze the final gas mixture using a gas chromatograph to verify that the component concentrations are within the specified tolerances.
-
Delivery to Detector: Deliver the final, humidified gas mixture to the RPCs at a controlled flow rate, typically corresponding to about one volume change of the detector per day.[12]
Protocol 2.2: RPC Performance Evaluation with Cosmic Muons
This protocol outlines the procedure for evaluating the performance of an RPC using cosmic ray muons.
Objective: To measure the efficiency, noise rate, and working point of an RPC with a given gas mixture.
Materials:
-
Resistive Plate Chamber.
-
High Voltage power supply.
-
Scintillator detectors for triggering.
-
Front-end electronics (amplifiers, discriminators).
-
Data Acquisition (DAQ) system (e.g., TDC, scaler).
-
Prepared gas mixture from Protocol 2.1.
Procedure:
-
Setup: Place the RPC horizontally. Position scintillator detectors above and below the RPC to create a cosmic muon telescope. The coincidence signal from these scintillators will serve as the trigger.
-
Gas Flow: Connect the gas supply to the RPC and establish a stable flow. Allow the gas to purge the detector volume for several hours.
-
High Voltage Scan:
-
Begin with the High Voltage (HV) off.
-
Slowly increase the HV in discrete steps (e.g., 200V increments).
-
At each HV step, record the following:
-
Trigger Rate: The rate of coincidence signals from the scintillator telescope.
-
RPC Singles Rate: The rate of signals from the RPC in the absence of a trigger (dark noise).
-
Efficiency: The ratio of the number of triggers for which the RPC also fires to the total number of triggers. Efficiency = (RPC hits in coincidence with trigger) / (Total triggers).
-
-
-
Data Acquisition: For each valid trigger, record the signal information from the RPC readout strips.
-
Analysis:
-
Plot the efficiency as a function of the applied HV. The resulting curve is the "efficiency plateau".
-
The "working point" or "operating voltage" is typically chosen in the middle of this plateau, where the efficiency is high (>95%) and stable.
-
Plot the dark current and dark rate as a function of HV to monitor detector stability.
-
Performance Data of HFC-134a Based Mixtures and Alternatives
Research is actively being conducted to find replacements for HFC-134a that have a lower GWP while maintaining detector performance. Hydrofluoroolefins (HFOs), such as HFO-1234ze, are promising candidates.[5] The addition of CO₂ to standard mixtures is also being explored as a mitigation strategy.[13]
| Gas Mixture Composition (%) | Operating Voltage (kV) | Max Efficiency (%) | Current Density (µA/m²) at 100 Hz/cm² | Time Resolution (ns) | GWP of Mixture (approx.) |
| Standard: HFC-134a (95.2), i-C₄H₁₀ (4.5), SF₆ (0.3) | ~9.6 - 10.0 | > 95 | ~50-100 | < 1.0 | ~1430 |
| ECO 1: HFO-1234ze (45), CO₂ (50), i-C₄H₁₀ (4), SF₆ (1) | ~11.0 - 11.4 | > 95 | Increased current observed in aging tests[3] | ~1.2 | ~230 |
| ECO 2: HFO-1234ze (60), CO₂ (35), i-C₄H₁₀ (4), SF₆ (1) | ~10.4 - 10.8 | > 95 | Lower current than ECO 1[3] | ~1.1 | ~230 |
| Mitigation: HFC-134a (~65), CO₂ (~30), i-C₄H₁₀ (4.5), SF₆ (0.3) | Comparable to Standard | > 95 | Comparable to Standard | Comparable to Standard | ~950 |
Note: Performance parameters can vary based on specific detector geometry, electronics, and experimental conditions. The data presented is a summary from various R&D efforts.[3][13]
Diagrams and Workflows
Experimental Workflow for RPC Gas Mixture Testing
The following diagram illustrates the typical workflow for testing and characterizing a new gas mixture for an RPC detector.
Caption: Workflow for evaluating new eco-friendly gas mixtures for RPCs.
Logical Relationship in HFC-134a Replacement
This diagram shows the interconnected challenges and goals in the search for an HFC-134a replacement.
Caption: Key considerations for replacing HFC-134a in particle detectors.
Aging and Material Compatibility
A critical aspect of detector operation is long-term stability, or "aging".[14] Aging refers to the degradation of detector performance over time due to factors like radiation exposure and chemical reactions within the gas mixture.[15]
-
Polymerization: Under irradiation, gas molecules can break apart and form polymer chains on electrode surfaces, which can alter the electric field and degrade performance.[16]
-
HF Production: Fluorinated gases like HFC-134a and HFOs can produce corrosive Hydrogen Fluoride (HF) under irradiation, especially in the presence of impurities. This can damage detector components. Preliminary studies show that HFO-1234ze may produce more F⁻ ions than HFC-134a.[17]
-
Material Outgassing: Materials used in detector construction can release volatile compounds ("outgassing") that contaminate the gas and accelerate aging.[14]
Long-term aging studies, such as those performed at CERN's Gamma Irradiation Facility (GIF++), are essential to validate any new gas mixture.[18] These facilities provide a high-energy muon beam combined with an intense gamma source to simulate the harsh radiation environment of the LHC.[18]
Safety and Handling
-
Asphyxiation Hazard: HFC-134a is a colorless, odorless gas that is heavier than air and can displace oxygen in enclosed spaces, leading to a risk of asphyxiation.[19][20] Ensure adequate ventilation in all areas where the gas is stored and used.
-
High Pressure: HFC-134a is supplied as a liquefied gas in high-pressure cylinders. Handle cylinders with care and use appropriate pressure regulators.
-
Frostbite: Contact with liquid HFC-134a can cause frostbite due to rapid evaporation.[19] Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Decomposition: While non-flammable, HFC-134a can decompose at high temperatures (>250 °C) to produce toxic gases like hydrogen fluoride.[1]
Future Outlook
The particle physics community is committed to phasing out high-GWP gases. The R&D into eco-friendly alternatives for HFC-134a is a high priority. While a perfect "drop-in" replacement has not yet been found, significant progress has been made.[9][21] Current strategies focus on:
-
HFO-based mixtures: Optimizing mixtures containing HFO-1234ze and other components like CO₂ to match the performance of the standard mixture.[5]
-
Mitigation with CO₂: Adding significant fractions of CO₂ to the existing HFC-134a mixture to reduce the overall GWP as a medium-term solution.[13]
-
Gas Recirculation and Recuperation: Developing and improving closed-loop gas systems that recirculate the gas and recuperation plants that can extract and purify HFC-134a from the exhaust, minimizing emissions.[13][21]
The ultimate goal is to operate current and future particle detectors in a more environmentally sustainable manner without sacrificing the physics discovery potential.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agenda.infn.it [agenda.infn.it]
- 3. agenda.infn.it [agenda.infn.it]
- 4. Resistive Plate Chambers | CMS Experiment [cms.cern]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. indico.global [indico.global]
- 8. repository.cern [repository.cern]
- 9. R&D on gas usage in the LHC particle detection systems | EP News [ep-news.web.cern.ch]
- 10. grokipedia.com [grokipedia.com]
- 11. joho.p.free.fr [joho.p.free.fr]
- 12. Gas mixing and distribution [www2.ung.si]
- 13. Reducing the greenhouse gas emissions from particle detection systems at CERN: status and perspectives. | EP News [ep-news.web.cern.ch]
- 14. researchgate.net [researchgate.net]
- 15. Unveiling the Hidden Foes: Tackling Aging Phenomena in Gaseous Detectors | EP News [ep-news.web.cern.ch]
- 16. desy.de [desy.de]
- 17. Studies to reduce greenhouse gases emissions from particles detectors operation at the CERN LHC experiments [repository.cern]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,1,1,2-Tetrafluoroethane (HFC-134a) Extraction Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of extractions using 1,1,1,2-tetrafluoroethane (HFC-134a).
Troubleshooting Guides
This section addresses common issues encountered during HFC-134a extractions in a question-and-answer format.
Issue: Low Extraction Yield
Q1: My extraction yield is lower than expected. What are the potential causes and how can I improve it?
A1: Low extraction yield can be attributed to several factors. Consider the following troubleshooting steps:
-
Optimize Extraction Parameters: The efficiency of HFC-134a extraction is sensitive to temperature and pressure.[1][2] An increase in temperature and pressure generally leads to a higher extraction yield, but this is compound-dependent.[1] It is crucial to empirically determine the optimal conditions for your target analyte.
-
Sample Preparation: The particle size and moisture content of the raw material can significantly impact extraction efficiency.[1] Grinding the material to a smaller particle size increases the surface area available for extraction. While HFC-134a can tolerate some moisture, pre-drying the sample may improve yields for certain compounds.[1]
-
Co-solvent Addition: HFC-134a is a polar solvent.[1][3] For less polar compounds, the addition of a co-solvent may be necessary to enhance solubility and improve extraction efficiency.[2][4]
-
Flow Rate and Extraction Time: Ensure the solvent flow rate and total extraction time are sufficient to allow for complete extraction of the target compound.[1]
Issue: Poor Selectivity
Q2: I am co-extracting undesirable compounds along with my target analyte. How can I improve the selectivity of my extraction?
A2: Improving selectivity involves fine-tuning the extraction process to favor the solubility of your target compound:
-
Modify Temperature and Pressure: Altering the temperature and pressure can change the solvent properties of HFC-134a, thereby affecting the solubility of different compounds. Experiment with a range of conditions to find a window where the solubility of your target is maximized relative to impurities.
-
Co-solvent Selection: If using a co-solvent, its type and concentration can dramatically influence selectivity.[2][5] A systematic screening of co-solvents with varying polarities can help identify one that preferentially solubilizes your target analyte.
-
Fractionated Extraction: Consider performing the extraction in multiple stages at different conditions (e.g., varying pressure or temperature). This can allow for the sequential extraction of different compound classes.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound for extraction?
A1: HFC-134a offers several advantages as an extraction solvent:
-
Selectivity: It can be a highly selective solvent, and its selectivity can be modified with co-solvents.[5]
-
Low Operating Pressures: It can be used at lower pressures compared to supercritical CO2, potentially reducing equipment costs.[1][3][7]
-
Purity of Extract: The low boiling point of HFC-134a (-26.3°C) allows for easy and complete removal from the extract, resulting in very low residual solvent levels.[5][8]
-
Preservation of Thermally Labile Compounds: Extractions can be performed at or below room temperature, which is ideal for preserving heat-sensitive compounds.[5][6][9]
Q2: What safety precautions should be taken when working with this compound?
A2: While HFC-134a is considered safe, proper handling is essential:
-
Ventilation: Always work in a well-ventilated area to avoid the buildup of vapors, which are heavier than air.[10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses and gloves, to protect against contact with the liquefied gas, which can cause frostbite.[6][10][13]
-
Pressure Safety: HFC-134a is handled as a liquefied gas under pressure. Ensure all equipment is rated for the pressures being used.[10]
-
Thermal Decomposition: Avoid contact with open flames or surfaces hotter than 370°C (698°F), as this can cause decomposition into toxic gases like hydrogen fluoride.[9][14][15]
Q3: How can I analyze the composition and purity of my HFC-134a extract?
A3: The composition and purity of extracts are typically analyzed using chromatographic techniques coupled with mass spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for analyzing volatile and semi-volatile compounds in the extract.[2][16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for analyzing non-volatile and thermally labile compounds.
Data Presentation
Table 1: Effect of Extraction Parameters on Astaxanthin Yield from Euphausia pacifica
| Pressure (bar) | Temperature (K) | Time (min) | Flow Rate ( g/min ) | Moisture Content (%) | Particle Size | Extraction Yield (%) |
| 100 | 333 | 30 | 6 | 5.5 | Not Specified | 87.74 |
Data sourced from a study on the extraction of astaxanthin.[1]
Table 2: Recoveries of Pollutants from Oyster Samples using Subcritical HFC-134a Extraction
| Analyte Class | Spiked Level (ng/g) | Average Recovery (%) |
| Polycyclic Aromatic Hydrocarbons | 10, 30, 50 | 70.4 - 80.4 |
| Polychlorinated Biphenyls | 10, 30, 50 | 74.0 - 83.6 |
| Polybrominated Biphenyl Ethers | 10, 30, 50 | 66.9 - 78.0 |
Optimal conditions were found to be 40°C, 12 MPa, with 5.0 mL of dichloromethane (B109758) as a co-solvent.[2]
Experimental Protocols
Protocol 1: General Subcritical HFC-134a Extraction
This protocol provides a general workflow for performing a lab-scale extraction.
Caption: A generalized workflow for HFC-134a extraction.
Methodology:
-
Sample Preparation: The solid sample is ground to a uniform particle size to increase surface area. If necessary, the sample is dried to reduce moisture content. The prepared sample is then loaded into the extraction vessel.
-
Extraction: The extraction vessel is sealed and pressurized with liquid HFC-134a. The vessel is heated to the desired extraction temperature. The extraction can be performed in a static mode (soaking) or dynamic mode (continuous flow of solvent).
-
Collection: After the desired extraction time, the vessel is depressurized. The HFC-134a vaporizes, leaving the non-volatile extract behind. The gaseous HFC-134a can be recovered and recycled in a closed-loop system.[8]
-
Analysis: The collected extract is then analyzed by appropriate analytical techniques such as GC-MS or LC-MS to determine the yield and purity of the target compounds.
Visualization of Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting low extraction yields.
Caption: A decision tree for troubleshooting low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mediabros.store [mediabros.store]
- 7. mmv.org [mmv.org]
- 8. Refrigerant Power: How R134a Extraction Works - PURE5™ Nutrients [pure5nutrients.com]
- 9. Plant Extraction with HFC-134a - PURE5™ Extraction [pure5extraction.com]
- 10. daikinchemicals.com [daikinchemicals.com]
- 11. This compound | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. agas.com [agas.com]
- 13. fsw.uk.com [fsw.uk.com]
- 14. Utilizing R134a for cannabis extraction - safety aspects [pure5extraction.com]
- 15. healtheuropa.com [healtheuropa.com]
- 16. WO2005090271A2 - Method for the analysis of this compound - Google Patents [patents.google.com]
- 17. CN1954209A - Method for the analysis of this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,1,1,2-Tetrafluoroethane (HFC-134a)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,1,2-tetrafluoroethane (HFC-134a) in scientific applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade this compound?
A1: Commercial-grade HFC-134a can contain a variety of impurities that may interfere with scientific experiments. These include:
-
Moisture: Water is a common contaminant that can affect reactions and instrument performance.
-
Non-condensable gases: Air components like nitrogen and oxygen can be present and affect pressure-sensitive applications.
-
Other refrigerants and hydrofluorocarbons: Contamination from other refrigerants can occur during production or handling.[1]
-
Low-boiling impurities: These are substances with boiling points lower than HFC-134a.
-
High-boiling impurities: These include compounds like trichlorotrifluoroethane (CFC-113) and 1,2-dichloro-1,1,2,2-tetrafluoroethane (CFC-114).[2]
-
Unsaturated impurities: Species such as 1-chloro-2,2-difluoroethylene (F1122) can be present as byproducts from the synthesis process.[3]
-
Residual solvents and lubricants: Oils and other compounds from the manufacturing and packaging process may be present.[1]
Q2: Why is it crucial to purify HFC-134a for scientific use?
A2: For scientific applications, especially in fields like drug development and sensitive analytical chemistry, high purity of HFC-134a is essential.[4][5] Impurities can lead to:
-
Inaccurate experimental results.
-
Side reactions in chemical synthesis.
-
Damage to sensitive equipment.
-
Inconsistent product performance, particularly in pharmaceutical applications like metered-dose inhalers.[4]
Q3: What are the primary methods for purifying HFC-134a?
A3: The primary methods for purifying HFC-134a include:
-
Fractional Distillation: This technique is effective for removing both low-boiling and high-boiling impurities based on differences in their boiling points.[2]
-
Molecular Sieves (Zeolites): These are used to selectively adsorb specific impurities, most notably water and certain volatile organic compounds like methyl chloride.[2]
-
Catalytic Fluorination: This method is employed to remove unsaturated impurities by converting them into saturated compounds.[3][6]
Q4: How can I verify the purity of my this compound?
A4: The purity of HFC-134a is typically analyzed using gas chromatography (GC).[7] A flame ionization detector (FID) or a mass spectrometer (MS) can be coupled with the GC to identify and quantify any residual impurities.[7][8][9]
Troubleshooting Guides
Issue 1: High Moisture Content in Purified HFC-134a
| Question | Answer and Recommended Action |
| Why is my HFC-134a still wet after passing it through molecular sieves? | This could be due to saturated or improperly activated molecular sieves. Ensure the molecular sieves are activated by heating them at 200-300°C for several hours to remove any adsorbed moisture before use.[3] Also, verify that you are using a sufficient quantity of molecular sieves for the volume of HFC-134a being purified. |
| What type of molecular sieve is best for drying HFC-134a? | Type 3A or 4A molecular sieves are commonly used for drying refrigerants.[10] The pore size of these sieves is suitable for adsorbing water molecules while excluding the larger HFC-134a molecules. |
| Can I regenerate and reuse my molecular sieves? | Yes, molecular sieves can be regenerated by heating them in a furnace at a temperature between 200°C and 300°C for several hours to drive off the adsorbed water.[3] |
Issue 2: Presence of Non-Condensable Gases
| Question | Answer and Recommended Action |
| How do I remove air (nitrogen, oxygen) from my HFC-134a? | A simple method is to perform a freeze-pump-thaw cycle. Cool the HFC-134a with liquid nitrogen until it solidifies. Then, apply a vacuum to pump away the non-condensable gases that remain in the headspace. Close the container to the vacuum and allow the HFC-134a to thaw. Repeat this process several times to achieve high purity. |
| My system pressure is higher than expected. Could this be due to non-condensable gases? | Yes, the presence of non-condensable gases will increase the total pressure of the system above the vapor pressure of pure HFC-134a at a given temperature. |
Issue 3: Ineffective Removal of Other Fluorocarbon Impurities
| Question | Answer and Recommended Action |
| Fractional distillation is not separating the impurities effectively. What could be wrong? | Inefficient separation during distillation can be caused by an insufficient number of theoretical plates in the distillation column, too high of a distillation rate, or an unstable heat source. Ensure your column is adequately packed and insulated, and maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium. |
| I have an impurity with a very close boiling point to HFC-134a. How can I remove it? | For impurities with close boiling points, azeotropic or extractive distillation may be necessary. Extractive distillation involves adding a substance that alters the relative volatility of the components, making them easier to separate.[4] |
Data Presentation
Table 1: Purity Specifications for Scientific Grade this compound
| Parameter | Specification (Grade 2.5) [11] |
| Purity | 99.5% |
| Chloride | < 3 ppmv |
| High Boiling Residue | < 0.01% |
| Non-Condensable Gases | < 1.5% |
| Other Refrigerants | < 0.5 ppmv |
| Water | < 10 ppmv |
| Acidity (as HCl) | < 1 ppmv |
Experimental Protocols
Protocol 1: Drying of this compound using Molecular Sieves
-
Activation of Molecular Sieves: Place the required amount of 3A or 4A molecular sieves in a heat-resistant glass container. Heat in a furnace at 250-300°C for at least 4 hours under a flow of dry nitrogen or under vacuum.
-
Cooling: After activation, allow the molecular sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.
-
Purification: Transfer the cooled, activated molecular sieves into a stainless-steel cylinder.
-
Transfer of HFC-134a: In a well-ventilated fume hood, carefully transfer the liquid HFC-134a into the cylinder containing the molecular sieves. The cylinder should not be filled to more than 80% of its liquid capacity.
-
Equilibration: Allow the HFC-134a to remain in contact with the molecular sieves for at least 12 hours to ensure complete drying. Agitating the cylinder can improve the efficiency of the drying process.
-
Recovery: The purified, dry HFC-134a can be decanted or carefully distilled from the molecular sieves into a clean collection cylinder.
Protocol 2: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a packed distillation column, a condenser, and a collection vessel. The collection vessel should be cooled to ensure efficient condensation of the HFC-134a (boiling point: -26.3°C).[12]
-
Charging the Flask: In a well-ventilated area, carefully charge the distillation flask with the impure liquid HFC-134a. Do not fill the flask to more than two-thirds of its volume.
-
Distillation: Gently heat the distillation flask. The temperature at the top of the column should be monitored closely.
-
Collection of Fractions:
-
Low-Boiling Fraction: Collect the initial fraction that distills at a temperature below the boiling point of HFC-134a. This fraction will contain the more volatile impurities.
-
Main Fraction: Once the temperature stabilizes at the boiling point of HFC-134a, change the collection vessel and collect the purified product.
-
High-Boiling Residue: Stop the distillation before the flask runs dry to leave the high-boiling impurities behind in the distillation flask.
-
-
Storage: Store the purified HFC-134a in a clean, dry, and properly labeled cylinder.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for HFC-134a purification.
References
- 1. agilent.com [agilent.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. redriver.team [redriver.team]
- 4. US5470442A - Separating and removing impurities from tetrafluoroethanes by using extractive distillation - Google Patents [patents.google.com]
- 5. vlab.amrita.edu [vlab.amrita.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. kouraglobal.com [kouraglobal.com]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. ww2.epatest.com [ww2.epatest.com]
- 10. parker.com [parker.com]
- 11. chembam.com [chembam.com]
- 12. Carrier HFC-134a Manuals | ManualsLib [manualslib.com]
Technical Support Center: 1,1,1,2-Tetrafluoroethane (R-134a) Experimental Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,2-tetrafluoroethane (R-134a). The information provided is intended to help mitigate the decomposition of R-134a during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (R-134a) decomposition in a laboratory setting?
A1: The primary causes of R-134a decomposition are exposure to high temperatures, contact with incompatible materials that can act as catalysts, and the presence of high-energy sources. Thermal decomposition can occur when R-134a vapors are exposed to flames, electric resistance heaters, or other hot surfaces.[1] Catalytic decomposition can be initiated by various materials, including certain metals and metal oxides.
Q2: At what temperature does R-134a begin to thermally decompose?
A2: Thermal decomposition of R-134a is generally observed to begin at temperatures in the range of 500–550°C.[2] However, significant decomposition rates are typically seen at higher temperatures, often above 750-800°C in the absence of a catalyst.[3][4]
Q3: What are the major decomposition products of R-134a?
A3: The main decomposition products of R-134a include hydrogen fluoride (B91410) (HF), a toxic and corrosive compound.[1] Other byproducts can include carbonyl fluoride (COF2), trifluoroacetic acid, formic acid, and carbon dioxide.[2][5] The specific products and their distribution can depend on the conditions of decomposition, such as temperature and the presence of other substances like water.
Q4: Can the presence of water in my experiment affect the decomposition of R-134a?
A4: Yes, the presence of water can influence the decomposition of R-134a. In catalytic processes, water can act as a hydrogen donor, which can affect the reaction pathways and the stability of the catalyst.[6] In thermal decomposition, water vapor can also play a role in the formation of acidic products.[7]
Q5: Are there any materials I should avoid in my experimental setup to prevent catalytic decomposition?
A5: Yes, certain materials can catalyze the decomposition of R-134a. These include some metal oxides like γ-Al2O3, CaO, and MgO, as well as metal phosphates.[3][4][8] Additionally, freshly abraded surfaces of reactive metals such as aluminum, potassium, calcium, magnesium, and zinc should be avoided, particularly at high temperatures and pressures.[9]
Q6: How can I detect if R-134a is decomposing during my experiment?
A6: The formation of pungent, irritating odors can be an indicator of decomposition, as this is characteristic of hydrogen fluoride.[1] For quantitative analysis, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify R-134a and its decomposition products in the gas phase. Fourier Transform Infrared Spectroscopy (FT-IR) is another useful method for detecting products like HF and COF2.[2]
Troubleshooting Guides
This section provides practical guidance for troubleshooting unexpected decomposition of R-134a in your experiments.
Issue 1: Suspected Thermal Decomposition
Symptoms:
-
Unusual or sharp, acidic odors.
-
Corrosion of experimental apparatus.
-
Inconsistent or unexpected experimental results.
-
Discoloration of materials in the reaction setup.
Troubleshooting Steps:
Caption: Troubleshooting workflow for thermal decomposition.
-
Review Experimental Temperature Profile: Carefully check the temperature logs of your experiment. Identify if the set temperature exceeds the recommended limits for R-134a stability (generally below 400°C for prolonged experiments).
-
Identify and Shield Hot Spots: Examine your apparatus for any localized hot spots, such as exposed heating elements or areas with poor heat dissipation. Shield or insulate these areas to prevent direct contact with R-134a.
-
Lower Operating Temperature: If possible, reduce the overall operating temperature of your experiment.
-
Use Inert Materials for Construction: Ensure that the components of your experimental setup that come into contact with R-134a at high temperatures are made of inert materials like stainless steel, nickel alloys, or glass.
-
Implement Post-reaction Scrubbing: If some level of decomposition is unavoidable, pass the effluent gas through a scrubbing solution (e.g., a dilute sodium bicarbonate solution) to neutralize acidic byproducts like HF.
-
Analyze for Decomposition Products: If the problem persists, collect a sample of the gas phase from your experiment and analyze it using GC-MS or FT-IR to confirm the presence and identity of decomposition products.
Issue 2: Suspected Catalytic Decomposition
Symptoms:
-
Decomposition occurs at temperatures below the expected thermal decomposition threshold.
-
Discoloration or pitting of metal surfaces in contact with R-134a.
-
Formation of solid residues on surfaces.
Troubleshooting Steps:
Caption: Troubleshooting workflow for catalytic decomposition.
-
Identify Potential Catalytic Materials: Review all materials in your experimental setup that are in contact with R-134a. Pay close attention to metals (especially aluminum and its alloys), metal oxides, and any catalysts you are using for other reactions in the system.
-
Replace with Inert Alternatives: Where possible, replace any potentially catalytic materials with more inert options. For example, use stainless steel or nickel-based alloys instead of aluminum.
-
Passivate Metal Surfaces: If reactive metals cannot be avoided, consider passivating their surfaces to reduce catalytic activity.
-
Consider Use of Stabilizers: For high-temperature applications, the introduction of a small quantity of a stabilizer, such as a hindered phenol, may help to mitigate decomposition. However, the compatibility and efficacy of any stabilizer must be tested for your specific experimental conditions.
-
Conduct Blank Experiments: Run a blank experiment with R-134a and the apparatus materials at the operating temperature, without your primary reactants, to isolate the source of catalytic activity.
Data Presentation
The following tables summarize key quantitative data related to the decomposition of this compound.
Table 1: Thermal Decomposition Onset and Products
| Temperature Range (°C) | Observed Phenomenon | Major Decomposition Products | Reference |
| 500 - 550 | Onset of decomposition | Hydrogen Fluoride (HF) | [2] |
| > 650 | Increased decomposition | HF, Carbonyl Fluoride (COF2) | [2] |
| > 800 | Significant decomposition | HF, CO2, H2O (with O2/H2O) | [7] |
Table 2: Catalytic Decomposition of R-134a
| Catalyst | Temperature (°C) for >95% Conversion | Key Findings | Reference |
| γ-Al2O3 | 600 | High initial conversion, deactivates over time. | [3] |
| Waste Concrete | 600 | High conversion rate, forms calcium fluoride. | [3] |
| Mg/Al2O3 | 600 | Longer lifetime compared to Al2O3 alone. | [4] |
| Red Mud | 650 | Maintained >99% decomposition for 50 hours. | [7][10] |
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability of R-134a (Sealed-Tube Method)
This protocol is based on the principles of the ASHRAE 97 standard for testing the chemical stability of materials in refrigerant systems.
Objective: To evaluate the thermal stability of R-134a in the presence of specific materials at elevated temperatures.
Materials:
-
High-pressure glass tubes
-
Vacuum pump
-
Manifold for gas handling
-
Oven capable of maintaining a stable temperature (e.g., ±1°C)
-
Gas chromatograph with a mass spectrometer (GC-MS) for analysis
-
Materials to be tested (e.g., metal coupons, lubricants)
Procedure:
Caption: Workflow for sealed-tube thermal stability testing.
-
Tube Preparation: Thoroughly clean and dry the glass tubes to remove any contaminants.
-
Material Addition: Place the material to be tested (e.g., a metal coupon of known surface area) into the tube.
-
Evacuation: Attach the tube to the manifold and evacuate to a high vacuum to remove air and moisture.
-
Charging: Introduce a precise amount of R-134a into the tube.
-
Sealing: Seal the tube using a torch while it is still under vacuum.
-
Aging: Place the sealed tube in the oven at the desired test temperature for a specified duration (e.g., 14 days).
-
Cooling and Opening: After aging, carefully cool the tube to room temperature and then freeze it in liquid nitrogen before opening to safely release any pressure.
-
Analysis: Analyze the gas phase for decomposition products using GC-MS. Analyze any liquid phase for changes in properties (e.g., color, acidity).
Protocol 2: Screening for Catalytic Activity in R-134a Decomposition
Objective: To determine if a material catalytically promotes the decomposition of R-134a.
Apparatus:
-
Packed bed reactor (e.g., a quartz tube)
-
Temperature-controlled furnace
-
Mass flow controllers for R-134a and a carrier gas (e.g., nitrogen)
-
The material to be tested in granular or pellet form
-
Gas analysis system (GC-MS or FT-IR)
Procedure:
-
Catalyst Packing: Pack a known amount of the test material into the reactor tube.
-
System Purge: Purge the system with an inert gas (nitrogen) to remove air and moisture.
-
Heating: Heat the reactor to the desired experimental temperature.
-
Gas Introduction: Introduce a controlled flow of R-134a diluted in nitrogen into the reactor.
-
Analysis: After a stabilization period, analyze the effluent gas from the reactor to determine the conversion of R-134a and the identity of any decomposition products.
-
Control Experiment: Repeat the experiment with an empty reactor (no test material) to measure the baseline thermal decomposition at that temperature. A significant increase in decomposition with the material present indicates catalytic activity.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. welltchemicals.com [welltchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy ASHRAE Standard 97-2017 in PDF & Print | Nimonik Standards [standards.nimonik.com]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
Technical Support Center: HFC-134a Refrigeration Cycle Troubleshooting Guide
This guide is intended for researchers, scientists, and drug development professionals utilizing HFC-134a refrigeration systems in their experiments. It provides a direct question-and-answer format to address common issues, enabling quick diagnosis and resolution to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the typical operating pressures for an HFC-134a refrigeration system?
A1: The optimal operating pressures for an HFC-134a system can vary based on the ambient temperature. Generally, the low-side (evaporator) pressure should be between 22-25 psig, while the high-side (condenser) pressure typically runs from 150-175 psig.[1] These pressures ensure an adequate temperature differential for effective heat transfer. For more detailed ranges at different ambient temperatures, please refer to the data table below.
Q2: What could cause my refrigeration system to run continuously?
A2: A continuously running system often indicates an inability to reach the set temperature. This can be caused by several factors, including a refrigerant leak, an overcharged or undercharged system, a blocked filter or expansion valve, or a faulty compressor.[2][3]
Q3: My system is making unusual noises. What could be the cause?
A3: Unusual noises can indicate a variety of issues. Hissing or whistling sounds may suggest a refrigerant leak.[4] Banging or clanking could point to a loose or broken internal component, such as a connecting rod or piston pin.[5] Squealing noises often indicate problems with motor bearings or belts, while a rattling sound could be due to loose components or debris.[4][6]
Q4: Why is my refrigeration system not cooling sufficiently?
A4: Insufficient cooling can stem from several issues. Common causes include a low refrigerant charge due to a leak, a clogged filter drier or expansion valve, a malfunctioning condenser fan, or a faulty compressor.[2] It is also important to ensure that there is proper airflow around the condenser and evaporator coils.
Troubleshooting Guides
Issue 1: Insufficient Cooling
Symptoms:
-
The refrigerated space is not reaching the desired temperature.
-
The compressor is running for longer than usual.[3]
-
There is a noticeable drop in suction and discharge pressures.[3]
Possible Causes and Solutions:
| Cause | Solution |
| Low Refrigerant Charge | Check for refrigerant leaks using a leak detector. Repair any leaks found and recharge the system with the correct amount of HFC-134a. |
| Blocked Filter Drier or Expansion Valve | Replace the filter drier. If the expansion valve is clogged, it may need to be cleaned or replaced.[2] |
| Condenser Fan Malfunction | Ensure the condenser fan is operational. If not, check the fan motor and electrical connections. A non-functioning fan will prevent proper heat dissipation.[2] |
| Dirty Condenser Coils | Clean the condenser coils to ensure proper airflow and heat transfer. |
| Faulty Compressor | If other causes are ruled out, the compressor may be faulty and require professional servicing or replacement. |
Issue 2: System Runs Continuously
Symptoms:
-
The compressor does not cycle off.
-
The refrigerated space may be at the correct temperature, but the system continues to operate.
Possible Causes and Solutions:
| Cause | Solution |
| Refrigerant Leak | A slow leak can cause the system to run continuously to try and compensate for the loss of cooling capacity. Locate and repair the leak, then recharge the system. |
| Overcharged System | An overcharged system can lead to high head pressure and cause the system to run inefficiently. The excess refrigerant should be safely recovered by a qualified technician.[3] |
| Faulty Thermostat or Sensor | The thermostat or temperature sensor may be malfunctioning, not signaling the control board to shut off the compressor. Test and replace the faulty component. |
| Air in the System | Non-condensable gases like air in the system can lead to high head pressures and continuous operation. The system needs to be evacuated and recharged.[3][7] |
Issue 3: Unusual Noises
Symptoms:
Possible Causes and Solutions:
| Noise Type | Possible Cause | Solution |
| Hissing/Bubbling | Refrigerant leak. | Locate the leak, repair it, and recharge the system.[4][6] |
| Banging/Clanking | Loose or broken internal compressor parts. | This indicates a serious mechanical issue. The compressor will likely need to be replaced.[5] |
| Squealing | Worn motor bearings or a fraying fan belt. | Lubricate or replace the bearings or belt as needed.[6] |
| Rattling | Loose components, panels, or debris in the fan. | Tighten any loose parts and remove any debris.[4] |
Quantitative Data Summary
The following table provides typical operating pressures for an HFC-134a refrigeration system at various ambient temperatures. These values are a general guide; always refer to the manufacturer's specifications for your specific equipment.
| Ambient Temperature (°F) | Low-Side Pressure (PSI) | High-Side Pressure (PSI) |
| 65 | 25-35 | 135-155 |
| 70 | 35-40 | 145-160 |
| 75 | 35-45 | 150-170 |
| 80 | 40-50 | 175-210 |
| 85 | 45-55 | 225-250 |
| 90 | 45-55 | 250-270 |
| 95 | 50-55 | 275-300 |
Data compiled from multiple sources for general guidance.[8][9]
Experimental Protocols
Protocol 1: System Pressure Measurement
Objective: To accurately measure the high-side and low-side pressures of the HFC-134a refrigeration system to diagnose potential issues.
Methodology:
-
Ensure the refrigeration system is turned off.
-
Connect a manifold gauge set to the high-side and low-side service ports. The blue hose connects to the low-side port, and the red hose connects to the high-side port.
-
Ensure the valves on the manifold gauge are closed.
-
Turn on the refrigeration system and allow it to run for at least 15-20 minutes to stabilize.
-
Record the pressure readings from both the low-side (blue) and high-side (red) gauges.
-
Compare the recorded pressures to the expected values in the Quantitative Data Summary table, considering the current ambient temperature.
-
After recording the readings, turn off the system and carefully disconnect the manifold gauge set.
Troubleshooting Workflow
Caption: HFC-134a Refrigeration Cycle Troubleshooting Workflow.
References
- 1. Mastering 134a Reach In Cooler Pressures: A Guide For Unity Cooling Systems - Unity Cooling Systems Inc. [unitycoolingsystems.com]
- 2. refconhvac.com [refconhvac.com]
- 3. compressorsunlimited.com [compressorsunlimited.com]
- 4. How to Diagnose and Fix Unusual HVAC Noises | Finken [finkens.com]
- 5. championair.com [championair.com]
- 6. How to Deal with Strange Noises from Your Commercial HVAC System [dittmerairandheat.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. acprocold.com [acprocold.com]
- 9. acprocold.com [acprocold.com]
Technical Support Center: Enhancing Solubility of Polar Compounds in 1,1,1,2-Tetrafluoroethane (HFA 134a)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with polar compounds in the non-polar propellant 1,1,1,2-tetrafluoroethane (HFA 134a).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to dissolve polar compounds in HFA 134a?
A1: this compound (HFA 134a) is a hydrofluorocarbon propellant with low polarity.[1][2] Polar compounds, which have a significant difference in electronegativity between their atoms and often contain hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups, are generally soluble in polar solvents ("like dissolves like"). The significant difference in polarity between HFA 134a and polar solutes leads to poor solubility.[3]
Q2: What are the primary strategies to improve the solubility or dispersion of polar compounds in HFA 134a?
A2: The main approaches to incorporate polar compounds into HFA 134a formulations are:
-
Use of Cosolvents: Introducing a miscible polar solvent to increase the overall polarity of the vehicle.[4][5]
-
Addition of Surfactants: Employing amphiphilic molecules to create stable suspensions or reverse micelles that can encapsulate polar molecules.[6][7]
-
Complexation: Forming inclusion complexes with agents like cyclodextrins to encapsulate the polar drug molecule, thereby increasing its compatibility with the non-polar propellant.[8][9]
-
Particle Engineering: For insoluble compounds, creating micronized particles or porous agglomerates to form a stable suspension within the propellant.[10][11][12]
Q3: Can I use the same surfactants that worked with chlorofluorocarbon (CFC) propellants?
A3: No, in most cases, surfactants traditionally used in CFC formulations, such as oleic acid and lecithin, are insoluble in HFA propellants.[1][2] The difference in polarity between CFCs and HFAs necessitates the use of different surfactants.[1] Researchers have found that surfactants like polyoxyethylene-ethers and poly(ethylene oxide)-poly(propylene oxide) block copolymers show better solubility in HFAs.[2]
Troubleshooting Guides
Issue 1: My polar compound is not dissolving in HFA 134a, even with a cosolvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Cosolvent Concentration | Gradually increase the concentration of the cosolvent (e.g., ethanol) in increments. Be aware that higher concentrations can affect the vapor pressure and aerosol performance of the final product.[13] |
| Inappropriate Cosolvent | While ethanol (B145695) is common, other polar solvents that are miscible with HFA 134a could be tested. The choice of cosolvent should be guided by the specific chemistry of the polar compound. |
| Compound Has Extremely High Polarity | If the compound remains insoluble even at high cosolvent concentrations, a solution-based formulation may not be feasible. Consider formulating as a suspension using micronization or other particle engineering techniques.[10][11] |
Issue 2: My suspension of a polar drug in HFA 134a is unstable and shows rapid creaming or sedimentation.
| Possible Cause | Troubleshooting Step |
| Inadequate Particle Size Reduction | Ensure that the micronization process is optimized to achieve a narrow particle size distribution, typically in the 1-5 µm range for inhalation products.[12] |
| Particle Agglomeration | Introduce a suitable surfactant that is soluble in the HFA 134a/cosolvent system to coat the particles and prevent aggregation through steric or electrostatic repulsion.[1][7] |
| Mismatched Densities | The density of the suspended particles should be as close as possible to the density of the HFA 134a propellant. Particle engineering to create porous particles can reduce the effective particle density.[11] Blending HFA 134a with HFA 227ea can also be used to adjust the propellant density.[14] |
Issue 3: The addition of a surfactant leads to an unstable formulation.
| Possible Cause | Troubleshooting Step | | Surfactant is Insoluble in HFA 134a | Verify the solubility of the chosen surfactant in HFA 134a. Many conventional surfactants are not soluble.[1][2] Consider surfactants like polyoxyethylene ethers or block copolymers.[2] A cosolvent like ethanol is often required to aid in surfactant solubilization.[5] | | Incorrect Surfactant Concentration | The surfactant concentration needs to be optimized. Too little may not provide sufficient stabilization, while too much can lead to the formation of undesirable aggregates or affect the aerosol performance.[13] | | Unfavorable Drug-Surfactant-Propellant Interactions | These interactions can be complex and may lead to crystal growth or drug adhesion to the container.[1] A systematic evaluation of different surfactants and their concentrations is necessary. |
Data Presentation
Table 1: Effect of Ethanol as a Cosolvent on the Solubility of Various Compounds in HFA 134a
| Compound | Solubility in pure HFA 134a (µg/mL) | Solubility in HFA 134a with 20% (w/w) Ethanol (µg/mL) | Fold Increase in Solubility |
| Solute A (Example) | 1.5 | 148.5 | 99.0 |
| Solute B (Example) | 10.2 | 51.0 | 5.0 |
| Solute C (Example) | 25.0 | 32.5 | 1.3 |
| General Range | Varies over orders of magnitude | Varies | 1.3 to 99.4[4][15] |
Note: The above table is illustrative. Actual solubility values are highly dependent on the specific solute.
Table 2: Comparison of Strategies for Incorporating Polar Compounds in HFA 134a
| Strategy | Primary Mechanism | Typical Excipients | Key Experimental Consideration |
| Cosolvency | Increases the polarity of the propellant system. | Ethanol.[4][5] | Optimization of cosolvent concentration to balance solubility enhancement with aerosol performance.[13] |
| Surfactancy | Forms reverse micelles or coats particles to aid dispersion.[6] | Polyoxyethylene ethers, block copolymers.[2] | Selection of an HFA-soluble surfactant and optimization of its concentration.[1][2] |
| Complexation | Encapsulates the polar drug molecule within a larger, less polar molecule.[9] | Cyclodextrins, phospholipids.[7][8] | Stoichiometry of the drug-complexing agent ratio and method of complex formation.[16] |
| Suspension | Disperses fine solid particles of the drug in the propellant. | Micronized drug, porous carriers.[10][11] | Particle size engineering and use of suspending agents to ensure stability.[12] |
Experimental Protocols
Protocol 1: Determination of Compound Solubility in HFA 134a/Ethanol Systems via HPLC
This protocol is adapted from methodologies used to assess the solubility of solutes in HFA-134a/ethanol mixtures.[4]
-
Preparation of Saturated Solutions:
-
Add an excess amount of the polar compound to a high-pressure glass vessel.
-
Add a known weight of ethanol (e.g., to achieve 5%, 10%, 15%, 20% w/w).
-
Seal the vessel and charge it with a known weight of HFA 134a.
-
Place the vessel in a temperature-controlled shaker or rotator and allow it to equilibrate for at least 48 hours to ensure saturation.
-
-
Sample Extraction:
-
Connect the equilibrated vessel to an HPLC system via a high-pressure sampling valve.
-
Carefully flush the sampling line to ensure a representative sample is taken.
-
Inject a known volume of the clear supernatant directly onto the HPLC column. The direct injection avoids propellant flashing and loss of analyte.
-
-
HPLC Analysis:
-
Use a pre-validated HPLC method suitable for the analyte (correct column, mobile phase, flow rate, and detector wavelength).
-
Quantify the concentration of the dissolved compound by comparing the peak area to a standard curve prepared with known concentrations of the compound.
-
-
Calculation:
-
Calculate the solubility in µg/mL or other appropriate units based on the quantified concentration and the known volume of the injected sample.
-
Protocol 2: Formulation of a Polar Drug Suspension in HFA 134a using a Surfactant
This protocol provides a general workflow for preparing a suspension-based formulation.
-
Micronization of the Drug:
-
Reduce the particle size of the polar drug to the desired range (typically 1-5 µm) using a jet mill or other suitable micronization technique.[12]
-
Characterize the particle size distribution using laser diffraction.
-
-
Preparation of the Vehicle:
-
In a suitable pressure-rated vessel, dissolve the selected HFA-soluble surfactant (e.g., a polyoxyethylene ether) in the required amount of cosolvent (e.g., ethanol).[7]
-
Ensure complete dissolution of the surfactant.
-
-
Dispersion of the Drug:
-
Add the micronized drug powder to the surfactant/ethanol solution.
-
Use a high-shear mixer or sonicator to ensure a uniform dispersion of the drug particles.
-
-
Filling and Crimping:
-
Transfer the drug dispersion into a pre-chilled aerosol canister.
-
In a cold environment (to minimize propellant loss), add the required amount of liquid HFA 134a.
-
Immediately place the metering valve onto the canister and crimp it securely.
-
-
Stability Assessment:
-
Visually inspect the formulation for signs of aggregation or sedimentation over time at different storage conditions.
-
Assess the dose content uniformity through the life of the canister by firing doses into an appropriate collection apparatus and quantifying the drug content via HPLC.
-
Mandatory Visualizations
References
- 1. Drug-surfactant-propellant interactions in HFA-formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticle formulations in HFA propellants - UCL Discovery [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Measurement and correlation of solute solubility in HFA-134a/ethanol systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Formulation of a protein with propellant HFA 134a for aerosol delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Inhalable aerosol microparticles with low carrier dosage and high fine particle fraction prepared by spray-freeze-drying - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An Investigation of Solute Solubility in the Propellant HFA-134a | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 1,1,1,2-Tetrafluoroethane (R-134a)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the thermal stabilization of 1,1,1,2-tetrafluoroethane (R-134a).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments to stabilize R-134a against thermal degradation.
Issue 1: Inconsistent or Poor Stabilizer Performance
-
Question: My stabilizer is not providing the expected level of thermal protection to R-134a. What are the possible causes and solutions?
-
Answer:
-
Contamination: The presence of moisture, air, or other impurities can significantly accelerate the degradation of R-134a and interfere with the stabilizer's mechanism.
-
Solution: Ensure all experimental glassware and equipment are thoroughly dried. Use high-purity R-134a and handle it in an inert atmosphere (e.g., using a glovebox or Schlenk line) to prevent air and moisture contamination.
-
-
Incorrect Stabilizer Concentration: The concentration of the stabilizer is critical. Too little may not provide adequate protection, while too much could potentially have pro-degradant effects or alter the properties of the R-134a.
-
Solution: Perform a concentration optimization study to determine the most effective stabilizer concentration for your specific experimental conditions.
-
-
Incompatibility with Lubricants: If your system includes lubricants, such as Polyolester (POE) or Polyalkylene Glycol (PAG) oils, the stabilizer may be reacting with the lubricant rather than protecting the R-134a.[1][2]
-
Solution: Verify the compatibility of your chosen stabilizer with the lubricant at the intended operating temperatures. Consider using a different class of stabilizer or a lubricant that is more chemically inert.
-
-
Thermal Breakdown of the Stabilizer: The stabilizer itself may be degrading at the experimental temperatures.
-
Solution: Review the thermal stability data for your stabilizer. If it is degrading, select a stabilizer with a higher decomposition temperature.
-
-
Issue 2: Formation of Unwanted Byproducts
-
Question: My experiments are generating unexpected degradation products. How can I identify them and prevent their formation?
-
Answer:
-
Side Reactions: The stabilizer or its degradation products may be participating in side reactions with R-134a or its primary degradation products.
-
Solution: Analyze the byproducts using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify their chemical structures. This can provide insights into the unwanted reaction pathways.
-
-
Interaction with Experimental Materials: The materials of your reaction vessel (e.g., certain metals) can catalyze degradation pathways.
-
Solution: Use sealed tubes or reactors made of non-reactive materials like borosilicate glass or stainless steel for thermal stability testing.[3]
-
-
Issue 3: Difficulties in Quantifying R-134a Degradation
-
Question: I am having trouble accurately measuring the extent of R-134a degradation. What analytical methods are most suitable?
-
Answer:
-
Analytical Method Selection: The choice of analytical technique is crucial for obtaining reliable quantitative data.
-
Solution: Gas Chromatography (GC) with a suitable detector is a common and effective method for quantifying the remaining R-134a and its degradation products. For identifying unknown byproducts, GC coupled with Mass Spectrometry (GC-MS) is highly recommended. High-Performance Liquid Chromatography (HPLC) may also be used for less volatile degradation products.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation products of this compound?
A1: The thermal decomposition of R-134a can lead to the formation of various toxic and corrosive products. Key degradation products include hydrogen fluoride (B91410) (HF) and trifluoroacetic acid (TFA). The specific products and their relative concentrations can vary depending on the temperature, pressure, and presence of oxygen or other reactive species.
Q2: What are the main classes of chemical stabilizers for fluorocarbons?
A2: While research specifically on thermal stabilizers for pure R-134a is limited in publicly available literature, general classes of stabilizers used for polymers and other organic compounds in high-temperature applications can be considered. These include:
-
Hindered Phenols: Act as primary antioxidants by scavenging free radicals, which can initiate the degradation chain reaction.
-
Phosphites and Phosphonites: Function as secondary antioxidants by decomposing hydroperoxides, which are unstable intermediates in the oxidation process, into more stable alcohols.[4][5][6][7][8]
-
Epoxides: Can act as acid scavengers, neutralizing acidic byproducts like HF that can catalyze further degradation.
Q3: How do I select an appropriate stabilizer for my experiments?
A3: The selection of a stabilizer depends on several factors:
-
Operating Temperature: The stabilizer must be thermally stable at the highest temperature of your experiment.
-
Chemical Compatibility: It must be compatible with R-134a, any lubricants present, and the materials of your experimental setup.
-
Mechanism of Action: Choose a stabilizer that targets the likely degradation pathway in your system (e.g., radical scavenging for oxidation-driven degradation).
Q4: What is the role of lubricants in the stability of R-134a?
A4: In many applications, R-134a is used with lubricants like POE or PAG oils.[1] These lubricants must be chemically stable and miscible with R-134a at the operating conditions to ensure proper system function and prevent lubricant breakdown, which can contribute to the overall degradation of the refrigerant.[1][2] The presence of moisture is particularly detrimental as it can lead to the hydrolysis of POE oils, forming acids that can degrade R-134a.[1]
Q5: What is a standard experimental protocol for testing the thermal stability of R-134a with a stabilizer?
A5: A common method is the sealed-tube test, often based on standards like ASHRAE 97.[3][9] A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the effectiveness of different classes of stabilizers. Note: This data is illustrative and should be replaced with actual experimental results.
Table 1: Effect of Stabilizers on the Decomposition Temperature of R-134a
| Stabilizer Class | Concentration (wt%) | Onset Decomposition Temperature (°C) |
| None | 0 | 250 |
| Hindered Phenol | 1.0 | 275 |
| Phosphite | 1.0 | 285 |
| Epoxide | 1.0 | 270 |
Table 2: Reduction of Key Degradation Products with Stabilizers after 100 hours at 260°C
| Stabilizer Class | Concentration (wt%) | Hydrogen Fluoride (ppm) | Trifluoroacetic Acid (ppm) |
| None | 0 | 1500 | 800 |
| Hindered Phenol | 1.0 | 750 | 450 |
| Phosphite | 1.0 | 600 | 300 |
| Epoxide | 1.0 | 800 | 500 |
Experimental Protocols
Protocol 1: Sealed-Tube Thermal Stability Test (Modified from ASHRAE Standard 97)
This protocol describes a method for evaluating the effectiveness of a stabilizer in preventing the thermal degradation of R-134a.
-
Preparation of Materials:
-
Thoroughly clean and dry all borosilicate glass tubes.
-
Prepare the desired concentration of the stabilizer in a compatible lubricant (e.g., POE oil) if applicable, or directly in R-134a if the stabilizer is sufficiently soluble.
-
Cut metal coupons (e.g., steel, copper, aluminum) to the specified dimensions, clean, and weigh them.
-
-
Sample Charging:
-
Place the metal coupons into the glass tube.
-
Introduce the stabilizer solution or the pure lubricant into the tube.
-
Connect the tube to a vacuum manifold and evacuate to a high vacuum to remove air and moisture.
-
Charge the tube with a precise amount of high-purity R-134a.
-
Seal the tube using a torch while it is still under vacuum or a slight positive pressure of R-134a.
-
-
Accelerated Aging:
-
Place the sealed tubes in a temperature-controlled oven set to the desired test temperature (e.g., 250-300°C).
-
Age the tubes for a specified duration (e.g., 100 to 500 hours).
-
-
Post-Aging Analysis:
-
After aging, cool the tubes to room temperature.
-
Carefully open the tubes and collect the gas and liquid phases.
-
Analyze the gas phase for R-134a and volatile degradation products using GC-MS.
-
Analyze the liquid phase (lubricant and dissolved species) for non-volatile degradation products and stabilizer breakdown products using HPLC or other suitable techniques.
-
Clean and re-weigh the metal coupons to assess for corrosion.
-
Visualizations
Caption: Workflow for Sealed-Tube Thermal Stability Testing.
References
- 1. firewall.reddotcorp.com [firewall.reddotcorp.com]
- 2. Compatability 134a | HVAC-Talk: Heating, Air & Refrigeration Discussion [hvac-talk.com]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. datapdf.com [datapdf.com]
- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Mechanisms of Antioxidant Action of Phosphite and Phosphonite Esters | Semantic Scholar [semanticscholar.org]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
Technical Support Center: Purification of HFC-134a
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing moisture and impurities from HFC-134a (1,1,1,2-tetrafluoroethane). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification and use of HFC-134a in a research setting.
| Symptom/Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Presence of non-condensable gases (e.g., air) or other refrigerant impurities. | 1. Analyze the purity of the HFC-134a supply using gas chromatography (GC).[1][2] 2. Implement a purification step to remove volatile impurities. |
| Reduced cooling performance in an experimental setup | Moisture in the HFC-134a can freeze in expansion valves or reduce heat transfer efficiency.[3] | 1. Pass the HFC-134a through a column packed with a suitable drying agent (e.g., molecular sieve 3A or 4A). 2. For closed systems, use a vacuum pump to evacuate the system and boil off any residual moisture.[4][5] |
| Corrosion or sludge formation in equipment | Reaction of moisture with HFC-134a and lubricating oils, forming acidic byproducts.[4] | 1. Ensure all components of the experimental setup are thoroughly dried before introducing HFC-134a. 2. Use high-purity HFC-134a and compatible lubricants. |
| Inaccurate pressure readings in the system | Presence of non-condensable gases like air, which increases the total pressure of the system. | 1. Perform a degassing procedure by cooling the HFC-134a to condense it and then venting the headspace to remove non-condensable gases. |
| Contamination of product in pharmaceutical applications | Impurities in the HFC-134a, such as methyl chloride, which has a close boiling point.[6] | 1. For high-purity applications, use a multi-step purification process, including distillation followed by adsorption with a molecular sieve.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical-grade HFC-134a?
A1: Common impurities can include other fluorocarbons (e.g., HFC-125, HFC-143a), non-condensable gases such as air (oxygen and nitrogen), moisture, compressor oil, and particulate matter.[3][7][8] For pharmaceutical-grade HFC-134a, even trace amounts of impurities like methyl chloride can be a concern due to its similar boiling point.[6]
Q2: How can I determine the purity of my HFC-134a sample?
A2: The most common and effective method for purity analysis is gas chromatography (GC).[1] Various detectors can be used depending on the impurities of interest, including flame ionization detection (FID), thermal conductivity detection (TCD) for non-condensable gases, and mass spectrometry (MS) for impurity identification.[1][2][7]
Q3: What is the most effective way to remove moisture from HFC-134a in a lab setting?
A3: For in-line purification, passing the HFC-134a gas or liquid through a column containing a desiccant is highly effective. Molecular sieves, particularly types 3A and 4A, are excellent choices for their ability to selectively adsorb water molecules. For moisture removal from a closed system containing HFC-134a, the triple vacuum method is recommended.[4] This involves repeatedly evacuating the system with a vacuum pump to lower the boiling point of water and pulling the moisture out as vapor, with intermittent nitrogen purging.[4]
Q4: Can I use the same drying agent for both liquid and gaseous HFC-134a?
A4: Yes, solid desiccants like molecular sieves and activated alumina (B75360) can be used for both liquid and gas phase purification. However, the contact time and column dimensions may need to be adjusted based on the phase and flow rate to ensure efficient moisture removal.
Q5: How do I regenerate spent drying agents?
A5: Molecular sieves can be regenerated by heating them to a high temperature (typically 200-300°C) while passing a stream of dry, inert gas (like nitrogen) over them to drive off the adsorbed water. The exact temperature and time will depend on the type of molecular sieve.
Experimental Protocols
Protocol 1: Moisture Removal using a Desiccant Column
This protocol describes the construction and use of a desiccant column for the continuous drying of HFC-134a gas.
Materials:
-
Stainless steel or glass column
-
Swagelok fittings and tubing
-
Molecular sieves (Type 3A or 4A, activated)
-
Glass wool or stainless steel mesh
-
HFC-134a cylinder with a regulator
-
Flow meter
-
Moisture analyzer (optional)
Procedure:
-
Column Preparation:
-
Thoroughly clean and dry the column.
-
Place a small plug of glass wool or a stainless steel mesh at the bottom of the column to support the desiccant.
-
Carefully pack the column with activated molecular sieves. Avoid leaving voids.
-
Place another plug of glass wool or mesh on top of the desiccant bed to prevent it from fluidizing.
-
-
System Assembly:
-
Connect the HFC-134a cylinder to the inlet of the packed column using appropriate tubing and fittings.
-
Connect the outlet of the column to your experimental setup or a collection vessel. A flow meter and moisture analyzer can be installed in-line at the outlet.
-
-
Purging the System:
-
Before introducing HFC-134a, purge the entire system, including the packed column, with a dry, inert gas like nitrogen to remove any atmospheric moisture.
-
-
Drying Process:
-
Slowly open the valve on the HFC-134a cylinder and adjust the regulator to the desired pressure.
-
Control the flow rate of the HFC-134a gas through the column using a needle valve or the flow meter. A lower flow rate allows for longer residence time and more effective drying.
-
If using a moisture analyzer, monitor the outlet stream to determine when the desiccant is saturated and needs regeneration or replacement.
-
Quantitative Data: Dehydrating Agent Efficiency
The following table summarizes the efficiency of various common drying agents. The values represent the residual water in a gas stream after passing through the desiccant.
| Drying Agent | Chemical Formula | Residual Water (mg/L of air)[9] |
| Anhydrous Copper Sulfate | CuSO₄ | 2.8 |
| Granular Calcium Chloride | CaCl₂ | 1.5 |
| Sodium Hydroxide (sticks) | NaOH | 0.80 |
| Dehydrated Granular Calcium Chloride | CaCl₂ | 0.36 |
| Silica Gel | SiO₂ | 0.030 |
| Activated Alumina | Al₂O₃ | 0.005 |
| Anhydrous Calcium Sulfate | CaSO₄ | 0.005 |
| Magnesium Perchlorate | Mg(ClO₄)₂ | 0.002 |
Note: While this data is for drying air, the relative efficiencies are applicable to drying HFC-134a.
Visualizations
Experimental Workflow for Moisture Removal
Caption: Workflow for continuous moisture removal from HFC-134a using a packed desiccant column.
Logical Flow for Troubleshooting HFC-134a Purity Issues
Caption: A logical diagram for troubleshooting experimental issues related to HFC-134a purity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. brainly.com [brainly.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. WO2005063660A2 - Method for the purification of pharmaceutical grade hfc-134a and polymer grade hcfc-22 - Google Patents [patents.google.com]
- 7. iifiir.org [iifiir.org]
- 8. epa.gov [epa.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Pressure and Temperature Control in 1,1,1,2-Tetrafluoroethane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,2-tetrafluoroethane (HFC-134a) reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound (HFC-134a)?
A1: The most prevalent industrial synthesis route for HFC-134a is a two-step process starting from trichloroethylene (B50587) (TCE).[1] The first step involves the liquid-phase hydrofluorination of TCE to produce 1,1,1-trifluoro-2-chloroethane (HCFC-133a).[1] The second step is the gas-phase hydrofluorination of HCFC-133a to yield HFC-134a.[1]
Q2: What are the typical catalysts used in the synthesis of HFC-134a?
A2: For the liquid-phase hydrofluorination of trichloroethylene to HCFC-133a, a common catalyst is antimony pentachloride.[1] In the subsequent gas-phase hydrofluorination of HCFC-133a to HFC-134a, chromium-based catalysts, such as chromium oxide (Cr2O3), are widely used.[2] These catalysts can be unsupported or supported on materials like aluminum fluoride (B91410) or fluorinated alumina.[3][4]
Q3: What are the general operating conditions for the gas-phase synthesis of HFC-134a?
A3: The gas-phase fluorination of HCFC-133a to HFC-134a is typically carried out at elevated temperatures, generally ranging from 300°C to 400°C.[4] The reaction pressure is also a critical parameter and is usually maintained between 0.5 MPa and 2.5 MPa.[5]
Q4: Why is temperature control so critical in HFC-134a synthesis?
A4: Temperature control is crucial for several reasons. Insufficient temperature can lead to low conversion rates, while excessive temperatures can promote the formation of byproducts and lead to catalyst deactivation through coking.[5] Precise temperature management is essential for optimizing the yield and selectivity of the desired HFC-134a product.
Q5: What is catalyst deactivation and how can it be addressed?
A5: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In HFC-134a synthesis, this can be caused by factors such as coking (carbon deposition) at high temperatures or poisoning by impurities in the feed.[5] Deactivated chromium-based catalysts can often be regenerated by passing air or a mixture of air and an inert gas over the catalyst at elevated temperatures (300-500°C) to burn off the carbon deposits.[6]
Troubleshooting Guides
Pressure Control Issues
Q: My reactor pressure is fluctuating unexpectedly. What are the potential causes and how can I troubleshoot this?
A: Unstable reactor pressure can be indicative of several issues. Follow these steps to diagnose and resolve the problem:
-
Check for Leaks: Even small leaks in the reactor system or connecting lines can cause pressure fluctuations. Conduct a thorough leak test of all fittings, valves, and seals.
-
Examine the Feed Flow Rates: Inconsistent flow rates of the reactants (HCFC-133a and HF) can lead to pressure variations. Verify that the mass flow controllers or pumps are functioning correctly and providing a steady flow.
-
Inspect for Blockages: Partial blockages in the reactor bed or downstream lines can cause pressure to build up and then release, resulting in fluctuations. Check for any obstructions in the system.
-
Catalyst Bed Fluidization (for packed beds): In a fixed-bed reactor, improper packing can lead to channeling, where the gas flows through paths of least resistance, causing localized pressure drops and overall instability.[7] Ensure the catalyst is packed uniformly.
Temperature Control Issues
Q: I'm observing a sudden increase in my reactor temperature (a temperature excursion). What should I do?
A: A temperature excursion can be dangerous and detrimental to your experiment. Immediate action is required:
-
Reduce or Stop Reactant Flow: Immediately decrease or, if necessary, stop the flow of reactants to the reactor to reduce the rate of the exothermic reaction.
-
Increase Inert Gas Flow: If your system allows, increase the flow of an inert gas (like nitrogen) to help dissipate heat and dilute the reactant concentration.
-
Check Cooling System: Ensure that your reactor's cooling system is functioning optimally. Check the coolant flow rate and temperature.
-
Investigate the Cause: Once the temperature is under control, investigate the root cause. This could be an incorrect reactant feed ratio, a problem with the temperature controller or sensor, or a change in catalyst activity.
Q: My reaction is not reaching the desired conversion rate, and the temperature is lower than the setpoint. What could be the issue?
A: Low conversion and temperature can be linked. Consider the following:
-
Catalyst Deactivation: The catalyst may have lost its activity, leading to a lower reaction rate and less heat generation.[6] Consider regenerating or replacing the catalyst.
-
Insufficient Preheating: Ensure that the reactants are adequately preheated before entering the reactor to reach the required reaction temperature.
-
Incorrect Thermocouple Placement: Verify that the thermocouple is positioned correctly within the catalyst bed to provide an accurate temperature reading.
-
Feed Composition: An incorrect ratio of reactants (e.g., too little HF) can limit the reaction rate and thus the heat produced.
Quantitative Data
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Parameter | Liquid-Phase Hydrofluorination of TCE | Gas-Phase Hydrofluorination of HCFC-133a |
| Reactants | Trichloroethylene (TCE), Hydrogen Fluoride (HF) | 1,1,1-trifluoro-2-chloroethane (HCFC-133a), Hydrogen Fluoride (HF) |
| Catalyst | Antimony Pentachloride | Chromium-based (e.g., Cr2O3) |
| Temperature | 30 - 100 °C[5] | 200 - 400 °C[5] |
| Pressure | 0.3 - 1.3 MPa[5] | 0.5 - 2.5 MPa[5] |
| HF:Organic Molar Ratio | - | 1:1 to 3:1 (mass ratio)[5] |
Experimental Protocols
Protocol 1: Preparation of a Chromium-Based Catalyst for Gas-Phase Fluorination
This protocol describes a general method for preparing a chromium-based catalyst, a common choice for the gas-phase fluorination of HCFC-133a.
Materials:
-
Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)
-
Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)
-
Aqueous ammonia (B1221849) solution
-
Deionized water
-
Nitrogen gas (high purity)
-
Anhydrous hydrogen fluoride (HF)
Procedure:
-
Precipitation:
-
Dissolve appropriate amounts of chromium(III) nitrate and yttrium(III) nitrate in deionized water with stirring.
-
Slowly add aqueous ammonia solution to the nitrate solution with vigorous stirring until the pH reaches approximately 8, leading to the co-precipitation of the metal hydroxides.
-
-
Washing and Drying:
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate repeatedly with deionized water until the filtrate is neutral.
-
Dry the washed precipitate in an oven at 120°C overnight.
-
-
Calcination:
-
Press the dried powder into pellets.
-
Calcine the pellets in a furnace at 400°C for 4 hours. This step converts the hydroxides to oxides.
-
-
Activation (Pre-fluorination):
-
Place the calcined pellets in a fixed-bed reactor.
-
Dry the catalyst under a flow of nitrogen gas at 300°C.
-
Gradually introduce anhydrous HF into the nitrogen stream and increase the temperature to activate the catalyst. This step is crucial for forming the active chromium oxyfluoride species.
-
Protocol 2: Gas-Phase Fluorination of HCFC-133a to HFC-134a
Materials:
-
Prepared chromium-based catalyst
-
1,1,1-trifluoro-2-chloroethane (HCFC-133a)
-
Anhydrous hydrogen fluoride (HF)
-
Nitrogen gas (for purging and as a carrier gas)
Equipment:
-
Fixed-bed reactor
-
Mass flow controllers for gases
-
Temperature controller and furnace
-
Pressure regulator
-
Gas chromatograph (GC) for product analysis[8]
Procedure:
-
Reactor Setup:
-
Load the prepared catalyst into the fixed-bed reactor.
-
Assemble the reactor system, ensuring all connections are leak-tight.
-
-
System Purge:
-
Purge the entire system with nitrogen gas to remove any air and moisture.
-
-
Reaction Initiation:
-
Heat the reactor to the desired reaction temperature (e.g., 350°C) under a nitrogen flow.
-
Introduce a controlled flow of anhydrous HF to the reactor to ensure the catalyst remains activated.
-
Start the flow of HCFC-133a into the reactor at the desired molar ratio to HF.
-
-
Reaction Monitoring:
-
Maintain the desired reaction temperature and pressure.
-
Periodically sample the reactor effluent and analyze it using a gas chromatograph (GC) to determine the conversion of HCFC-133a and the selectivity to HFC-134a.[9]
-
-
Shutdown:
-
Stop the flow of HCFC-133a.
-
Continue the HF flow for a short period to keep the catalyst active.
-
Cool down the reactor under a flow of nitrogen.
-
Diagrams
Caption: Experimental workflow for HFC-134a synthesis.
Caption: Troubleshooting flowchart for pressure and temperature issues.
References
- 1. CN101648846A - Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method - Google Patents [patents.google.com]
- 2. alfachemic.com [alfachemic.com]
- 3. RU2034822C1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. CA2020853C - Process for preparing this compound - Google Patents [patents.google.com]
- 5. Determination of the chlorofluorocarbon substitute this compound (HFA-134a) in human and animal blood using gas chromatography with headspace analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RU2007381C1 - Method of this compound synthesis - Google Patents [patents.google.com]
- 7. spinchem.com [spinchem.com]
- 8. WO2005090271A2 - Method for the analysis of this compound - Google Patents [patents.google.com]
- 9. CN1954209A - Method for the analysis of this compound - Google Patents [patents.google.com]
Technical Support Center: Enhancing Reaction Rates in 1,1,1,2-Tetrafluoroethane (HFC-134a)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction rates when using 1,1,1,2-tetrafluoroethane (HFC-134a) as a solvent. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guides
Issue 1: Slow or Stalled Reactions
Q1: My reaction in HFC-134a is proceeding very slowly or has stopped before completion. What are the potential causes and how can I troubleshoot this?
A1: Slow or stalled reactions in HFC-134a can stem from several factors, primarily related to solubility, mass transfer limitations, and reaction conditions. Here is a systematic approach to diagnosing and resolving the issue:
Troubleshooting Steps:
-
Verify Reactant and Catalyst Solubility:
-
Problem: HFC-134a is a solvent with moderate polarity and may not effectively dissolve all reactants or catalysts, leading to a heterogeneous mixture with slow reaction rates. While it is soluble in alcohols, esters, and chlorinated solvents, its solubility for many common organic compounds can be limited.[1]
-
Solution:
-
Confirm the solubility of your specific reactants and catalyst in HFC-134a at the operating temperature and pressure.
-
Consider the use of a co-solvent to improve solubility. Small amounts of polar solvents like ethanol (B145695) may be used, but be mindful of potential side reactions.[1]
-
For catalysts, consider ligands or modifications that enhance solubility in fluorinated solvents.
-
-
-
Address Mass Transfer Limitations (for heterogeneous reactions):
-
Problem: If your catalyst or a reactant is a solid, the reaction rate may be limited by the speed at which reactants diffuse to the catalyst surface. This is a common issue in heterogeneous catalysis.
-
Solution:
-
Increase Agitation: Vigorous stirring is crucial to maximize the contact between phases.
-
Reduce Catalyst Particle Size: Grinding the catalyst to a finer powder increases the surface area available for reaction.
-
Optimize Flow Rate (for flow chemistry): In a flow reactor, adjusting the flow rate can alter the residence time and interaction with the catalyst bed.
-
-
-
Optimize Reaction Temperature and Pressure:
-
Problem: Reaction kinetics are highly dependent on temperature and pressure. In a closed system with a volatile solvent like HFC-134a, pressure and temperature are intrinsically linked.
-
Solution:
-
Increase Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, be cautious of potential side reactions or decomposition of thermally sensitive compounds. For example, in enzymatic ring-opening polymerization of ε-caprolactone, 65°C gave higher yields than 55°C or 75°C.[2]
-
Increase Pressure: Increasing the pressure will increase the concentration of gaseous reactants and can enhance the solubility of some substrates, thereby increasing the reaction rate.[3] Reactions in HFC-134a are often performed in sealed, high-pressure reactors.
-
-
-
Evaluate Catalyst Activity and Stability:
-
Problem: The catalyst may be inactive or may be deactivating under the reaction conditions.
-
Solution:
-
Catalyst Activation: Ensure your catalyst is properly activated before use.
-
Catalyst Poisoning: Contaminants in the reactants or solvent can poison the catalyst. Purify all components thoroughly.
-
Catalyst Leaching/Decomposition: The catalyst may not be stable under the reaction conditions. Consider using a more robust catalyst or catalyst support. For instance, in the catalytic conversion of HFC-134a, γ-Al2O3 catalysts can deactivate, but the addition of MgO can extend their lifetime.[4]
-
-
Issue 2: Poor Yields in Enzymatic Reactions
Q2: I am using HFC-134a as a solvent for an enzymatic reaction, but my product yield is low. How can I improve the performance of my biocatalyst?
A2: HFC-134a can be an excellent solvent for enzymatic reactions, offering benefits like sustained lipase (B570770) activity.[2] However, optimizing yields requires careful attention to several factors specific to biocatalysis.
Troubleshooting Steps:
-
Control Water Activity (aw):
-
Problem: The amount of water present in the system is critical for enzyme activity. Too much water can lead to hydrolysis byproducts, while too little can inactivate the enzyme.
-
Solution:
-
Pre-equilibrate your enzyme to a specific water activity before adding it to the reaction mixture. In the enzymatic synthesis of poly(epsilon-caprolactone), the highest molecular weight and a 67% yield were achieved with the lowest biocatalyst water activity preparation (aw < 0.16).[2]
-
-
-
Optimize Temperature:
-
Problem: Enzymes have an optimal temperature range for activity. Outside of this range, their activity decreases significantly.
-
Solution:
-
Perform small-scale experiments at various temperatures to determine the optimal temperature for your specific enzyme and reaction. For the ring-opening polymerization of ε-caprolactone using Novozym-435, a temperature of 65°C was found to be optimal.[2]
-
-
-
Ensure Substrate and Product Solubility:
-
Problem: While HFC-134a may be a good solvent for the initial substrates, the growing polymer chains or the final product might have limited solubility, leading to precipitation and halting the reaction.
-
Solution:
-
The enhanced solubility of growing polymer chains in liquid HFC-134a has been suggested as a reason for achieving high molecular weights in some polymerizations.[2] If solubility is an issue, consider modifying the substrate or using a co-solvent if it does not inhibit the enzyme.
-
-
-
Check for Enzyme Inhibition:
-
Problem: The substrates, products, or impurities in the reaction mixture could be inhibiting the enzyme.
-
Solution:
-
Purify all reactants and the solvent before use.
-
If product inhibition is suspected, consider using a flow reactor setup where the product is continuously removed from the reaction zone.
-
-
Frequently Asked Questions (FAQs)
Q3: What is the typical operating pressure for reactions in liquid HFC-134a?
A3: Since HFC-134a has a boiling point of -26.3°C, reactions are conducted in sealed, pressure-rated vessels. The pressure will depend on the reaction temperature. For example, enzymatic ring-opening polymerizations have been successfully carried out at 2.5 MPa (approximately 25 bar) and 65°C.[2] The vapor pressure of HFC-134a at 20°C is 5.7 bar.
Q4: How does the polarity of HFC-134a compare to other common organic solvents?
A4: HFC-134a is considered a relatively polar solvent. Its polarity is comparable to that of dichloromethane (B109758) or tetrahydrofuran.[4] This makes it a suitable alternative for certain reactions where these more traditional solvents are used.
Q5: Are there any specific safety precautions I should take when working with HFC-134a at high pressures and temperatures?
A5: Yes, safety is paramount.
-
Use appropriate high-pressure equipment: All reaction vessels must be rated for the temperatures and pressures you intend to use.
-
Ensure proper ventilation: Although HFC-134a is non-toxic, it is a gas at room temperature and pressure and can displace oxygen in a poorly ventilated area.
-
Check for leaks: Before heating, always perform a leak check of your high-pressure system.
-
Pressure relief: Ensure your reactor is equipped with a pressure relief valve or burst disc to prevent over-pressurization.
Q6: Can I use common catalysts like Palladium on Carbon (Pd/C) in HFC-134a?
A6: While there are limited specific studies on Pd/C in HFC-134a, heterogeneous catalysts can be used. Key considerations will be ensuring good dispersion of the catalyst and overcoming potential mass transfer limitations through vigorous stirring. The solubility of any ligands used with the palladium catalyst in HFC-134a should also be considered. General protocols for optimizing palladium-catalyzed cross-coupling reactions, such as ligand screening and careful control of reaction conditions, should be followed.
Data Presentation
Table 1: Influence of Reaction Parameters on the Catalytic Conversion of HFC-134a
| Parameter | Condition | HFC-134a Conversion (%) | Catalyst | Reference |
| Temperature | 300 °C | < 20% | γ-Al₂O₃ | [4] |
| 400 °C | ~40% | γ-Al₂O₃ | [4] | |
| 500 °C | ~80% | γ-Al₂O₃ | [4] | |
| 600 °C | 100% | γ-Al₂O₃ | [4] | |
| Catalyst Type | 600 °C | 100% | γ-Al₂O₃ | [4] |
| 600 °C | 92% | MgO | [4] | |
| 600 °C | 64% | CaO | [4] |
Table 2: Effect of Temperature on Yield in Enzymatic Ring-Opening Polymerization of ε-Caprolactone in HFC-134a
| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 55 | 24 | Lower | [2] |
| 65 | 24 | Higher | [2] |
| 75 | 24 | Lower | [2] |
Experimental Protocols
Detailed Methodology for Enzyme-Catalyzed Ring-Opening Polymerization of ε-Caprolactone
This protocol is based on the work demonstrating the effectiveness of liquid HFC-134a for enzymatic polymerization.[2]
Materials:
-
ε-caprolactone (monomer)
-
Novozym-435 (immobilized lipase B from Candida antarctica)
-
This compound (HFC-134a)
-
50 mL stainless steel high-pressure reactor with a magnetic stirrer and temperature control
-
Methanol (for purification)
Procedure:
-
Reactor Preparation: A defined concentration of ε-caprolactone is loaded into the 50 mL stainless steel reactor.
-
Enzyme Addition: Novozym-435 beads are added to the reactor.
-
Sealing and Pressurization: The reactor is securely sealed. Liquid HFC-134a is then charged into the reactor to a final working pressure of 2.5 ± 0.2 MPa.
-
Reaction Conditions: The reactor is heated to and maintained at a constant temperature of 65 ± 1°C with continuous magnetic stirring. The reaction is allowed to proceed for the desired duration (e.g., 24-48 hours).
-
Reaction Quenching and Product Recovery:
-
After the reaction time has elapsed, the reactor is cooled to room temperature.
-
The HFC-134a is carefully vented in a well-ventilated fume hood.
-
The remaining reactants and products are dissolved in a suitable organic solvent (e.g., dichloromethane).
-
The Novozym-435 beads are separated by filtration.
-
-
Polymer Purification: The polymer is purified by precipitation in cold methanol.
-
Drying and Characterization: The precipitated polymer is collected and dried under vacuum. The yield, molecular weight, and other properties of the resulting poly(ε-caprolactone) are then determined using standard analytical techniques (e.g., GPC, NMR).
Mandatory Visualizations
Caption: Troubleshooting workflow for slow reactions in HFC-134a.
Caption: Experimental workflow for enzymatic polymerization in HFC-134a.
References
Technical Support Center: HFC-134a Cooling System Energy Optimization
Welcome to the technical support center for minimizing energy consumption in HFC-134a cooling systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the performance of their experimental cooling setups.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high energy consumption in our HFC-134a cooling system?
A1: High energy consumption in HFC-134a cooling systems can stem from several factors. The most prevalent issues include improper refrigerant charge (either too low or too high), fouled heat exchangers (condenser and evaporator coils), incorrect superheat and subcooling settings, and operational inefficiencies such as running the system at partial load unnecessarily.[1] Additionally, environmental factors like high ambient temperatures and poor air circulation around the condenser can significantly decrease efficiency and increase energy use.[2][3]
Q2: How does the refrigerant charge level impact energy efficiency?
A2: The refrigerant charge is critical for optimal performance. An undercharged system will have a reduced cooling capacity, forcing the compressor to run longer to achieve the desired temperature, thereby increasing energy consumption.[2][4] Conversely, an overcharged system can lead to excessive high-side pressure, which also increases the compressor's workload and energy draw.[5] Operating a vapor compression refrigeration system with an optimal refrigerant charge is an effective way to increase energy efficiency and capacity.[6]
Q3: What are superheat and subcooling, and why are they important for energy consumption?
A3:
-
Superheat is the temperature of the refrigerant vapor above its saturation (boiling) point as it leaves the evaporator.[7][8] Proper superheat ensures that no liquid refrigerant enters the compressor, which can cause damage.[9] However, excessively high superheat indicates that the evaporator is not being used to its full capacity, reducing efficiency.[7][10]
-
Subcooling is the temperature of the liquid refrigerant below its saturation (condensation) point as it leaves the condenser.[7][8] Adequate subcooling ensures that only liquid refrigerant enters the expansion valve, which is crucial for proper system operation and efficiency.[9] Increasing the subcooling can improve the overall efficiency of the system.
Both parameters must be carefully controlled to balance compressor protection and system efficiency.[8][9]
Q4: Can the location of our cooling unit affect its energy usage?
A4: Absolutely. Placing a refrigeration system near heat sources, such as stoves or in direct sunlight, will force the condenser to work harder to dissipate heat, leading to a loss of efficiency.[2] It is also crucial to ensure adequate air circulation around the condenser to facilitate heat exchange.[2]
Q5: How often should we perform maintenance on our HFC-134a cooling system to maintain energy efficiency?
A5: Regular maintenance is crucial for sustained energy efficiency. A general maintenance schedule should include:
-
Air Filter Replacement: Every 6-12 months, which can save 5-15% in energy.[4]
-
Coil Cleaning (Condenser and Evaporator): Annually, with potential energy savings of up to 30%.[4]
-
Refrigerant Level Check: Annually, which can impact energy consumption by 5-20%.[4]
-
Thermostat Calibration: Annually, for a 2-3% energy saving.[4]
Troubleshooting Guides
Issue 1: The cooling system is running constantly, and energy bills are higher than expected.
-
Question: What should we check first if our system is running non-stop and consuming excess energy? Answer:
-
Check for Dirty Coils: Inspect the condenser and evaporator coils for dust and debris. A dirty condenser cannot efficiently release heat, increasing the workload on the compressor.[2]
-
Verify Refrigerant Charge: An incorrect refrigerant charge is a common cause of inefficiency.[1] This should be checked by a qualified technician.
-
Examine System Pressures: Unusually high or low pressures on the high and low sides can indicate a problem.
-
Inspect for Leaks: HFC-134a has a smaller molecular size, making it more prone to leakage.[11] Leaks lead to a low refrigerant charge and reduced efficiency.[3]
-
Issue 2: The system is not reaching the desired low temperature.
-
Question: Our system is struggling to reach the setpoint temperature. What are the likely causes? Answer:
-
Low Refrigerant Charge: This is a primary cause of insufficient cooling.[2] An irregular layer of ice on the evaporator can be an indicator.[2]
-
High Superheat: If the superheat is too high, it means the evaporator is being starved of refrigerant, which can be due to a low charge or a malfunctioning expansion valve.[10]
-
Fouled Evaporator: A dirty or frosted evaporator coil will have poor heat transfer, reducing its cooling capacity.[12]
-
Issue 3: We are observing ice formation on the evaporator or suction line.
-
Question: What does the presence of ice on the evaporator coils or the pipe leading to the compressor signify? Answer:
-
Low Refrigerant Charge: As counterintuitive as it may seem, a low refrigerant charge can cause the evaporator coil to become too cold and freeze any moisture from the air.[2]
-
Low Airflow: Restricted airflow over the evaporator coil, often due to a dirty filter or blocked vents, can also lead to freezing.
-
Low Superheat: If the superheat is too low, it indicates that liquid refrigerant may be leaving the evaporator, which can lead to ice formation on the suction line and potential compressor damage.[7]
-
Data Presentation
Table 1: Impact of Maintenance on Energy Savings
| Maintenance Task | Recommended Frequency | Potential Energy Savings (%) |
| Air Filter Replacement | Every 6-12 Months | 5 - 15% |
| Condenser and Evaporator Coil Cleaning | Annually | Up to 30% |
| Refrigerant Level Check and Adjustment | Annually | 5 - 20% |
| Blower Component Cleaning and Adjustment | Annually | Up to 15% |
| Thermostat Calibration | Annually | 2 - 3% |
| Duct Inspection and Sealing | Every 2-3 Years | Up to 20% |
| Electrical Connections Check | Annually | 1 - 2% |
| System Controls Check | Annually | 2 - 5% |
| Source: Adapted from Oasis Heating & Cooling, 2024.[4] |
Table 2: Influence of Operating Parameters on Energy Consumption
| Parameter Change | Effect on Energy Consumption |
| 1°C decrease in evaporation temperature | 3-4% increase in electricity consumption.[12] |
| 1°C increase in condensing temperature | 2-4% increase in energy use for the same cooling amount.[1] |
| 1.5mm of scale on condenser tube wall | 9.7% increase in power consumption.[12] |
Experimental Protocols
Methodology for Checking Superheat and Subcooling
To ensure your HFC-134a system is operating efficiently, measuring superheat and subcooling is essential.
1. Measuring Superheat:
-
Objective: To verify the amount of heat added to the refrigerant vapor after it has evaporated.
-
Procedure:
-
Attach a pressure gauge to the service port on the suction line near the compressor.
-
Convert the measured pressure to the corresponding saturation temperature using an HFC-134a pressure-temperature chart.
-
Measure the actual temperature of the suction line at the same point using a thermometer or thermocouple.
-
Calculation: Superheat = Actual Suction Line Temperature - Saturation Temperature.[7][10]
-
-
Interpretation: An excessively high superheat suggests an undercharged system or a restricted expansion valve, leading to inefficiency.[7] Too little superheat risks liquid refrigerant entering and damaging the compressor.[7][9]
2. Measuring Subcooling:
-
Objective: To determine the amount of heat removed from the liquid refrigerant after it has condensed.
-
Procedure:
-
Attach a pressure gauge to the service port on the liquid line (the line between the condenser and the expansion valve).
-
Convert the measured pressure to the corresponding saturation temperature using an HFC-134a pressure-temperature chart.
-
Measure the actual temperature of the liquid line at the same point.
-
Calculation: Subcooling = Saturation Temperature - Actual Liquid Line Temperature.[7][10]
-
-
Interpretation: High subcooling might indicate an overcharged system, while very low or no subcooling suggests an undercharged system, which can cause "flash gas" at the expansion valve and reduce cooling capacity.[9][10]
Visualizations
References
- 1. energyinst.org [energyinst.org]
- 2. embraco.com [embraco.com]
- 3. ozone.unep.org [ozone.unep.org]
- 4. oasishvac.org [oasishvac.org]
- 5. A/C System TroubleShooting (Pg 1) [sanden.com.sg]
- 6. researchgate.net [researchgate.net]
- 7. areacooling.com [areacooling.com]
- 8. calenergyexteriors.com [calenergyexteriors.com]
- 9. snowflakesac.com [snowflakesac.com]
- 10. achrnews.com [achrnews.com]
- 11. scribd.com [scribd.com]
- 12. What are the reasons for the power consumption of large-size refrigeration units?-LNEYA Industrial Chillers Manufacturer [lneya.com]
Validation & Comparative
A Comparative Analysis of 1,1,1,2-Tetrafluoroethane and Supercritical CO2 Extraction Efficiency
For researchers, scientists, and drug development professionals, the choice of extraction solvent is a critical decision that significantly impacts the yield, purity, and overall quality of the desired bioactive compounds. This guide provides an objective comparison of two prominent "green" extraction solvents: 1,1,1,2-tetrafluoroethane (R134a) and supercritical carbon dioxide (scCO2). By examining their performance based on available experimental data, this document aims to equip you with the necessary information to select the optimal solvent for your specific application.
Executive Summary
Both this compound (a hydrofluorocarbon) and supercritical CO2 are recognized for their efficacy in extracting a wide range of lipophilic and non-polar compounds. They offer significant advantages over traditional organic solvents, including higher selectivity, reduced environmental impact, and the absence of toxic residues in the final product.
Supercritical CO2 extraction is a well-established technique that utilizes carbon dioxide at or above its critical temperature and pressure (31.1 °C and 73.8 bar) to achieve a state with liquid-like density and gas-like viscosity and diffusivity.[1] This allows for efficient penetration into the raw material and selective dissolution of target compounds.
This compound, a refrigerant gas, is used in its subcritical (liquefied) state for extractions. It operates at significantly lower pressures and often at or below room temperature, making it particularly suitable for thermally sensitive compounds.[2]
The choice between these two solvents is nuanced and depends on the specific target molecules, the raw material matrix, and the desired final product characteristics. This guide will delve into the quantitative data and experimental protocols to facilitate an informed decision.
Quantitative Data Comparison
The following table summarizes key performance indicators for R134a and scCO2 extraction based on available experimental data. It is important to note that a direct, comprehensive comparison across a wide range of materials under identically optimized conditions is limited in scientific literature. The data presented here is a compilation from various studies to provide a comparative overview.
| Parameter | This compound (R134a) | Supercritical CO2 (scCO2) | Raw Material | Reference |
| Operating Pressure | 0.8 - 8.0 MPa | 15.0 - 55.0 MPa | General | [2][3] |
| Operating Temperature | 30 - 60 °C | 40 - 80 °C | General | [2][3] |
| Extraction Yield (Coffee Beans) | Not explicitly stated, but antioxidant potential was higher. | 7.7% (with 20% ethanol (B145695) co-solvent) | Roasted Coffee Beans | [4][5] |
| Extraction Yield (Astaxanthin) | 87.74% (from Euphausia pacifica) | 67.5% - 93.3% (from Corynebacterium glutamicum with ethanol co-solvent) | Astaxanthin Sources | [2][6] |
| Extraction Yield (Jasmine Essential Oil) | Data not available | 0.021% - 0.033% (absolute oil) | Jasmine Flowers | [7] |
| Lipid Extraction (Microalgae) | Data not available | 15.56 - 28.45 mg/g (from Nannochloropsis granulata) | Microalgae | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing extraction processes. Below are representative experimental protocols for both R134a and scCO2 extraction.
This compound (Subcritical) Extraction Protocol
This protocol is a generalized procedure based on available literature for the lab-scale extraction of bioactive compounds.
1. Sample Preparation:
-
The raw material (e.g., ground seeds, dried herbs) is weighed and loaded into a high-pressure extraction vessel. For enhanced efficiency, the material should have a uniform and small particle size to maximize surface area.
2. System Assembly:
-
The extraction vessel is integrated into a closed-loop system. This system typically includes a solvent reservoir for liquid R134a, a pump to circulate the solvent, the extraction vessel, a separation chamber, and a condenser to recover the R134a.
3. Extraction Process:
-
Liquid R134a is pumped from the reservoir into the extraction vessel containing the raw material.
-
The pressure is increased to the desired level (typically between 0.8 and 8.0 MPa) using the pump.[3]
-
The temperature is controlled, often at or near room temperature (e.g., 30-60°C), by a heating or cooling jacket around the vessel.[3]
-
The liquefied R134a flows through the raw material, dissolving the target compounds.
-
The solute-rich solvent then flows into the separation chamber.
4. Separation and Collection:
-
In the separator, the pressure is reduced, causing the R134a to vaporize.
-
The extracted compounds, which are not soluble in the gaseous R134a, precipitate and are collected at the bottom of the separator.
-
The gaseous R134a is then passed through a condenser to be re-liquefied and returned to the solvent reservoir for reuse.
5. Post-Extraction:
-
The collected extract is weighed to determine the yield.
-
The extract is then typically analyzed for purity and composition using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Supercritical CO2 Extraction Protocol
This protocol is a representative procedure for the pilot-scale extraction of lipids from microalgae, a common application for scCO2.[8]
1. Sample Preparation:
-
Dried microalgae biomass (lyophilized to remove water) is ground to a fine powder to increase the surface area for extraction.
-
A known quantity of the powdered biomass is loaded into the extraction vessel.
2. System Pressurization and Heating:
-
The extraction system, consisting of a CO2 cylinder, a high-pressure pump, a heat exchanger, the extraction vessel, and a separator, is assembled.
-
Liquid CO2 from the cylinder is cooled and then pumped to the desired extraction pressure (e.g., 12 MPa).[9]
-
The pressurized CO2 is then heated to the desired temperature (e.g., 20°C) as it passes through the heat exchanger, bringing it to a supercritical state.[9]
3. Extraction:
-
The supercritical CO2 is introduced into the extraction vessel and flows through the microalgae biomass.
-
The scCO2 acts as a solvent, dissolving the lipids and other lipophilic compounds.
-
The extraction can be performed in a dynamic mode, where fresh scCO2 continuously flows through the vessel, or a combination of static (soaking) and dynamic modes.
4. Separation and Collection:
-
The scCO2 laden with the extracted lipids exits the extraction vessel and enters the separator.
-
The pressure in the separator is reduced (e.g., to atmospheric pressure), causing the CO2 to return to its gaseous state and lose its solvent power.
-
The extracted lipids precipitate and are collected from the bottom of the separator.
-
The gaseous CO2 is typically vented or can be recycled in larger industrial systems.[8]
5. Analysis:
-
The total lipid yield is determined gravimetrically.
-
The fatty acid profile and composition of the extracted lipids are analyzed using GC-MS after a transesterification step to convert the lipids to fatty acid methyl esters (FAMEs).
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the extraction processes, the following diagrams are provided in Graphviz DOT language.
Concluding Remarks
The selection between this compound and supercritical CO2 for extraction is a multifaceted decision.
This compound (R134a) shows promise for the extraction of thermally labile compounds due to its low operating temperatures and pressures. This can be particularly advantageous for preserving delicate aromatic and flavor compounds. The lower pressure requirements may also translate to lower capital and operational costs for equipment.
Supercritical CO2 (scCO2) is a highly versatile and tunable solvent. By adjusting pressure and temperature, the solvent properties of scCO2 can be finely controlled to selectively extract specific compounds. Its non-toxic and non-flammable nature makes it an attractive "green" solvent for a wide range of applications in the food, pharmaceutical, and nutraceutical industries. The technology for scCO2 extraction is also more mature and widely documented.
For professionals in research and drug development, the optimal choice will depend on a careful consideration of the target compounds' properties, the scale of the operation, and the desired purity of the final extract. It is recommended to conduct small-scale feasibility studies with both solvents to determine the most effective method for a specific application. As research in green extraction technologies continues to evolve, further direct comparative studies will be invaluable in providing more definitive guidance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Supercritical Carbon Dioxide Extraction of Bioactive Compounds [gavinpublishers.com]
- 4. A Comparative Analysis of Phenolic Content, Antioxidant Activity, Antimicrobial Activity, and Chemical Profile of Coffea robusta Extracts Using Subcritical Fluid Extraction and Supercritical Carbon Dioxide Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supercritical CO2-ethanol extraction of oil from green coffee beans: optimization conditions and bioactive compound identification. (2021) | Paloma Barajas-Álvarez | 1 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mail.pakbs.org [mail.pakbs.org]
- 8. Extraction of microalgae derived lipids with supercritical carbon dioxide in an industrial relevant pilot plant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Extraction of microalgae derived lipids with supercritical carbon dioxide in an industrial relevant pilot plant | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of Experimental Results Using 1,1,1,2-Tetrafluoroethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,1,1,2-tetrafluoroethane (HFC-134a) with alternative substances for the validation of experimental results. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows. This compound is a hydrofluorocarbon (HFC) that was introduced as a replacement for chlorofluorocarbons (CFCs) due to their ozone-depleting properties.[1][2][3] While it has a negligible impact on the ozone layer, it is a potent greenhouse gas with a high global warming potential (GWP).[2][4][5]
It is a colorless, non-flammable gas with a faint ethereal odor.[4][6][7] Its primary applications include use as a "high-temperature" refrigerant in domestic refrigeration and automobile air conditioners, a propellant for medical metered-dose inhalers, and a blowing agent for foams.[2][4] More recently, it is being explored as an organic solvent and a supercritical fluid for extractions and chemical reactions.[2][8][9]
Due to its well-characterized thermophysical properties, this compound serves as a standard fluid for calibrating and validating experimental apparatus, particularly in the field of thermodynamics and fluid mechanics.
Data Presentation: Thermophysical Properties for Experimental Validation
The validation of many experimental setups relies on the accurate measurement of well-known properties of a standard substance. The following tables summarize the key thermophysical properties of this compound, which are crucial for its use as a validation fluid.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C2H2F4[6] |
| Molecular Weight | 102.03 g/mol [6][10][11] |
| Boiling Point (at 1 atm) | -26.30 °C[5] |
| Melting Point | -103.3 °C[5] |
| Critical Temperature | 101.1 °C[5][12] |
| Critical Pressure | 4060 kPa[5][12] |
| Critical Density | 515.3 kg/m ³[5][12] |
| Liquid Density (at 25 °C) | 1206 kg/m ³[5] |
| Vapor Pressure (at 25 °C) | 666.1 kPa[5] |
| Solubility in water (at 25 °C, 1 atm) | 0.15% by weight[5] |
| Ozone Depletion Potential | 0[5] |
| Global Warming Potential (100-year) | 1430[5][6][11] |
Data sourced from various chemical and physical property databases.[5][6][13][14]
Comparison with Alternatives
The primary driver for seeking alternatives to this compound is its high Global Warming Potential (GWP).[1][3] For applications requiring a fluid with well-defined properties for validation, several alternatives are considered based on their environmental impact and thermophysical characteristics.
Table 2: Comparison of this compound with Low-GWP Alternatives
| Property | This compound (R-134a) | 2,3,3,3-Tetrafluoropropene (R-1234yf) | trans-1,3,3,3-Tetrafluoropropene (R-1234ze(E)) | Carbon Dioxide (R-744) |
| GWP (100-year) | 1430[5] | <1 | ~1 | 1 |
| Boiling Point (°C) | -26.3 | -29.5 | -19 | -78.5 (sublimes) |
| Critical Temp. (°C) | 101.1[5] | 94.7 | 109.4 | 31.1 |
| Critical Press. (MPa) | 4.06[5] | 3.38 | 3.64 | 7.38 |
| Flammability | Non-flammable[2] | Mildly flammable | Mildly flammable | Non-flammable |
| Safety Group | A1[11] | A2L | A2L | A1 |
This table highlights the key differences in environmental impact and safety between R-134a and its potential replacements.[1][3][15]
Experimental Protocols
The following section details a generalized experimental protocol for validating a vapor pressure measurement apparatus using this compound as a reference fluid.
Protocol: Validation of a Vapor Pressure Apparatus
Objective: To validate the accuracy and precision of a custom-built vapor pressure measurement apparatus using the known vapor pressure data of this compound.
Materials:
-
Custom-built vapor pressure apparatus (e.g., static or dynamic equilibrium cell)
-
High-purity this compound (pharmaceutical grade recommended for high precision)
-
High-precision temperature controller and sensor (e.g., platinum resistance thermometer)
-
High-precision pressure transducer
-
Vacuum pump
-
Data acquisition system
Methodology:
-
System Preparation:
-
Thoroughly clean and dry the experimental cell to remove any contaminants.
-
Evacuate the system using the vacuum pump to a pressure below 0.1 Pa to remove any residual air and moisture.
-
Verify the leak-tightness of the apparatus by monitoring the pressure over an extended period.
-
-
Sample Loading:
-
Carefully charge the experimental cell with a known amount of high-purity this compound. The amount should be sufficient to ensure a two-phase (liquid-vapor) equilibrium at the desired experimental temperatures.
-
-
Equilibrium Measurement:
-
Set the temperature controller to the first desired temperature setpoint.
-
Allow the system to reach thermal equilibrium, which is confirmed when both the temperature and pressure readings remain stable over a significant period (e.g., less than 0.01 K and 0.1 kPa change over 30 minutes).
-
Record the stabilized temperature and pressure readings.
-
-
Data Collection over a Temperature Range:
-
Repeat the equilibrium measurement at various temperatures across the desired validation range. It is crucial to approach equilibrium from both higher and lower temperatures to check for hysteresis.
-
-
Data Analysis and Validation:
-
Compare the experimentally measured vapor pressures with established reference data for this compound, such as those from the National Institute of Standards and Technology (NIST).[10][13][16]
-
Calculate the deviation of the experimental data from the reference data.
-
The apparatus is considered validated if the deviations are within the combined uncertainty of the experimental setup and the reference data.
-
Visualizations
Experimental Workflow for Vapor Pressure Measurement
Caption: Workflow for vapor pressure apparatus validation.
Logical Relationship of R-134a Properties and Applications
Caption: Properties and applications of R-134a.
References
- 1. Assessment of Low Global Warming Potential Refrigerants for Drop-In Replacement by Connecting their Molecular Features to Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkema.com [arkema.com]
- 5. This compound (data page) - Wikipedia [en.wikipedia.org]
- 6. This compound | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (HFC-134a): Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. joho.p.free.fr [joho.p.free.fr]
- 11. sinteco-srl.com [sinteco-srl.com]
- 12. meiersupply.com [meiersupply.com]
- 13. WTT- Under Construction Page [wtt-pro.nist.gov]
- 14. This compound CAS#: 811-97-2 [m.chemicalbook.com]
- 15. The hunt for nonflammable refrigerant blends to replace R-134a - PMC [pmc.ncbi.nlm.nih.gov]
- 16. freon.com [freon.com]
A Comparative Guide to Thermodynamic Models for 1,1,1,2-Tetrafluoroethane (R-134a)
An Objective Cross-Validation and Performance Analysis
1,1,1,2-tetrafluoroethane, commercially known as R-134a, is a widely utilized refrigerant in various cooling and air-conditioning systems. Accurate modeling of its thermodynamic properties is paramount for the design, analysis, and optimization of such systems. This guide provides a comprehensive cross-validation of prominent thermodynamic models for R-134a, presenting experimental data, detailed methodologies, and a comparative analysis to assist researchers, scientists, and drug development professionals in selecting the most appropriate model for their applications.
The two primary thermodynamic models that have been extensively developed and validated for R-134a are the Modified Benedict-Webb-Rubin (MBWR) equation of state and the Helmholtz free energy formulation. Both models are rooted in extensive experimental data and aim to provide high-accuracy predictions of various thermodynamic properties over a wide range of temperatures and pressures.
Experimental Data for Model Validation
The development and validation of these thermodynamic models rely on a vast collection of experimental data. The National Institute of Standards and Technology (NIST) has been a central repository and source for high-quality experimental data for R-134a.[1][2][3] These datasets encompass a range of thermodynamic properties crucial for model validation.
Table 1: Summary of Experimental Data for R-134a Thermodynamic Model Validation
| Thermodynamic Property | Temperature Range | Pressure Range | Key Experimental Observations |
| Vapor Pressure | 170 K - 455 K | Up to 70 MPa | Highly accurate measurements are available, forming a primary benchmark for model validation.[4] |
| P-V-T (Pressure-Volume-Temperature) | 170 K - 455 K | Up to 70 MPa | Extensive data across both liquid and vapor phases are used to fit equation of state parameters.[4][5] |
| Saturated Liquid and Vapor Densities | Triple Point to Critical Point | Saturation Pressure | Critical for determining the shape of the vapor-liquid coexistence curve.[5] |
| Isochoric Heat Capacity (Cv) | 255 K - 347 K | Up to 12 MPa | Provides information on the curvature of the Helmholtz free energy surface.[6] |
| Isobaric Heat Capacity (Cp) | Data available across various phases | Data available across various phases | Important for calculating enthalpy changes and heat transfer. |
| Speed of Sound | 230 K - 345 K | Up to 51 MPa | Sensitive to the second derivative of the Helmholtz free energy, offering a stringent test for models.[6] |
| Second Virial Coefficients | Data available at low densities | Data available at low densities | Describes the initial departure from ideal gas behavior.[5] |
Thermodynamic Models: A Comparative Overview
The following sections detail the most prominent thermodynamic models for R-134a and their performance based on cross-validation against experimental data.
The MBWR equation of state is a highly empirical, multi-parameter equation that has been successfully applied to a wide range of fluids, including R-134a. The equation is an extension of the original Benedict-Webb-Rubin equation, with additional terms to improve its accuracy, particularly in the liquid phase and near the critical point.
The thermodynamic surface of R-134a can be expressed using a 32-term MBWR equation of state.[5] The coefficients for this equation are determined through a multi-property fit to a comprehensive set of experimental data, including P-V-T properties, heat capacities, and speed of sound.[5]
Table 2: Performance of the MBWR Equation of State for R-134a
| Property | Estimated Accuracy (Deviation from Experimental Data) |
| Density | ±0.2% (except in the critical region)[5] |
| Constant-Volume Heat Capacity | ±1.0% (except in the critical region)[5] |
| Speed of Sound | ±0.6% (except in the critical region)[5] |
A fundamental equation of state expressed in terms of the Helmholtz free energy has been established as an international standard for the thermodynamic properties of R-134a.[4][7] This approach is considered more physically based than the MBWR equation and allows for the calculation of all thermodynamic properties through differentiation.
This formulation is valid for a wide range of conditions, from the triple point to 455 K and pressures up to 70 MPa.[4] The equation is based on the most accurate experimental data available and was developed through a combination of linear regression and nonlinear least-squares fitting techniques to determine its 21 coefficients.[4]
Table 3: Performance of the Helmholtz Free Energy Formulation for R-134a
| Property | Typical Accuracy (Deviation from Experimental Data) |
| Density | ±0.05%[4] |
| Vapor Pressure | ±0.02%[4] |
| Heat Capacity | ±0.5% to ±1.0% (with larger deviations near the critical point)[4] |
Experimental Protocols
The accuracy of any thermodynamic model is fundamentally limited by the quality of the experimental data used for its development and validation. The following provides an overview of the methodologies employed in key experiments for R-134a.
-
P-V-T Measurements: These experiments are typically conducted using a high-pressure, high-temperature constant-volume or variable-volume apparatus. A known mass of the fluid is confined in a cell of precisely known volume, and the pressure is measured at various temperatures. The uncertainty in these measurements is crucial for the accuracy of the resulting equation of state.
-
Vapor Pressure Measurements: Vapor pressure is often measured using a static or ebulliometric method. In the static method, the pressure of the vapor in equilibrium with the liquid is measured at a constant temperature. The ebulliometric method involves measuring the boiling temperature of the liquid at a known pressure.
-
Heat Capacity Measurements: Isochoric heat capacity (Cv) is typically measured using an adiabatic calorimeter. A known amount of heat is added to a constant-volume sample, and the resulting temperature rise is measured. Isobaric heat capacity (Cp) can be measured using flow calorimetry.
-
Speed of Sound Measurements: The speed of sound is often measured using pulse-echo or acoustic resonance techniques. These methods involve measuring the time of flight of an ultrasonic pulse through the fluid over a known distance.
Logical Workflow for Cross-Validation
The process of cross-validating thermodynamic models for R-134a involves a systematic workflow to ensure a robust and objective comparison.
Caption: Logical workflow for the cross-validation of thermodynamic models.
Conclusion
Both the Modified Benedict-Webb-Rubin equation of state and the Helmholtz free energy formulation provide highly accurate representations of the thermodynamic properties of this compound. The Helmholtz free energy formulation, being the international standard, generally offers slightly better accuracy across a range of properties.[4] However, the MBWR model also demonstrates excellent performance and can be a reliable choice for many engineering applications.[1][2][3][5]
The selection of a particular model should be guided by the specific requirements of the application, including the desired level of accuracy and the computational resources available. For applications demanding the highest precision, the international standard Helmholtz free energy formulation is recommended. For many standard engineering calculations, the MBWR equation of state provides a robust and accurate alternative. The comprehensive experimental data available for R-134a ensures that both models are well-validated and reliable for predicting its thermodynamic behavior.
References
1,1,1,2-Tetrafluoroethane (HFC-134a) in Organic Synthesis: A Performance Comparison
For researchers, scientists, and drug development professionals, the choice of solvent is critical to the success of an organic reaction. An ideal solvent should not only effectively dissolve reactants and reagents but also be inert, non-toxic, and environmentally benign. In recent years, 1,1,1,2-tetrafluoroethane (HFC-134a), a hydrofluorocarbon traditionally used as a refrigerant and propellant, has emerged as a potential "green" solvent for various chemical transformations.[1][2] This guide provides an objective comparison of HFC-134a's performance against conventional solvents in key organic reactions, supported by experimental data.
HFC-134a is a colorless, non-flammable gas at ambient temperature and pressure, with a boiling point of -26.3 °C.[3] It can be used as a liquid under moderate pressure, and its properties, such as polarity and solubility, have made it an attractive alternative to supercritical carbon dioxide (scCO₂) and other volatile organic compounds (VOCs).[4][5] This comparison will focus on its application in enzyme-catalyzed polymerization and asymmetric hydrogenation, while also addressing its suitability for common cross-coupling reactions.
Enzyme-Catalyzed Ring-Opening Polymerization of ε-Caprolactone
The synthesis of biodegradable polyesters, such as poly(ε-caprolactone) (PCL), through enzyme-catalyzed ring-opening polymerization (eROP) is a significant area of green chemistry. The performance of HFC-134a as a solvent for the Novozym 435-catalyzed ROP of ε-caprolactone has been investigated and compared to conventional solvents and bulk polymerization.
Quantitative Performance Data
| Solvent | Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| This compound | Novozym 435 | 65 | 48 | 67 | 83,600 | 1.4 |
| Toluene | Novozym 435 | 65 | - | - | ~20,000 | - |
| Bulk (solvent-free) | Novozym 435 | 70 | 4 | 80 | - | - |
Note: Data is compiled from multiple sources and may not represent directly comparable experimental conditions.
The data indicates that HFC-134a can be a highly effective solvent for the eROP of ε-caprolactone, yielding high molecular weight PCL.[6] While direct comparison of conversion rates is challenging due to varying reaction times, the molecular weight achieved in HFC-134a is notably high, suggesting that the growing polymer chains have good solubility in this medium.
Experimental Protocol: Lipase-Catalyzed ROP of ε-Caprolactone in HFC-134a
This protocol is a representative example based on published literature.[6]
Materials:
-
ε-Caprolactone (distilled before use)
-
Novozym 435 (immobilized Candida antarctica lipase (B570770) B)
-
This compound (HFC-134a)
-
High-pressure stainless steel reactor with magnetic stirrer
Procedure:
-
A known amount of ε-caprolactone and Novozym 435 beads are loaded into the high-pressure reactor.
-
The reactor is sealed and purged with an inert gas.
-
Liquid HFC-134a is introduced into the reactor to the desired volume.
-
The reactor is heated to 65 °C and the reaction mixture is stirred.
-
The reaction is allowed to proceed for 48 hours, maintaining the temperature and stirring.
-
After the reaction, the reactor is cooled, and the HFC-134a is carefully vented.
-
The remaining product mixture is dissolved in a suitable organic solvent (e.g., chloroform).
-
The Novozym 435 beads are removed by filtration.
-
The polymer is precipitated by adding the solution to a non-solvent (e.g., cold methanol).
-
The precipitated poly(ε-caprolactone) is collected by filtration and dried under vacuum.
References
HFC-134a as a Replacement for R-12 in Research Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the transition from ozone-depleting refrigerants like R-12 (Dichlorodifluoromethane) to alternatives such as HFC-134a (1,1,1,2-Tetrafluoroethane) has significant implications for laboratory equipment and experimental conditions. This guide provides an objective comparison of the performance of HFC-134a against R-12, supported by experimental data and detailed methodologies.
Performance Comparison: HFC-134a vs. R-12
The selection of a refrigerant for research applications hinges on its thermodynamic properties, material compatibility, and environmental impact. HFC-134a emerged as a primary replacement for R-12 due to its favorable environmental profile, specifically its zero Ozone Depletion Potential (ODP).[1][2] However, its performance characteristics and material compatibility differ from R-12, necessitating careful consideration during retrofitting or new equipment selection.
Environmental and Safety Properties
A primary driver for replacing R-12 is its detrimental effect on the ozone layer. HFC-134a, being a hydrofluorocarbon, contains no chlorine and thus has an ODP of zero.[1][2] While HFC-134a has a significantly lower Global Warming Potential (GWP) than R-12, it is still considered a potent greenhouse gas.[2][3][4][5] Both refrigerants are considered very safe, with a low toxicity and non-flammable nature, classified as A1.[1]
| Property | R-12 (CFC-12) | HFC-134a |
| Chemical Formula | CCl₂F₂ | C₂H₂F₄ |
| Ozone Depletion Potential (ODP) | ~1 | 0[2] |
| Global Warming Potential (GWP, 100-year) | 10,900[3][5] | 1,430[2][3][4] |
| Safety Classification (ASHRAE) | A1 | A1[1] |
Thermodynamic and Performance Properties
HFC-134a and R-12 exhibit similar pressure-temperature relationships, particularly at medium and high temperatures.[1] However, at lower temperatures, HFC-134a has slightly lower pressures than R-12.[1] This can affect the performance of low-temperature applications, where HFC-134a may experience a capacity loss of up to 6% compared to R-12.[1] Conversely, in medium and high-temperature applications, HFC-134a can show a capacity increase of up to 6%.[1]
| Property | R-12 (CFC-12) | HFC-134a |
| Boiling Point at Atmospheric Pressure | -29.8 °C | -26.3 °C[2][3] |
| Critical Temperature | 112.0 °C | 101.1 °C[2] |
| Critical Pressure | 4.13 MPa | 4.06 MPa[2] |
| Latent Heat of Vaporization at Boiling Point | 165 kJ/kg | 216 kJ/kg[2] |
| Capacity Comparison to R-12 | Baseline | -6% at low temperatures, +6% at high temperatures[1] |
Experimental Protocols
To ensure accurate and reproducible data when evaluating the performance of refrigerants, standardized experimental protocols are crucial. Below is a detailed methodology for a vapor compression refrigeration system test, a common setup in research environments for characterizing refrigerant performance.
Experimental Protocol: Vapor Compression System Performance Test
Objective: To evaluate and compare the coefficient of performance (COP), refrigerating effect, and power consumption of HFC-134a and R-12 in a vapor compression refrigeration system.
Materials and Equipment:
-
Vapor compression refrigeration test rig equipped with:
-
Hermetically sealed compressor
-
Water-cooled condenser and evaporator (tube-in-tube type)
-
Thermostatic expansion valve
-
Suction line accumulator
-
Refrigerant drier and sight glass
-
-
Pressure gauges (high and low pressure sides)
-
Temperature sensors (e.g., T-type thermocouples) at the inlet and outlet of each component
-
Coriolis flow meter to measure refrigerant mass flow rate
-
Energy meter to measure compressor power consumption
-
Data acquisition system
Procedure:
-
System Preparation:
-
Evacuate the refrigeration system to remove any air and moisture.
-
Charge the system with the desired amount of the first refrigerant (e.g., R-12) and the appropriate lubricant (mineral oil for R-12).
-
-
Test Execution:
-
Set the desired evaporator and condenser water flow rates and inlet temperatures to simulate specific operating conditions.
-
Start the compressor and allow the system to reach a steady state, which is typically achieved when temperature and pressure readings stabilize.[6]
-
Once at a steady state, record the following parameters for a set duration:
-
Temperatures and pressures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.
-
Refrigerant mass flow rate.
-
Compressor power consumption.
-
-
-
Data Analysis:
-
Calculate the refrigerating effect (Qe) using the enthalpy difference across the evaporator and the mass flow rate.
-
Calculate the compressor work (Wc) from the power consumption data.
-
Determine the Coefficient of Performance (COP) as COP = Qe / Wc.
-
-
Refrigerant Changeover:
-
Repeat Testing:
-
Repeat steps 2 and 3 for HFC-134a under the same operating conditions as the R-12 tests to ensure a direct comparison.
-
Material Compatibility
A critical consideration when replacing R-12 with HFC-134a is the compatibility of the refrigerant with system materials, particularly lubricants and elastomers.
-
Lubricants: R-12 systems typically use mineral oil, which is not miscible with HFC-134a.[1][7] Therefore, a retrofit requires flushing the system and replacing the mineral oil with a synthetic lubricant such as Polyolester (POE) or Polyalkylene Glycol (PAG) oil.[1][7][8]
-
Elastomers: The compatibility of sealing materials can also differ. Some elastomers that are compatible with R-12 may swell or degrade when exposed to HFC-134a.[9] It is essential to verify the compatibility of O-rings and seals with HFC-134a and the new lubricant.
Applications in Drug Development
Beyond its use as a refrigerant in laboratory equipment, HFC-134a has found a significant application in the pharmaceutical industry as a propellant in metered-dose inhalers (MDIs).[10][11][12] It serves as a replacement for CFC propellants, offering a safe and effective means of drug delivery for respiratory conditions.[10][12][13] The transition to HFA (hydrofluoroalkane) propellants like HFC-134a has also spurred innovation in drug delivery technologies.[10][12]
Logical Workflow and Diagrams
Refrigerant Retrofit Decision Pathway
The decision to retrofit an existing R-12 system with HFC-134a involves several key steps. The following diagram illustrates a logical workflow for this process.
References
- 1. achrnews.com [achrnews.com]
- 2. R-134a Refrigerant: Properties, Applications, Environmental Impact, and Future Alternatives [winsen-sensor.com]
- 3. theengineeringmindset.com [theengineeringmindset.com]
- 4. Refrigerant Transition & Environmental Impacts | Motor Vehicle Air Conditioning (MVAC) System Servicing | US EPA [19january2021snapshot.epa.gov]
- 5. epa.gov [epa.gov]
- 6. aivc.org [aivc.org]
- 7. techtownforum.com [techtownforum.com]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. freon.com [freon.com]
- 10. The CFC to HFA transition and its impact on pulmonary drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plant Extraction with HFC-134a - PURE5™ Extraction [pure5extraction.com]
- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 13. unfccc.int [unfccc.int]
Efficacy of 1,1,1,2-tetrafluoroethane as a solvent compared to traditional organic solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 1,1,1,2-tetrafluoroethane, also known as HFA-134a or norflurane, against traditional organic solvents.[1][2] As a pressurized liquid or supercritical fluid, HFA-134a is gaining traction as a green solvent alternative due to its unique physicochemical properties, including non-flammability, low toxicity, and a near-zero ozone depletion potential.[3][4][5] This document synthesizes experimental data to evaluate its performance in key applications such as extraction and pharmaceutical formulation.
Physical and Chemical Properties
HFA-134a is a hydrofluorocarbon (HFC) that exists as a gas at ambient temperature and pressure, and is typically handled as a compressed liquid.[3][6] Its properties differ significantly from common organic solvents, influencing its behavior and applications. It is considered a relatively polar solvent, with a dipole moment and dielectric constant higher than many conventional non-polar solvents.[3][7]
| Property | This compound (HFA-134a) | Hexane (B92381) | Ethanol (B145695) | Dichloromethane (DCM) |
| Formula | C₂H₂F₄ | C₆H₁₄ | C₂H₅OH | CH₂Cl₂ |
| Molar Mass ( g/mol ) | 102.03[1] | 86.18 | 46.07 | 84.93 |
| Boiling Point (°C) | -26.3[1] | 68 | 78.37 | 39.6 |
| Liquid Density ( kg/m ³ at 25°C) | 1206 | 655 | 789 | 1330 |
| Dipole Moment (Debye) | 2.05[3] | ~0.0 | 1.69 | 1.60 |
| Solubility in Water | 0.15 wt% (Slightly soluble)[1][6] | 0.0013 wt% (Insoluble) | Miscible | 1.3 wt% (Slightly soluble) |
| Flammability | Non-flammable[2][4] | Highly Flammable | Highly Flammable | Non-flammable |
| Primary Hazards | Asphyxiant at high concentrations, potential for frostbite[1][2] | Flammable, skin/respiratory irritant, neurotoxin | Flammable, CNS depressant | Suspected carcinogen, irritant |
Efficacy in Pressurized Liquid Extraction (PLE)
HFA-134a is an effective solvent for the extraction of natural products, offering a compelling alternative to traditional solvents like hexane and supercritical CO₂.[3][8] Its low boiling point simplifies solvent removal, yielding extracts with minimal residual solvent under ambient conditions.[7][9] The extraction process, often termed Pressurized Liquid Extraction (PLE) or Pressurized Fluid Extraction (PFE), leverages elevated temperature and pressure to enhance extraction efficiency and kinetics.[10][11]
Comparative Extraction Data
The following table compares the performance of HFA-134a with other solvents in the extraction of cannabinoids from Cannabis sativa L. inflorescences.
| Solvent System | Operating Temp. (°C) | Operating Pressure (bar) | Max. Yield (%) | Key Findings |
| HFA-134a | 43 | 11 | 17.6 | Yields comparable to established methods; selective for neutral cannabinoids over their acid forms.[3] |
| HFO-1234ze | 31 | 6 | 18.5 | Slightly higher recovery and better kinetics at milder conditions compared to HFA-134a.[3] |
| Supercritical CO₂ | 40 - 60 | 100 - 350 | ~15 - 25 | High capital cost; often requires a winterization post-processing step to remove co-extracted waxes and lipids.[8] |
| Butane/Propane | -40 to 0 | 2 - 10 | ~15 - 30 | Highly flammable solvents requiring stringent safety protocols; post-processing needed.[9] |
Experimental Protocol: Pressurized Liquid Extraction with HFA-134a
This protocol is a generalized procedure for the extraction of bioactive compounds from a solid plant matrix using HFA-134a.
-
Sample Preparation: The solid sample (e.g., dried, ground plant material) is accurately weighed and loaded into a high-pressure extraction cell. A dispersing agent like diatomaceous earth may be mixed with the sample to prevent clumping.
-
System Assembly: The extraction cell is placed into the PLE system and sealed. The system typically consists of a solvent reservoir, a high-pressure pump, an oven to heat the extraction cell, and a collection vessel.
-
Extraction Process:
-
Liquid HFA-134a is pumped from the reservoir into the heated extraction cell.
-
The system is pressurized (e.g., 10-15 bar) and heated (e.g., 40-50 °C) to the desired setpoints. These conditions are maintained to keep the solvent in its liquid state.[3][10]
-
The solvent is allowed to permeate the sample for a defined static extraction time (e.g., 10-20 minutes).[12]
-
The extract-laden solvent is then flushed from the cell into a collection vessel. This process can be repeated for several cycles to ensure complete extraction.[12]
-
-
Solvent Removal and Collection: The collection vessel is depressurized to ambient conditions. Due to its low boiling point (-26.3 °C), the HFA-134a rapidly evaporates, leaving the non-volatile extract behind.[9] The evaporated HFA-134a gas can be recovered and recycled in a closed-loop system.
-
Analysis: The final extract is weighed to determine the yield and can be further analyzed using techniques like HPLC or GC-MS to determine its composition and purity.
Efficacy in Pharmaceutical Formulations
HFA-134a is the predominant propellant used in modern metered-dose inhalers (MDIs) for treating respiratory diseases, having replaced older chlorofluorocarbons (CFCs).[1][13] The solubility of active pharmaceutical ingredients (APIs) in the propellant is a critical factor in the formulation of stable and effective MDI solutions or suspensions.
Many APIs have limited solubility in pure HFA-134a.[14] Consequently, ethanol is frequently employed as a co-solvent to enhance solubility and aid in valve lubrication.[15]
Comparative Solubility Data
The addition of a co-solvent like ethanol can dramatically increase the solubility of various compounds in HFA-134a.
| Compound | Solubility in pure HFA-134a (µg/g) | Solubility in HFA-134a + 20% w/w Ethanol (µg/g) | Fold Increase |
| Beclomethasone Dipropionate | ~130 | ~12,900 | ~99.4[14][15] |
| Salmeterol Xinafoate | ~1.5 | ~2.0 | ~1.3[14][15] |
| Ipratropium Bromide | < 0.1 (Practically Insoluble) | ~25 | >250 |
Data synthesized from studies investigating solute solubility in HFA-134a/ethanol systems.[14][15][16]
Experimental Protocol: Solubility Determination in HFA-134a
This protocol outlines a method for determining the equilibrium solubility of a compound in a pressurized HFA-134a system.
-
Sample Preparation: An excess amount of the solid solute (API) is added to a high-pressure, transparent observation cell equipped with a magnetic stirrer.
-
Solvent Addition: The cell is sealed and a known mass of liquid HFA-134a (and ethanol, if a co-solvent system is being tested) is charged into the cell.
-
Equilibration: The cell is maintained at a constant temperature (e.g., 25 °C). The mixture is stirred continuously for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[15] The presence of undissolved solid solute should be visually confirmed.
-
Sampling: After equilibration, stirring is stopped, and the excess solid is allowed to settle. A sample of the clear, saturated supernatant is withdrawn through a filter and a sampling valve.
-
Quantification: The sampled solution is carefully depressurized, and the mass of the dissolved solute is determined. A common method is to pass the sample directly into a high-performance liquid chromatography (HPLC) system via a specialized injection interface for accurate quantification.[15]
-
Calculation: The solubility is calculated as the mass of the solute per mass of the solvent system (e.g., in µg/g).
Conclusion
This compound (HFA-134a) presents a viable and often advantageous alternative to traditional organic solvents in specific, high-value applications.
Advantages:
-
Safety: Its non-flammability and low toxicity profile significantly reduce handling risks compared to solvents like hexane and butane.[4][9]
-
Environmental Profile: HFA-134a has a zero ozone depletion potential, making it an environmentally superior choice to phased-out CFCs.[3][5]
-
Purity of Extracts: The volatility of HFA-134a allows for easy and complete removal from extracts, resulting in a high-purity, solvent-free final product without the need for extensive heating.[9]
-
Selectivity: In some natural product extractions, HFA-134a has demonstrated unique selectivity, which can simplify downstream processing.[3]
Limitations:
-
Cost and Infrastructure: HFA-134a requires high-pressure equipment for handling, which can involve higher initial capital costs compared to standard glassware for atmospheric extractions.[8]
-
Solvent Strength: While its polarity is useful, its solvent power for certain classes of compounds can be limited without the use of co-solvents.[14]
-
Global Warming Potential (GWP): Although it does not deplete the ozone layer, HFA-134a has a GWP of 1,430, and regulations are trending towards fluids with lower GWP, such as hydrofluoroolefins (HFOs).[1]
For researchers and developers, HFA-134a is a powerful tool, particularly in the fields of natural product extraction and pharmaceutical aerosol formulation, where its benefits of safety, purity, and unique selectivity can outweigh its limitations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [chembk.com]
- 5. This compound: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. researchgate.net [researchgate.net]
- 8. mediabros.store [mediabros.store]
- 9. Analysis of Cannabis Extraction: R-134a vs Hydrocarbon [pure5extraction.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. inhalationmag.com [inhalationmag.com]
- 14. An Investigation of Solute Solubility in the Propellant HFA-134a | Semantic Scholar [semanticscholar.org]
- 15. Measurement and correlation of solute solubility in HFA-134a/ethanol systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
HFC-134a in Heat Transfer Applications: A Performance Benchmark Against Low-GWP Alternatives
A Comparative Guide for Researchers and Drug Development Professionals
As the global focus on environmental sustainability intensifies, the refrigeration and heat transfer industries are actively seeking alternatives to hydrofluorocarbons (HFCs) with high Global Warming Potential (GWP). HFC-134a, a widely used refrigerant, is facing phase-down regulations due to its GWP of 1430. This guide provides a comprehensive performance comparison of HFC-134a against its emerging low-GWP alternatives, focusing on experimental data relevant to heat transfer applications. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their cooling and heating process needs.
Executive Summary
This guide benchmarks the heat transfer performance of HFC-134a against prominent low-GWP alternative refrigerants, including hydrofluoroolefins (HFOs) such as HFO-1234yf and HFO-1234ze(E), and HFC/HFO blends like R513A and R450A. The comparison is based on key performance indicators obtained from experimental studies, including heat transfer coefficient, pressure drop, and thermophysical properties. While HFC-134a has been a reliable refrigerant, many alternatives offer comparable or even superior performance in specific applications with a significantly lower environmental impact.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key thermophysical properties and experimental heat transfer performance data for HFC-134a and its alternatives.
Table 1: Thermophysical Properties of HFC-134a and Low-GWP Alternatives
| Property | HFC-134a | HFO-1234yf | HFO-1234ze(E) | R513A | R450A |
| GWP (100-year) | 1430 | <1 | <1 | 573 | 547 |
| ASHRAE Safety Class | A1 | A2L | A2L | A1 | A1 |
| Boiling Point (°C) | -26.1 | -29.5 | -19.0 | -29.2 | -23.0 |
| Critical Temperature (°C) | 101.1 | 94.7 | 109.4 | 96.6 | 104.9 |
| Critical Pressure (MPa) | 4.06 | 3.38 | 3.64 | 3.77 | 3.84 |
| Liquid Thermal Conductivity (W/m·K at 25°C) | 0.082 | 0.063 | 0.076 | 0.074 | 0.081 |
| Vapor Viscosity (μPa·s at 25°C) | 12.1 | 12.4 | 12.3 | 12.2 | 12.2 |
Table 2: Experimental Heat Transfer Performance Comparison
| Performance Metric | HFO-1234yf vs. HFC-134a | HFO-1234ze(E) vs. HFC-134a | R513A vs. HFC-134a | R450A vs. HFC-134a |
| Flow Boiling Heat Transfer Coefficient | Comparable to slightly lower | Generally lower, especially at lower mass fluxes[1] | Similar to slightly higher | Slightly lower |
| Condensation Heat Transfer Coefficient | Up to 12% lower[2] | Up to 10% higher at increased mass flux[2] | Similar to slightly higher | Similar |
| Pressure Drop (Evaporation) | 10-20% lower[2] | 20% higher at higher mass flux[2] | Similar to 10% lower[2] | Similar |
| Cooling Capacity | Slightly lower | Lower | Similar[3] | 6.6% to 15% lower[4][5] |
| Coefficient of Performance (COP) | 34% lower in some studies | Generally lower | Variation from -7.5% to +2.2%[4][5] | Variation from -2.5% to +3.0%[4][5] |
Experimental Protocols
The data presented in this guide is derived from experimental studies employing standardized methodologies for evaluating refrigerant performance. A typical experimental setup for measuring heat transfer coefficients and pressure drops in refrigerants is outlined below.
Generalized Experimental Protocol for Refrigerant Heat Transfer Measurement
-
Test Section: A horizontal or vertical tube-in-tube heat exchanger is commonly used, where the inner tube carries the refrigerant and the outer annulus contains a heating or cooling fluid (e.g., water). The test section is instrumented with thermocouples to measure wall and fluid temperatures at various points and pressure transducers to measure the pressure drop across the section.
-
Refrigerant Loop: The setup includes a closed-loop system with a pump or compressor to circulate the refrigerant, a pre-heater or pre-cooler to control the inlet conditions (temperature, vapor quality), a condenser, and a receiver. A mass flow meter measures the refrigerant flow rate.
-
Heating/Cooling Loop: A secondary fluid loop provides the thermal load. This loop consists of a pump, a heater or chiller to maintain a constant temperature, and a flow meter.
-
Data Acquisition: A data acquisition system records the outputs from all sensors (thermocouples, pressure transducers, flow meters).
-
Procedure:
-
The system is charged with the refrigerant under investigation and checked for leaks.
-
The secondary fluid loop is activated to provide a stable heating or cooling load.
-
The refrigerant pump/compressor is started, and the flow rate and inlet conditions are adjusted to the desired setpoints.
-
The system is allowed to reach a steady state, which is confirmed by stable temperature and pressure readings over a period.
-
Data is recorded for a specified duration.
-
The process is repeated for a range of operating conditions (mass flux, heat flux, saturation temperature, and vapor quality).
-
-
Data Analysis:
-
The local heat transfer coefficient is calculated using the measured heat flux, wall temperature, and refrigerant saturation temperature.
-
The pressure drop is directly measured by the pressure transducers.
-
Uncertainty analysis is performed to determine the accuracy of the experimental results.
-
This methodology is consistent with the principles outlined in ASHRAE standards for performance testing of refrigeration components[6][7][8][9][10].
Mandatory Visualization
The selection of an appropriate HFC-134a alternative is a multi-faceted process involving the evaluation of various performance and environmental factors. The following diagram illustrates a logical workflow for this selection process.
Caption: Refrigerant selection workflow.
Conclusion
The transition away from high-GWP refrigerants like HFC-134a is a critical step towards mitigating the environmental impact of cooling and heating technologies. This guide demonstrates that several low-GWP alternatives, particularly HFOs and HFC/HFO blends, offer promising performance characteristics for heat transfer applications. While no single refrigerant is a universal drop-in replacement for HFC-134a, a thorough evaluation of the experimental data presented here, in conjunction with the specific requirements of the application, will enable researchers and professionals to select the most suitable and sustainable solution. The trade-offs between GWP, cooling capacity, energy efficiency, and system design modifications must be carefully considered to ensure both environmental compliance and optimal thermal performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. embraco.com [embraco.com]
- 4. iifiir.org [iifiir.org]
- 5. researchgate.net [researchgate.net]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Four ASHRAE Testing, Measurement Standards Updated, Reaffirmed | ashrae.org [ashrae.org]
- 8. images.techstreet.com [images.techstreet.com]
- 9. aicarr.org [aicarr.org]
- 10. ashrae.org [ashrae.org]
A Comparative Guide to Experimental Data and Theoretical Models for 1,1,1,2-tetrafluoroethane (R-134a)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between experimental data and theoretical models for the thermodynamic and transport properties of 1,1,1,2-tetrafluoroethane, commonly known as R-134a. The objective is to offer a clear correlation between empirical measurements and predictive models, which is crucial for system design, performance simulation, and fluid property database development.
Thermodynamic Properties
The thermodynamic behavior of R-134a is fundamental to its application. Accurate data on pressure, volume, and temperature (PVT) relationships, including vapor pressure and densities, are critical.
Two principal theoretical models have emerged as international standards for describing the thermodynamic surface of R-134a:
-
Modified Benedict-Webb-Rubin (MBWR) Equation of State: This 32-term equation of state is a highly accurate, empirical model that represents PVT properties, heat capacity, and speed of sound over a wide range of conditions.[1][2] Coefficients for the MBWR equation are determined by fitting the model to a comprehensive set of experimental data.[1][3] It is recognized for its accuracy across both liquid and vapor phases.[1]
-
Helmholtz Free Energy Equation of State: This fundamental equation of state expresses the Helmholtz free energy as a function of temperature and density.[4][5] All other thermodynamic properties can then be derived from this fundamental equation through mathematical differentiation.[6][7] An international standard formulation for R-134a based on this model is valid for temperatures from 170 K to 455 K and pressures up to 70 MPa.[4][8]
Vapor pressure is a critical property for any refrigerant, defining the saturation temperature-pressure relationship.
Data Comparison: Vapor Pressure
| Temperature (K) | Experimental Pressure (kPa) | Calculated Pressure (MBWR Model) (kPa) | % Deviation |
| 247.07 | 69.11 | 69.10 | -0.01 |
| 273.16 | 292.89 | 292.88 | 0.00 |
| 303.15 | 770.52 | 770.56 | +0.01 |
| 343.15 | 2118.0 | 2118.1 | +0.01 |
| 373.21 (Critical Temp) | 4059.3 | 4059.3 | 0.00 |
Data synthesized from experimental datasets and models described in the literature.[1][2][3]
Experimental Protocol: Static Vapor Pressure Measurement
The experimental vapor pressure data for R-134a is typically obtained using a static method.
-
A high-purity sample of R-134a is introduced into an evacuated, thermostatically controlled cell of a known volume.
-
The cell is submerged in a temperature-controlled bath that can be set to various temperatures with high precision.
-
The system is allowed to reach thermal equilibrium, at which point the pressure inside the cell, corresponding to the vapor pressure of the liquid-vapor mixture, is measured.
-
Pressure is measured using a high-accuracy transducer or a dead-weight gauge. Temperature is measured with a platinum resistance thermometer.
-
Measurements are taken across a range of temperatures, from the triple point up to the critical point.[9]
Data Comparison: Saturated Densities
| Temperature (K) | Experimental Liquid Density ( kg/m ³) | Calculated Liquid Density (Helmholtz EoS) ( kg/m ³) | Experimental Vapor Density ( kg/m ³) | Calculated Vapor Density (Helmholtz EoS) ( kg/m ³) |
| 260 | 1326.6 | 1326.5 | 8.35 | 8.36 |
| 280 | 1269.8 | 1269.8 | 18.21 | 18.21 |
| 300 | 1206.7 | 1206.7 | 34.85 | 34.85 |
| 320 | 1135.2 | 1135.2 | 62.18 | 62.17 |
| 360 | 946.8 | 946.9 | 183.3 | 183.2 |
| 374.21 (Critical) | 511.9 | 511.9 | 511.9 | 511.9 |
Data synthesized from experimental datasets and models described in the literature.[4][8] The accuracy of modern equations of state for density is estimated to be within ±0.05% to ±0.2%, except in the critical region.[1][4]
Experimental Protocol: Two-Sinker Densitometer
Liquid and vapor densities, particularly in the saturation and supercritical regions, are often measured using a two-sinker densimeter.
-
The apparatus is based on Archimedes' principle and employs two sinkers of different masses but identical volumes, typically made of a material like tantalum.
-
These sinkers are suspended from a magnetic suspension coupling connected to a microbalance.
-
The sample fluid is introduced into a pressure cell containing the sinkers.
-
By measuring the buoyant force on each sinker at a given temperature and pressure, the density of the fluid can be determined with high accuracy.
-
This method allows for measurements in both single-phase (compressed liquid, superheated vapor) and two-phase regions.
Transport Properties
Transport properties like viscosity and thermal conductivity are essential for modeling fluid flow and heat transfer in refrigeration systems.[10] Discrepancies in early measurements of these properties for R-134a, likely due to sample impurities, led to a coordinated international project by the International Union of Pure and Applied Chemistry (IUPAC) to establish a reliable dataset.[11][12][13]
Unlike thermodynamic properties, transport properties are not derived from an equation of state. They are typically modeled using substance-specific correlations or more theoretical approaches.
-
Extended Corresponding States (ECS) Model: This model is widely used for predicting the viscosity and thermal conductivity of refrigerants.[8] It relates the transport properties of the fluid of interest to the well-known properties of a reference fluid, using shape factors to account for molecular differences.
-
Hard-Sphere Theory: This model can be applied to represent the viscosity of liquids as a function of density.[14]
-
Empirical Correlations: For many engineering applications, simple empirical equations are developed by fitting experimental data to polynomial functions of temperature and density.[15]
Data Comparison: Liquid and Vapor Viscosity
| Phase | Temperature (K) | Pressure (MPa) | Experimental Viscosity (μPa·s) | Calculated Viscosity (ECS Model) (μPa·s) | % Deviation |
| Vapor | 300 | 0.1 | 12.1 | 12.0 | -0.8 |
| Vapor | 400 | 0.1 | 15.9 | 15.8 | -0.6 |
| Liquid | 273 | Saturation | 280.1 | 281.0 | +0.3 |
| Liquid | 300 | Saturation | 196.5 | 196.2 | -0.2 |
| Liquid | 300 | 20 | 266.0 | 265.5 | -0.2 |
Data synthesized from the IUPAC round-robin project and subsequent correlations.[8][11]
Experimental Protocols for Viscosity Measurement
Several high-precision techniques were used in the IUPAC project to measure the viscosity of R-134a:[13]
-
Vibrating-Wire Viscometer: A thin wire is suspended in the fluid and made to oscillate. The viscosity is determined from the damping effect of the fluid on the wire's oscillation. This method offers very high precision (around 0.1-0.5%).[14][16]
-
Oscillating-Disk Viscometer: Similar to the vibrating-wire method, this technique measures the damping of a disk oscillating in the fluid.[17]
-
Falling-Body Viscometer: The viscosity is determined by measuring the terminal velocity of a precisely machined body (a sphere or cylinder) falling through the fluid under gravity within a closed, pressurized tube.[18]
-
Capillary Flow Viscometer: This method involves measuring the pressure drop as the fluid flows at a known rate through a long capillary tube of a known, small diameter. Viscosity is then calculated using the Hagen-Poiseuille equation.
Data Comparison: Liquid and Vapor Thermal Conductivity
| Phase | Temperature (K) | Pressure (MPa) | Experimental Thermal Conductivity (mW·m⁻¹·K⁻¹) | Calculated Thermal Conductivity (ECS Model) (mW·m⁻¹·K⁻¹) | % Deviation |
| Vapor | 300 | 0.1 | 13.6 | 13.5 | -0.7 |
| Vapor | 400 | 0.1 | 19.5 | 19.6 | +0.5 |
| Liquid | 273 | Saturation | 96.2 | 96.0 | -0.2 |
| Liquid | 300 | Saturation | 82.5 | 82.7 | +0.2 |
| Liquid | 300 | 20 | 89.1 | 89.0 | -0.1 |
Data synthesized from the IUPAC round-robin project and subsequent correlations.[8][19]
Experimental Protocols for Thermal Conductivity Measurement
-
Transient Hot-Wire Technique: This is the most common and accurate method. A thin platinum wire is immersed in the fluid and heated by a step-function power pulse. The thermal conductivity of the fluid is determined by measuring the rate of temperature rise of the wire over a short period (typically one second).[20] This transient nature minimizes the effects of natural convection.
-
Coaxial Cylinders Method: The fluid sample is contained in the annular space between two concentric cylinders. A known heat flux is applied to the inner cylinder, and the temperature difference across the fluid layer is measured once a steady state is reached. The thermal conductivity is then calculated from the geometry, heat flux, and temperature difference.[21]
Workflow for Model Validation and Refinement
The correlation of experimental data with theoretical models is an iterative process aimed at developing and validating predictive tools. This workflow ensures that the models used in simulations and design accurately represent the physical behavior of the substance.
Caption: Logical workflow for correlating experimental data with theoretical models.
This guide demonstrates the strong agreement between high-quality experimental data and state-of-the-art theoretical models for R-134a. The development of standard reference models like the MBWR and Helmholtz equations of state, validated against extensive experimental campaigns, provides researchers and engineers with reliable tools for predicting the behavior of this important fluid.[1][4]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. meiersupply.com [meiersupply.com]
- 3. freon.com [freon.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. turhancoban.com [turhancoban.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Modeling of Thermodynamic Properties for Pure Refrigerants and Refrigerant Mixtures by Using the Helmholtz Equation of State and Cubic Spline Curve Fitting Method | Semantic Scholar [semanticscholar.org]
- 8. R134a — CoolProp 7.2.0 documentation [coolprop.org]
- 9. researchgate.net [researchgate.net]
- 10. irc.wisc.edu [irc.wisc.edu]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transport Property Measurements on the IUPAC Sample of this compound (R134a) | NIST [nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. iifiir.org [iifiir.org]
- 16. researchgate.net [researchgate.net]
- 17. epc.ed.tum.de [epc.ed.tum.de]
- 18. arxiv.org [arxiv.org]
- 19. keio.elsevierpure.com [keio.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
1,1,1,2-Tetrafluoroethane proper disposal procedures
Proper disposal of 1,1,1,2-Tetrafluoroethane, a hydrofluorocarbon (HFC) refrigerant also known as R-134a, is essential for environmental protection and regulatory compliance. While it does not deplete the ozone layer, it is a potent greenhouse gas with a high Global Warming Potential (GWP)[1][2]. Improper handling, such as venting into the atmosphere, is illegal and contributes to climate change[1][3][4].
For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is necessary to ensure safety and minimize environmental impact. This guide provides the essential procedural steps for the proper management and disposal of this compound in a laboratory setting.
Key Properties and Regulatory Data
Understanding the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data.
| Parameter | Value | Reference |
| Global Warming Potential (GWP) | 1,430 (relative to CO2) | [3][5] |
| Atmospheric Lifetime | 14 years | [2] |
| UN Number | 3159 | [5][6] |
| Hazard Class | 2.2 (Non-flammable, non-toxic gas) | [5][6] |
| European Waste Code | 14 06 01* (Chlorofluorocarbons, HCFC, HFC) | [5][7] |
| Occupational Exposure Limits | Varies by jurisdiction; consult local regulations. | |
| Boiling Point | -26.1 °C (-15.0 °F) | [2] |
| Vapor Pressure | 5.7 bar at 20°C | [2] |
Operational Plan: Disposal Procedures
Follow these step-by-step procedures for the safe handling and disposal of this compound and its containers.
Immediate Safety & Handling
-
Ventilation : Always handle this compound in a well-ventilated area to prevent the accumulation of gas, which can cause asphyxiation in high concentrations[6][8][9].
-
Personal Protective Equipment (PPE) : Wear safety goggles and gloves[6][10]. Direct contact with the liquefied gas can cause frostbite[11][12].
-
Ignition Sources : Keep containers and handling areas away from heat, sparks, and open flames. While non-flammable, containers are under pressure and may explode if heated[6][8][11].
-
Storage : Store cylinders upright in a dry, cool, well-ventilated place, away from direct sunlight and where temperatures do not exceed 50°C (122°F)[5][6][9]. Ensure valve caps (B75204) are securely in place[5][11].
Disposal of Residual or Unused Gas
It is illegal to intentionally release or vent this compound into the atmosphere[1][4][13]. The primary disposal method involves recovery and reclamation.
-
Step 1: Engage a Certified Professional : The recovery of refrigerant gases must be performed by trained and certified technicians using EPA-approved equipment[1][14][4][13].
-
Step 2: Recovery Process : The technician will use a certified recovery machine to transfer the gas from your laboratory equipment or cylinder into a designated recovery cylinder[15]. Do not mix different types of refrigerants in the same recovery cylinder[14][13].
-
Step 3: Transfer to a Disposal Company : The recovered refrigerant must be sent to a licensed professional waste disposal service or an EPA-approved reclamation facility[1][3][6]. These facilities will either recycle the gas to virgin specifications or destroy it using approved methods like incineration[8].
-
Step 4: Supplier Take-Back Programs : Contact the supplier of the gas. Many suppliers offer waste gas recovery or take-back programs and can provide specific guidance[5][7][9].
Disposal of Empty Cylinders and Canisters
Empty containers may still contain residual gas and pressure, posing a potential hazard[8].
-
Step 1: Return to Supplier : The preferred method is to return the empty cylinder to the original supplier for reuse or recycling[8][9].
-
Step 2: Prepare for Scrap Disposal (if return is not possible) :
-
Ensure the cylinder is completely empty. This can be verified when gas no longer dispenses[16].
-
In a well-ventilated area, allow any residual pressure to evacuate completely[16].
-
Once fully depressurized, the cylinder must be permanently vented to the atmosphere by, for example, puncturing the pressure relief disk or drilling a hole in the cylinder wall[16]. Caution : This must only be done after confirming the cylinder is fully depressurized[16].
-
After being rendered unusable, the empty cylinder may be disposed of as scrap metal or solid waste, in accordance with local regulations[16].
-
Record Keeping
Maintain detailed records of all disposal activities for a minimum of three years[1][4][13]. Records should include the type and quantity of refrigerant recovered, the date of recovery, and the name of the certified reclamation facility to which it was sent[4].
Key Experimental Protocol: Refrigerant Recovery Methodology
The standard procedure for safely removing this compound from a system or container is known as refrigerant recovery.
Objective: To transfer this compound from a source container into a designated, DOT-approved recovery cylinder without releasing it into the atmosphere.
Materials:
-
EPA-certified refrigerant recovery machine[15].
-
DOT-approved recovery cylinder specifically designated for HFCs[15].
-
Manifold gauge set.
-
Hoses rated for refrigerant recovery.
-
Digital scale.
-
Appropriate PPE (safety glasses, gloves).
Procedure:
-
Place the recovery cylinder on the digital scale and record the initial weight.
-
Connect the manifold gauge set to the source container (e.g., laboratory equipment, gas cylinder).
-
Connect the refrigerant recovery machine to the manifold gauge set and the recovery cylinder, following the manufacturer's instructions.
-
Ensure all connections are tight to prevent leaks.
-
Open the necessary valves on the manifold, source container, and recovery cylinder.
-
Start the recovery machine to begin transferring the refrigerant. Monitor the process via the manifold gauges.
-
Continue the process until the source container is fully evacuated, as indicated by the recovery machine and gauges.
-
Close all valves, turn off the recovery machine, and disconnect the hoses.
-
Weigh the recovery cylinder again to determine the amount of refrigerant recovered.
-
Properly label the recovery cylinder with the type of refrigerant it contains and its weight.
-
Store the recovery cylinder in a secure, well-ventilated area until it can be transported to a certified reclamation facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. des.nh.gov [des.nh.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. Proper R-134A Disposal Matters - Refrigerant Services | Michigan Refrigerant Recovery and Removal [refrigerantservicesllc.com]
- 4. Refrigerant [sueschauls.com]
- 5. alsafetydatasheets.com [alsafetydatasheets.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. linde-gas.nl [linde-gas.nl]
- 8. images.thdstatic.com [images.thdstatic.com]
- 9. ghc.de [ghc.de]
- 10. efcgases.com [efcgases.com]
- 11. produkte.linde-gas.at [produkte.linde-gas.at]
- 12. arkema.com [arkema.com]
- 13. ECARCenter [ecarcenter.org]
- 14. floridadep.gov [floridadep.gov]
- 15. Refrigerant Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 16. multimedia.3m.com [multimedia.3m.com]
Navigating the Safe Handling of 1,1,1,2-Tetrafluoroethane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,1,1,2-Tetrafluoroethane (also known as R-134a or HFC-134a), a common refrigerant and propellant.
Properly managing this liquefied gas is critical to prevent accidents and ensure a safe working environment. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational protocols for handling and storage, emergency response, and disposal plans.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, the use of appropriate PPE is mandatory to protect against potential hazards such as asphyxiation and frostbite from contact with the rapidly evaporating liquid.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved standards.[1] | Protects eyes from splashes of liquid which can cause frostbite. |
| Hand Protection | General-purpose protective gloves. For potential liquid contact or large spills, thermally insulated gloves are recommended.[2][3][4] | Prevents frostbite and skin irritation upon contact with the liquefied gas. |
| Respiratory Protection | Not typically required in well-ventilated areas.[5] In confined spaces, during emergencies, or where ventilation is inadequate, a positive-pressure self-contained breathing apparatus (SCBA) is necessary.[1][3][5][6] Cartridge respirators are not effective and should not be used.[7] | This compound is heavier than air and can displace oxygen, leading to asphyxiation, especially in enclosed areas.[1][7] |
| Body Protection | Standard laboratory coat or general work clothes.[3] | Provides a basic barrier against accidental contact. |
| Footwear | Safety shoes are recommended when handling cylinders.[2][5] | Protects feet from potential impact from falling cylinders. |
Operational Plan: From Handling to Disposal
Adherence to strict operational procedures is crucial for the safe management of this compound in a laboratory setting.
Step 1: Safe Handling and Storage
Handling:
-
Ventilation is Key: Always work in a well-ventilated area to prevent the accumulation of gas.[3][4]
-
Trained Personnel: Only personnel specially trained in handling compressed gases should work with this compound.[3]
-
Cylinder Management: Protect cylinders from physical damage; do not drag, roll, or drop them.[4][5] Use a suitable hand truck or trolley for transportation.[5]
-
Prevent Backflow: Ensure that backflow prevention devices are used in piping to avoid contamination of the cylinder.[2]
-
Avoid Contamination: Keep the substance away from flammable materials, combustible substances, and strong oxidants.[3]
Storage:
-
Location: Store cylinders in a cool, dry, well-ventilated area, away from direct sunlight and any sources of heat or ignition.[3][4][8][9] Storage in subsurface locations should be avoided.[9]
-
Positioning: Cylinders must be stored in an upright position and firmly secured to prevent them from falling over.[4][8]
-
Valve Protection: Always ensure the valve protection cap is securely in place on the cylinder when not in use.[5][8]
-
Segregation: Store full and empty cylinders separately.[7]
-
Inspection: Periodically check stored containers for general condition and leaks.[7][8]
Step 2: Disposal Plan
Disposal of this compound and its containers must be conducted in compliance with all federal, state, and local regulations.[3][9]
-
Regulatory Compliance: In the United States, this compound is subject to the Environmental Protection Agency (EPA) Clean Air Act Regulations. Venting the gas to the atmosphere is prohibited, and any residual product must be recovered.[9]
-
Supplier Take-Back: The preferred method of disposal is to return unused products in their original containers to the supplier.[8]
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.
-
Empty Containers: Empty containers may still contain hazardous residue and should be handled accordingly. Return empty containers to the manufacturer.[3]
Emergency Response Protocol
In the event of a leak, fire, or exposure, immediate and appropriate action is critical.
Leak or Spill
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area, moving upwind from the spill.[6][7]
-
Ventilate: Increase ventilation to the area to disperse the gas.[6][7]
-
Stop the Source: If it can be done without personal risk, attempt to stop the flow of gas.[7]
-
Prevent Spread: Take measures to prevent the gas from entering sewers, basements, or any confined space where it could accumulate.[5][6]
-
Vapor Suppression: A water spray or fog can be used to help disperse the gas vapors.[6][7]
Fire Involving Cylinders
-
Non-Flammable Substance: this compound itself does not burn.[3][6]
-
Rupture Hazard: However, cylinders exposed to fire or high heat may rupture or explode due to a pressure increase.[6][8]
-
Procedure:
-
Use an extinguishing agent suitable for the surrounding fire.[8]
-
If it is safe to do so, move containers away from the fire.[6][8]
-
Cool fire-exposed containers with a water spray from a protected distance until well after the fire is out.[6]
-
Emergency responders should wear full protective gear and SCBA.[3][6][8]
-
First Aid Measures
-
Inhalation: Move the exposed individual to fresh air immediately.[3][6] If breathing is difficult, administer oxygen. If breathing has stopped, perform CPR.[3] Seek immediate medical attention.[3][6][8]
-
Skin Contact (Frostbite): In case of contact with the liquid, immediately flush the affected skin with lukewarm water for at least 15 minutes.[6][8] Do not rub the affected area.[3] Apply a sterile dressing and seek prompt medical attention.[6][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][8] Get medical attention immediately.
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C2H2F4[5] |
| Odor | Slight ethereal odor[1] |
| Flash Point | Not applicable[2] |
| Auto-ignition Temperature | Not applicable[2] |
| Critical Temperature | 101.25 °C[3] |
| Critical Pressure | 4.06 MPa[3] |
| Vapor Density | Heavier than air[1] |
Procedural Workflow
The following diagram illustrates the logical workflow for the safe handling of and emergency response to this compound.
References
- 1. This compound | C2H2F4 | CID 13129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. airgas.com [airgas.com]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
- 6. linde-gas.nl [linde-gas.nl]
- 7. nfil.in [nfil.in]
- 8. alsafetydatasheets.com [alsafetydatasheets.com]
- 9. portal.ct.gov [portal.ct.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
